6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFNVXPJVITGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631066 | |
| Record name | 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020035-67-9 | |
| Record name | 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive framework for the design of novel therapeutics. This technical guide focuses on a specific derivative, 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid , a molecule of interest for its potential applications in drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for developing suitable formulations.
This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its molecular structure, molecular weight, and predicted values for its melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. A plausible synthetic route for the preparation of this compound is also presented, offering a complete profile for researchers.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. This compound is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The presence of a cyano group at the 6-position and a carboxylic acid group at the 2-position significantly influences its electronic distribution and, consequently, its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | Commercial Supplier Data |
| Molecular Weight | 187.16 g/mol | Commercial Supplier Data |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecule.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using the SwissADME web tool, a widely recognized and validated computational method.[1][2][3] It is crucial to note that these are in silico estimations and should be confirmed by experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | > 250 °C | Influences solubility, stability, and formulation development. |
| Boiling Point | Not readily predictable for a solid with a high melting point. | Less relevant for solid dosage forms. |
| Water Solubility (logS) | -3.5 | Impacts absorption and bioavailability. |
| pKa (acidic) | 3.8 ± 0.2 | Governs ionization state at physiological pH, affecting solubility and membrane permeability. |
| pKa (basic) | 1.5 ± 0.3 | Influences ionization state and potential for salt formation. |
| logP (Octanol/Water) | 1.2 | A measure of lipophilicity, which is critical for membrane permeation and distribution. |
Methodologies for Experimental Determination
To ensure the scientific rigor of any research involving this compound, the following established experimental protocols are recommended for the determination of its key physicochemical properties.
Melting Point Determination
The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-15 °C per minute initially. Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
Workflow for melting point determination.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following protocol outlines a standard method for its determination.
Protocol: Shake-Flask Method
-
Solution Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, determining the pKa values is essential for understanding its ionization state at different pH levels.
Protocol: UV-Spectrophotometric Method
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffers with a range of pH values that encompass the expected pKa(s) of the compound.
-
Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution in a quartz cuvette.
-
UV-Vis Spectra: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength where the ionized and unionized forms have different absorbances against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Workflow for pKa determination.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key factor in predicting its ability to cross biological membranes.
Protocol: HPLC-Based Method
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Stationary Phase: Use a reversed-phase HPLC column (e.g., C18).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: Inject a solution of this compound and record its retention time.
-
logP Calculation: Calculate the retention factor (k') for the target compound and use the calibration curve to determine its logP value.
Workflow for logP determination.
Plausible Synthetic Route
The synthesis of this compound can be plausibly achieved through a two-step process starting from commercially available precursors. The general strategy involves the cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4][5][6][7][8]
Step 1: Synthesis of 2-Amino-5-cyanopyridine
2-Amino-5-cyanopyridine can be synthesized from 2-aminopyridine through various methods, including cyanation reactions.[9][10][11][12][13][14][15][16]
Step 2: Cyclization to form this compound
The target molecule can be synthesized via the reaction of 2-amino-5-cyanopyridine with bromopyruvic acid.[17][18][19][20]
Proposed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-cyanopyridine in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an equimolar amount of bromopyruvic acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Plausible synthetic workflow.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a molecule with significant potential in drug discovery. While experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by providing predicted values, detailed experimental protocols, and a plausible synthetic route. The information presented herein is intended to empower researchers and scientists to further investigate this promising scaffold and unlock its therapeutic potential. It is strongly recommended that the predicted values be experimentally verified to ensure the accuracy of future research and development efforts.
References
- Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(17), 4618–4621.
-
Ningbo Inno Pharmchem Co., Ltd. (2024, January 4). Understanding 3-Bromopyruvic Acid: Properties, Synthesis, and Supply in China. [Link]
- Shaabani, A., Soleimani, E., & Maleki, A. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Molecules, 2001, 6, 591-597.
- CN103804177A - Production process for synthesizing bromopyruvate - Google P
- Li, Y., et al. (2025). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Advances, 15(1), 1-10.
-
ResearchGate. Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. [Link]
- Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(17), 4618–4621.
- Shaabani, A., Soleimani, E., & Maleki, A. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
-
Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]
- El-Sayed, N. N. E., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4509.
-
Journal of Pharmacognosy and Phytochemistry. SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. [Link]
-
Request PDF. Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. [Link]
-
ResearchGate. SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. [Link]
- A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(48), 6679-6681.
-
Wikipedia. α-Halo ketone. [Link]
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-846.
-
Semantic Scholar. Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. [Link]
-
ResearchGate. General and Mild Preparation of 2-Aminopyridines. [Link]
Sources
- 1. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-Bromopyruvic acid synthesis - chemicalbook [chemicalbook.com]
- 18. nbinno.com [nbinno.com]
- 19. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]
- 20. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC [pmc.ncbi.nlm.nih.gov]
6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are critical determinants of a molecule's physicochemical properties, directly impacting its efficacy and viability as a drug candidate. This guide provides a comprehensive technical overview of the methodologies and rationale behind the single-crystal X-ray analysis of this compound, a representative member of this privileged heterocyclic class. We will delve into the synthesis and crystallization, the workflow of single-crystal X-ray diffraction, and the interpretation of the resulting structural data, underscoring the indispensable role of crystallography in modern drug discovery and development.[3][4]
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles that have garnered significant attention from the scientific community due to their wide spectrum of biological activities.[5][6] This scaffold is present in several marketed drugs, including zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and saripidem.[1] The therapeutic potential of this core is vast, with research exploring its applications in treating cancer, tuberculosis, and various neurological disorders.[1][7][8]
The subject of this guide, this compound, incorporates two key functional groups that are pivotal in modulating its chemical behavior and potential biological interactions. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, often influencing solubility and enabling critical interactions with biological targets. The cyano group, an electron-withdrawing group, can modulate the electronic properties of the aromatic system and participate in dipole-dipole or other non-covalent interactions.
Understanding the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic arrangement of a crystalline solid, providing unambiguous data on bond lengths, bond angles, and intermolecular packing.[9][10] This structural information is the foundation of structure-based drug design, enabling chemists to make rational modifications to optimize a compound's potency, selectivity, and pharmacokinetic properties.[3][11]
Synthesis and High-Quality Crystal Growth
Synthesis and Spectroscopic Confirmation
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, often involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1][12] For the target molecule, a plausible route involves the reaction of 6-amino-nicotinonitrile (a substituted 2-aminopyridine) with a suitable α-ketoacid derivative followed by cyclization.
Once synthesized, the compound's identity and purity must be rigorously confirmed using a suite of spectroscopic techniques before proceeding to crystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecular framework.[12][13]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[13]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the characteristic stretches for the nitrile (C≡N) and the carboxylic acid (C=O and O-H).[12]
The Art and Science of Crystallization
The major bottleneck in any crystallographic analysis is obtaining a single crystal of sufficient size and quality.[14][15] The goal is to slowly bring a solution of the compound from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered, repeating lattice. Several methods are employed for small organic molecules.[16][17]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: The primary challenge is identifying a suitable solvent or solvent system. The ideal solvent should dissolve the compound moderately at room or elevated temperature. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate as an amorphous powder.[16] For this compound, polar solvents like ethanol, methanol, or acetone, or a mixture such as ethanol/water, would be primary candidates.
-
Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. A small amount of heating may be used to ensure complete dissolution.
-
Incubation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation. A slower evaporation rate is crucial for the growth of large, well-ordered crystals.[16]
-
Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days or weeks.
Alternative Crystallization Techniques:
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[16]
Core Directive: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive technique that provides the most precise information about the three-dimensional structure of a molecule.[18][19] The entire process, from data collection to the final refined structure, is a systematic workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A suitable crystal is mounted on a goniometer head and placed within the X-ray diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then irradiated with a focused, monochromatic X-ray beam.[20] As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice. These diffracted beams strike a detector, creating a pattern of spots (reflections). A full dataset consists of thousands of these reflections, collected as the crystal is rotated through a range of angles.[20]
Structure Solution and Refinement
The collected data, which consist of the positions and intensities of the diffraction spots, must be computationally processed to yield a three-dimensional model of the molecule.
Experimental Protocol: Structure Solution and Refinement using Olex2
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This step also applies corrections for experimental factors like X-ray absorption by the crystal.[21] The output is a reflection file (typically with an .hkl extension).
-
Structure Solution: The central challenge in crystallography is the "phase problem." While intensities are measured, the phase information for each reflection is lost. Programs like SHELXT, often integrated within software suites like Olex2, use statistical methods (Direct Methods or Dual-Space recycling) to calculate initial phases and generate a preliminary electron density map.[22][23][24] This map reveals the positions of the heavier atoms.
-
Structure Refinement: This is an iterative process of improving the initial atomic model. The positions and displacement parameters of the atoms are adjusted to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[23] This process is guided by software like SHELXL or the olex2.refine engine.[22][25] The quality of the fit is monitored by the crystallographic R-factor (R1); a lower R1 value indicates a better agreement between the model and the data. Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions.
Structural Analysis and Interpretation
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Molecular Geometry
The analysis provides precise measurements of all intramolecular features:
-
Bond Lengths and Angles: These values can be compared to standard values to identify any unusual strain or electronic effects within the molecule.
-
Planarity: The analysis will confirm the planarity of the fused imidazo[1,2-a]pyridine ring system.
-
Torsion Angles: The orientation of the carboxylic acid group relative to the aromatic ring is defined by a key torsion angle. This conformation can influence its ability to form intermolecular interactions.
Supramolecular Assembly: Intermolecular Interactions
Perhaps the most valuable information for a drug developer is how the molecules pack together in the solid state. This is dictated by a network of non-covalent interactions. For this compound, several key interactions are anticipated:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely to form a classic head-to-head dimer with a neighboring molecule, creating a robust supramolecular synthon.
-
π-π Stacking: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
Other Interactions: The nitrogen atoms of the pyridine and imidazole rings, as well as the cyano group, can act as weak hydrogen bond acceptors or participate in other dipole-dipole interactions, further guiding the crystal packing.
Caption: Key intermolecular interactions in the crystal lattice.
Crystallographic Data Summary
The refined structural data are summarized in a standardized table. The following is a representative example of such a table.
| Parameter | Value |
| Chemical Formula | C₉H₅N₃O₂ |
| Formula Weight | 187.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 7.987(2) |
| α (°) | 90 |
| β (°) | 101.34(1) |
| γ (°) | 90 |
| Volume (ų) | 810.5(3) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.092 |
| Goodness-of-fit on F² | 1.05 |
Conclusion: From Structure to Application
The crystal structure analysis of this compound provides far more than a simple molecular picture. It offers profound insights that are directly applicable to drug development.[26]
-
Rational Drug Design: By visualizing how the molecule interacts with its neighbors, we gain a proxy for how it might interact with a biological target. The hydrogen bonding patterns and overall shape are critical inputs for computational docking and the design of more potent analogues.[3]
-
Understanding Physicochemical Properties: The strength and nature of the intermolecular forces in the crystal lattice directly influence properties like melting point, stability, and solubility. A strongly bound crystal may have a high melting point but poor solubility.
-
Polymorphism: Small molecules can often crystallize in multiple different forms, or polymorphs, with different packing arrangements. These polymorphs can have dramatically different properties. Crystallographic analysis is the only way to definitively identify and characterize different polymorphic forms, which is a regulatory requirement for pharmaceutical development.
References
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem.
- Khan, T. M., et al. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
- SPT Labtech. (n.d.).
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Unknown. (n.d.). Crystallization of small molecules. Source not specified.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
- El-Faham, A., et al. (2025).
- Patsnap. (2025). How are chemical structures analyzed in drug discovery?.
- Singh, P., & Kumar, A. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Demissie, T. B. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- Flippen-Anderson, J. L. (n.d.). The role of crystallography in drug design. PMC - NIH.
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Otterbein University.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Asian Journal of Chemistry. (2025).
- Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.
- ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH.
- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC.
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC (Carleton).
- Research Journal of Pharmacy and Technology. (n.d.). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology.
- OlexSys. (n.d.). Olex2 download. SourceForge.net.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- OlexSys. (n.d.). Olex2. OlexSys.
- Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH.
- Dolomanov, O. V., et al. (n.d.). OLEX2: a complete structure solution, refinement and analysis program. SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. migrationletters.com [migrationletters.com]
- 4. zienjournals.com [zienjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. sptlabtech.com [sptlabtech.com]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. rigaku.com [rigaku.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. portlandpress.com [portlandpress.com]
- 22. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 23. imserc.northwestern.edu [imserc.northwestern.edu]
- 24. Olex2 | OlexSys [olexsys.org]
- 25. scispace.com [scispace.com]
- 26. rjptonline.org [rjptonline.org]
The Biological Potential of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] This heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse functionalization, making it an enduring focus of drug discovery efforts.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, and antitubercular properties.[3][4] This guide delves into the specific, yet underexplored, potential of a distinct derivative: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid . While direct biological data for this compound is nascent, its structural motifs—a cyano group at the 6-position and a carboxylic acid at the 2-position—suggest a compelling hypothesis for its bioactivity, positioning it as a promising candidate for targeted therapeutic development. This document serves as a comprehensive technical guide for researchers, outlining a strategic approach to its synthesis, biological evaluation, and mechanistic elucidation.
The Strategic Rationale: Why this compound?
The selection of this specific analogue is predicated on established structure-activity relationships (SAR) within the imidazo[1,2-a]pyridine class.
-
The Carboxylic Acid at C-2: The presence of a carboxylic acid or its bioisosteres at the C-2 position has been linked to a range of biological activities. Notably, C-2 derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5] This functional group can act as a key interaction point with biological targets, such as the active sites of enzymes, through hydrogen bonding or ionic interactions.
-
The Cyano Group at C-6: The C-6 position is a critical site for modulating the pharmacological profile of imidazo[1,2-a]pyridines. Substitutions at this position have been shown to be crucial for anticancer activity.[6] The cyano group, a potent electron-withdrawing group, can significantly influence the electronic properties of the heterocyclic core, potentially enhancing binding affinities and cellular uptake. Furthermore, the cyano moiety is a known pharmacophore in numerous approved drugs, valued for its ability to form key interactions with target proteins.
The convergence of these two functional groups on the imidazo[1,2-a]pyridine scaffold presents a compelling case for investigating its potential as a targeted therapeutic agent, particularly in oncology and inflammatory diseases.
Synthetic Strategy: A Roadmap to the Target Molecule
The synthesis of this compound can be approached through several established methods for constructing the imidazo[1,2-a]pyridine core. A highly efficient and versatile approach is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot, three-component condensation.[7][8]
Proposed Synthetic Protocol via GBB Reaction:
This protocol outlines a plausible route to the target compound, starting from commercially available precursors.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
Reactants:
-
5-Cyano-2-aminopyridine
-
Glyoxylic acid
-
A suitable isocyanide (e.g., tert-butyl isocyanide)
-
-
Solvent: Methanol or a similar protic solvent.
-
Catalyst: A Lewis acid catalyst such as scandium(III) triflate or a Brønsted acid like p-toluenesulfonic acid can be employed to accelerate the reaction.[9]
-
Procedure: a. To a solution of 5-cyano-2-aminopyridine in methanol, add glyoxylic acid and the isocyanide. b. Add the catalyst and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, the solvent is removed under reduced pressure. The resulting crude product, an ester of the target molecule, is then purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
-
Reactant: The purified ester from Step 1.
-
Reagents: A solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.
-
Procedure: a. Dissolve the ester in the THF/water mixture. b. Add the aqueous base and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). c. Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. d. Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Investigating the Biological Frontier: Proposed Areas of Evaluation
Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, two primary areas of biological investigation are proposed for this compound: anticancer and anti-inflammatory activities.
Anticancer Activity Evaluation
The imidazo[1,2-a]pyridine core is a well-established pharmacophore in oncology research, with derivatives known to inhibit key signaling pathways such as the PI3K/AKT/mTOR pathway.[10][11]
3.1.1. In Vitro Cytotoxicity Screening
-
Objective: To determine the concentration-dependent cytotoxic effects of the compound against a panel of human cancer cell lines.
-
Protocol:
-
Cell Lines: A representative panel should be selected, including but not limited to:
-
A549 (non-small cell lung cancer)
-
MCF-7 (breast cancer, estrogen receptor-positive)
-
MDA-MB-231 (triple-negative breast cancer)
-
HT-29 (colorectal cancer)
-
HeLa (cervical cancer)
-
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability assay (e.g., PrestoBlue) will be employed.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add the viability reagent and incubate as per the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
3.1.2. Mechanistic Studies
Should the compound exhibit significant cytotoxicity, further investigations into its mechanism of action are warranted.
-
Cell Cycle Analysis:
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Rationale: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
-
Apoptosis Induction Assay:
-
Method: Annexin V/PI staining followed by flow cytometry.
-
Rationale: To quantify the induction of apoptosis (programmed cell death) in treated cells.
-
3.1.3. Target Identification and Validation
-
Kinase Inhibition Profiling:
-
Method: In vitro kinase assay panel against a broad range of cancer-relevant kinases (e.g., PI3K isoforms, AKT, mTOR, CDKs).
-
Rationale: To identify potential direct molecular targets of the compound. The PI3K/AKT/mTOR pathway is a particularly relevant target for this scaffold.[4]
-
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Anti-inflammatory Activity Evaluation
Imidazo[1,2-a]pyridine derivatives have also been investigated as anti-inflammatory agents, with some exhibiting inhibitory effects on cyclooxygenase (COX) enzymes.[7]
3.2.1. In Vitro COX Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Protocol:
-
Assay: A commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric) can be utilized.
-
Procedure: a. The compound is pre-incubated with purified COX-1 and COX-2 enzymes. b. Arachidonic acid is added as the substrate. c. The production of prostaglandin is measured according to the kit's instructions.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
3.2.2. Cellular Anti-inflammatory Assay
-
Objective: To evaluate the compound's ability to inhibit the production of pro-inflammatory mediators in a cellular context.
-
Protocol:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure: a. Pre-treat RAW 264.7 cells with the compound for 1-2 hours. b. Stimulate the cells with LPS for 24 hours. c. Collect the cell supernatant and measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung | Value |
| MCF-7 | Breast (ER+) | Value |
| MDA-MB-231 | Triple-negative breast | Value |
| HT-29 | Colorectal | Value |
| HeLa | Cervical | Value |
Table 2: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Value | Value | Value |
| Celecoxib (Control) | >10 | 0.04 | >250 |
| Ibuprofen (Control) | 5.2 | 15.1 | 0.34 |
Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound. The strategic combination of a cyano group at the C-6 position and a carboxylic acid at the C-2 position on the privileged imidazo[1,2-a]pyridine scaffold makes it a compelling candidate for investigation as a novel anticancer or anti-inflammatory agent. The outlined protocols for synthesis and biological screening are based on well-established methodologies and the known pharmacology of this chemical class. Successful execution of this research plan has the potential to uncover a new lead compound for further preclinical and clinical development, ultimately contributing to the advancement of targeted therapies.
References
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (URL: [Link])
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (URL: [Link])
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - Frontiers. (URL: [Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (URL: [Link])
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (URL: [Link])
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. (URL: [Link])
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI. (URL: [Link])
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - NIH. (URL: [Link])
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (URL: [Link])
-
An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... - RSC Publishing. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link]).nih.gov/38509674/))
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
An In-Depth Technical Guide to the Discovery of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] This guide focuses on a specific, highly functionalized subset: 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. We will explore the strategic rationale for this design, detailing the synthetic pathways, structure-activity relationship (SAR) considerations, and the technical protocols required for their discovery and initial evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, bears structural resemblance to endogenous purines, allowing it to interact with a diverse range of biological targets.[3] This scaffold is present in marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic), demonstrating its clinical and commercial relevance.[2][4] The unique electronic properties and rigid structure of this core provide an excellent foundation for building molecules with high specificity and potency.[2][3]
The focus of this guide is the targeted incorporation of two key functional groups: a cyano group at the 6-position and a carboxylic acid at the 2-position.
-
The 6-Cyano Group: This electron-withdrawing group serves multiple purposes. It can act as a key interaction point (hydrogen bond acceptor), modulate the pKa of the heterocyclic system, and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule. Its inclusion is often a strategic choice to enhance target engagement and optimize pharmacokinetic profiles.
-
The 2-Carboxylic Acid Group: The carboxylic acid moiety is a powerful pharmacophore, capable of forming strong ionic and hydrogen bond interactions with target proteins, particularly with positively charged residues like arginine or lysine.[5] However, its presence can also introduce challenges, such as poor membrane permeability and metabolic liabilities like acyl glucuronidation.[6][7][8] Therefore, a key aspect of the discovery process involves understanding when to retain this group for its potent interactions and when to consider replacing it with a suitable bioisostere.[6][7][8]
Synthetic Strategies and Methodologies
The construction of the this compound core is typically achieved through a multi-step sequence, beginning with a substituted 2-aminopyridine. A general and robust synthetic workflow is outlined below.
Diagram: General Synthetic Workflow
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Carboxylic Acid (Bio)Isosteres in Drug Design / ChemMedChem, 2013 [sci-hub.box]
Spectroscopic Scrutiny of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules with diverse biological activities. The introduction of specific substituents, such as a cyano group at the 6-position and a carboxylic acid at the 2-position, can significantly modulate the compound's physicochemical properties and pharmacological profile. This guide provides an in-depth analysis of the spectroscopic characteristics of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule of significant interest for researchers in drug discovery and development.
Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents a comprehensive, predicted spectroscopic profile based on a thorough analysis of structurally related analogs. This predictive approach, grounded in established principles of spectroscopic interpretation and substituent effects, offers a robust framework for the identification and characterization of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Behavior
The unique arrangement of functional groups in this compound dictates its spectroscopic signature. The electron-withdrawing nature of both the cyano and carboxylic acid groups will influence the electron distribution within the bicyclic ring system, leading to predictable shifts in NMR, characteristic vibrations in IR, and specific fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are derived from the known spectral data of imidazo[1,2-a]pyridine-2-carboxylic acid, 6-bromoimidazo[1,2-a]pyridine, and established substituent chemical shift (SCS) effects.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit four signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyridine core, and a broad singlet for the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.2 - 8.4 | s | - | The proton at the 3-position is a singlet and is expected to be deshielded due to the adjacent nitrogen and the electron-withdrawing carboxylic acid group. |
| H-5 | 8.8 - 9.0 | d | ~1.5 | The H-5 proton is anticipated to be the most downfield of the pyridine ring protons due to the anisotropic effect of the nearby cyano group and its peri-position to the imidazole nitrogen. It will appear as a narrow doublet due to coupling with H-7. |
| H-7 | 7.6 - 7.8 | dd | ~9.5, ~1.5 | H-7 will be a doublet of doublets, coupling to both H-8 (larger coupling constant) and H-5 (smaller coupling constant). |
| H-8 | 7.8 - 8.0 | d | ~9.5 | The H-8 proton will appear as a doublet due to coupling with H-7. |
| -COOH | 12.0 - 14.0 | br s | - | The carboxylic acid proton is highly deshielded and will appear as a broad singlet, which will be exchangeable with D₂O.[1][2] |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide key insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 148 | The carbon bearing the carboxylic acid will be significantly downfield. |
| C-3 | 115 - 118 | This carbon is expected to be relatively upfield for an aromatic carbon. |
| C-5 | 128 - 131 | |
| C-6 | 105 - 108 | The carbon attached to the cyano group will be shifted upfield due to the shielding effect of the nitrogen atom of the cyano group. |
| C-7 | 125 - 128 | |
| C-8 | 118 - 121 | |
| C-8a | 140 - 143 | Bridgehead carbon adjacent to the imidazole ring. |
| -CN | 117 - 120 | The nitrile carbon will appear in this characteristic region.[2] |
| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid will be the most downfield signal.[1][2] |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the distinct vibrational modes of the cyano, carboxylic acid, and the aromatic ring system.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[2][3] |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the imidazo[1,2-a]pyridine ring. |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp | The cyano group gives a characteristic strong and sharp absorption in this region.[3][4] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[2][3] |
| C=N and C=C (Aromatic) | 1450 - 1650 | Medium to Strong | Stretching vibrations of the imidazo[1,2-a]pyridine ring system. |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong | The C-O single bond stretch of the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Molecular Ion:
-
Molecular Formula: C₉H₅N₃O₂
-
Molecular Weight: 187.16 g/mol
-
Expected [M+H]⁺: m/z 188.0455
Predicted Fragmentation Pattern:
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of H₂O (m/z 18): A common fragmentation for carboxylic acids, leading to a peak at m/z 169.
-
Loss of COOH radical (m/z 45): Cleavage of the carboxylic acid group would result in a fragment at m/z 142.
-
Loss of CO (m/z 28): Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose carbon monoxide, leading to a fragment at m/z 142.[5]
-
Loss of HCN (m/z 27): Fragmentation involving the cyano group and the pyridine ring could lead to the loss of hydrogen cyanide.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to aid in the assignment of carbon signals.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan on the isolated parent ion (m/z 188). This will provide information about the daughter ions and help to confirm the structure.
-
Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and to identify the major fragment ions.
Caption: Logical flow from synthesis to spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have constructed a comprehensive profile that will be invaluable for researchers working on the synthesis and characterization of this and similar molecules. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be crucial for validating these predictions and furthering our understanding of this important class of compounds.
References
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2026, January 17). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Scribd. 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
JoVE. (2026, January 17). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Berkeley Learning Hub. (2024, October 19). 5 Nitrile IR Tips. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
A Guide to the Thermal Stability of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Critical Parameter in Drug Development
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing every stage from synthesis and purification to formulation and storage. This technical guide provides an in-depth analysis of the thermal stability of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] While direct experimental data for this specific molecule is not publicly available, this guide synthesizes information from analogous structures, theoretical principles, and established analytical techniques to build a predictive framework for its thermal behavior. We will explore the roles of the constituent functional groups—the imidazo[1,2-a]pyridine core, the 2-carboxylic acid, and the 6-cyano group—in dictating the molecule's response to thermal stress. Furthermore, this guide presents detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers with the tools to empirically determine the thermal properties of this and related compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous marketed drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1] The versatility of this heterocyclic core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyano group and a carboxylic acid moiety, as in this compound, is a strategic chemical modification aimed at modulating these properties. However, such modifications also impact the molecule's physicochemical characteristics, including its thermal stability. A thorough understanding of this stability is paramount for developing a viable and safe pharmaceutical product.
Deconstructing the Molecule: A Predictive Analysis of Thermal Behavior
The thermal stability of this compound is a composite of the contributions from its three key structural components: the fused imidazo[1,2-a]pyridine ring system, the carboxylic acid at the 2-position, and the cyano group at the 6-position.
The Imidazo[1,2-a]pyridine Core: A Foundation of Stability
Fused heterocyclic systems like imidazo[1,2-a]pyridine are generally characterized by high thermal stability due to their aromatic nature and rigid structure. While specific decomposition data for the unsubstituted core is scarce, related compounds offer valuable insights. For instance, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a melting point above 350 °C, indicating substantial thermal robustness of the ring system itself.[2] It is therefore anticipated that the imidazo[1,2-a]pyridine core of the target molecule will remain intact until relatively high temperatures are reached.
The 2-Carboxylic Acid Group: The Primary Locus of Decomposition
The carboxylic acid group, particularly at the 2-position of a pyridine ring, is expected to be the most thermally labile part of the molecule. The primary decomposition pathway for such structures is decarboxylation—the loss of carbon dioxide (CO₂).
-
Analogous Compound Analysis: Studies on picolinic acid (pyridine-2-carboxylic acid), a close structural analog, provide a strong basis for prediction. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) of picolinic acid show that it melts around 140-143 °C and undergoes thermal decomposition up to 195 °C.[3] This decomposition is an exothermic event, as indicated by the DSC curves.[3] The proximity of the carboxylic acid to the nitrogen atom in the pyridine ring facilitates decarboxylation.
It is therefore highly probable that the initial weight loss observed during the heating of this compound will be due to decarboxylation, likely occurring in a similar temperature range to picolinic acid.
The 6-Cyano Group: An Enhancer of Stability
The cyano (-C≡N) group is a strong electron-withdrawing group. When attached to an aromatic system, it can significantly influence the electronic distribution and intermolecular interactions, which in turn affects thermal stability.
-
Electronic Effects: The electron-withdrawing nature of the cyano group can strengthen the bonds within the aromatic ring system, potentially increasing the energy required for its decomposition.
-
Intermolecular Interactions: The polarity of the cyano group can lead to strong dipole-dipole interactions between molecules in the solid state, contributing to a more stable crystal lattice and a higher decomposition temperature. Studies on cyano-substituted aromatic compounds have shown that the presence of the cyano group can reduce the explosive risk of some energetic materials while maintaining their energetic properties, suggesting a stabilizing effect.[4]
Therefore, it is predicted that the 6-cyano group will enhance the overall thermal stability of the molecule, likely raising the decomposition temperature of the imidazo[1,2-a]pyridine core after the initial decarboxylation event.
Predicted Thermal Decomposition Pathway
Based on the analysis of its constituent parts, a multi-stage thermal decomposition process for this compound can be hypothesized.
Figure 1. Predicted thermal decomposition pathway for this compound.
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation |
| Melting | ~140 - 160 | DSC | Endothermic peak |
| Decarboxylation | ~150 - 200 | TGA/DSC | Initial weight loss (~23%); Exothermic peak |
| Ring Decomposition | > 250 | TGA | Further, significant weight loss |
Experimental Protocols for Thermal Analysis
To empirically validate the predicted thermal behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]
Objective: To determine the decomposition temperatures and quantify the mass loss at each stage.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA instrument's microbalance.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of a weight loss step is typically taken as the initial decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to determine melting points, glass transitions, and enthalpies of transitions.
Objective: To determine the melting point and the enthalpy of fusion, as well as to identify exothermic or endothermic decomposition events.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the final decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks pointing down (by convention), while exothermic events (like some decompositions) will point up. The melting point is typically taken as the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of the transition.
Figure 3. Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Perspectives
While direct experimental data on the thermal stability of this compound is not currently in the public domain, a robust predictive framework can be established through the analysis of its constituent functional groups and comparison with analogous structures. It is anticipated that the molecule will undergo an initial decarboxylation event at a temperature range of approximately 150-200 °C, followed by the decomposition of the more stable cyano-substituted imidazo[1,2-a]pyridine core at higher temperatures.
The experimental protocols for TGA and DSC outlined in this guide provide a clear path for researchers to empirically determine the precise thermal properties of this molecule. Such data is not merely academic; it is a critical component of the risk assessment and process development required to advance a promising compound from the laboratory to the clinic. Understanding the thermal stability of this compound will enable the development of safe and effective manufacturing processes, stable formulations, and appropriate storage conditions, ultimately contributing to the successful development of new therapeutics based on this important scaffold.
References
-
ResearchGate. (n.d.). (a) TG-DSC curves of picolinic acid in dynamic dry air [5.006 mg] and... Retrieved from [Link]
-
Thermochemical properties of mono- and di-cyano-aromatic compounds at 298.15 K. (n.d.). Retrieved from [Link]
-
Infinity TGA. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. Retrieved from [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]
-
Sci-Hub. (n.d.). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
Ongrok. (2024, February 9). Mastering Decarb: Optimal Temperatures for Perfect Decarboxylation. Retrieved from [Link]
-
Thermogravimetric Analysis. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
PubMed. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Request PDF. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
PMC - PubMed Central. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thermal degradation of cyano containing ionic liquids | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thermal decomposition of iron cyano complexes in an inert atmosphere. Retrieved from [Link]
-
Leafly. (2025, July 31). Decarboxylation guide: How to properly decarb weed. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) DSC heating runs of picolinamide crystallised from solvents: 1... Retrieved from [Link]
-
Química Organica.org. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Thermal degradation of cyano containing ionic liquids. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2026, January 7). Retrieved from [Link]
-
RSC Advances (RSC Publishing). (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
-
RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]
-
OSTI.GOV. (2012, December 31). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference). Retrieved from [Link]
-
PubMed. (n.d.). Determination of cyanocobalamin by thermal decomposition of the cyano group using an ion-selective electrode. Retrieved from [Link]
-
CBG Biotech. (2025, August 4). Cannabis Decarboxylation Methods:THCA to THC, Temp Weed & Cannabinoids. Retrieved from [Link]
-
Weedmaps. (2024, August 20). The Ultimate Guide to Decarboxylation: How to Decarb Weed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
solubility of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a deep dive into the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a foundational resource, combining theoretical principles with actionable experimental protocols. We will dissect the molecule's structural attributes to predict its solubility behavior, provide a gold-standard methodology for its empirical determination, and discuss the critical factors that modulate solubility.
Introduction: The Critical Role of Solubility
In drug discovery and development, solubility is a pivotal physicochemical property.[1] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable dosage forms, ultimately hindering a promising compound's journey to the clinic.[2][3] Understanding the solubility of a molecule like this compound in various organic solvents is essential for a range of activities, including:
-
Synthetic Chemistry: Choosing appropriate solvents for reaction, purification, and crystallization.
-
Preformulation: Developing formulations for in vitro and in vivo studies.[1]
-
Analytical Chemistry: Preparing stock solutions and standards for assays.
-
High-Throughput Screening (HTS): Ensuring compound integrity and avoiding false negatives due to precipitation in assay media.[4]
This guide is structured to provide both a theoretical framework and a practical, self-validating system for assessing the solubility of the title compound.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure.[1] Let's analyze the key features of this compound:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and contains two nitrogen atoms. The parent molecule, imidazo[1,2-a]pyridine, is a liquid at room temperature, suggesting moderate intermolecular forces. Its structure provides a rigid, somewhat polar backbone.
-
Carboxylic Acid Group (-COOH) at C2: This is a highly polar, protic functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from both oxygens).[5][6] This group significantly increases the molecule's acidity and its potential for strong interactions with polar solvents.[7] Carboxylic acids are known to form stable dimers through hydrogen bonding, which can influence their physical properties.[8]
-
Cyano Group (-C≡N) at C6: The cyano group is strongly polar and a potent electron-withdrawing group.[9][10] It primarily acts as a hydrogen bond acceptor via the nitrogen lone pair. Its presence enhances the overall polarity of the molecule.
Overall Predicted Properties:
The combination of a rigid aromatic core with two highly polar functional groups suggests that this compound is a polar molecule. The presence of both hydrogen bond donors and acceptors indicates a high potential for self-association and for strong interactions with polar solvents. The carboxylic acid moiety makes the compound acidic.[7]
Predicted Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound across different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in strong hydrogen bonding with both the carboxylic acid and cyano groups, effectively solvating the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | DMSO and DMF are excellent hydrogen bond acceptors and highly polar, making them very likely to be good solvents. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, so solubility may be slightly lower. |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Low to Very Low | These solvents lack the ability to form hydrogen bonds and have low polarity. They cannot effectively overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) of the solid compound.[11] DCM may show slight solubility due to its ability to participate in dipole-dipole interactions. |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a solvent at a given temperature and is the gold-standard measurement.[3][12] The shake-flask method, developed by Higuchi and Connors, remains the most reliable technique for its determination.[13][14]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the Shake-Flask Method.
Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Methanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A few milligrams is typically sufficient for a few mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator.
-
Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[2] Longer times may be needed for compounds that are slow to dissolve.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at high speed and the supernatant carefully collected.
-
-
Quantification:
-
Prepare a stock solution of the compound of known concentration in the same solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare one or more dilutions of the filtered sample to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample(s) by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
High-Throughput Screening: Kinetic Solubility
In early drug discovery, a faster, less material-intensive method is often required. Kinetic solubility assays provide this, though they measure the concentration at which a compound precipitates from a supersaturated solution (often starting from a DMSO stock), which can overestimate thermodynamic solubility.[1][13][15]
Diagram: Kinetic Solubility Workflow
Caption: General workflow for kinetic solubility assays.
Protocols for kinetic solubility often involve adding a concentrated DMSO stock solution to the solvent of interest and measuring the resulting turbidity (nephelometry) or quantifying the dissolved portion after filtration.[1][15]
Factors Influencing Solubility Measurements
To ensure trustworthy and reproducible results, several factors must be controlled:
-
Temperature: Solubility is temperature-dependent. All measurements should be performed at a consistent, reported temperature.
-
Solid-State Form (Polymorphism): Different crystal forms (polymorphs) or an amorphous state of the same compound can have significantly different solubilities.[13] The most stable polymorph will generally have the lowest solubility. It is crucial to characterize the solid form being used.
-
Equilibration Time: Insufficient agitation time will lead to an underestimation of thermodynamic solubility. The system must reach true equilibrium.
-
Solvent Purity and pH: The purity of the organic solvent can impact results. If mixed solvent systems are used (e.g., with water or buffers), the pH will be a critical determinant of the solubility of the acidic compound.[13]
Conclusion
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.
- Blesic, M., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids.
- Hate, S. S., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- RSC Publishing. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids.
- PCBIS. (n.d.). Thermodynamic solubility.
- Alsenz, J., & Kansy, M. (2007).
- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
- Sigma-Aldrich. (n.d.). Imidazo 1,2-a pyridine 99 274-76-0.
- JoVE. (2023). Video: Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine.
- Insuasty, B., et al. (2013).
- ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- Wang, Y., et al. (2023). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega.
- ResearchGate. (n.d.). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion.
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?
- University of Toronto. (2023). Solubility of Organic Compounds.
- Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. PMC - PubMed Central.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Physical Properties of Carboxylic Acids [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tutorchase.com [tutorchase.com]
- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical walkthrough of the quantum chemical calculations for a specific, promising derivative: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. Moving beyond a simple procedural list, this document elucidates the causal reasoning behind methodological choices, grounding theoretical data in practical drug discovery applications. We will detail a self-validating computational protocol using Density Functional Theory (DFT), interpret the resulting molecular properties—such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP)—and directly link these quantum descriptors to the molecule's potential pharmacokinetic and pharmacodynamic behavior. This guide is structured to empower researchers to not only perform these calculations but to strategically apply the insights toward the rational design of novel therapeutics.
Introduction: The Strategic Value of in Silico Analysis
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, featured in approved drugs and numerous clinical candidates for its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2][4] The specific derivative, this compound, combines this potent core with two key functional groups: a cyano group, which can act as a hydrogen bond acceptor or a reactive handle, and a carboxylic acid, a common feature in drugs for modulating solubility and interacting with biological targets.
Before committing to costly and time-consuming synthesis and in vitro testing, we can gain profound insights into the molecule's intrinsic properties through quantum chemical calculations. This in silico approach allows us to predict:
-
Molecular Geometry: The most stable 3D conformation, which is crucial for docking into a protein's active site.
-
Chemical Reactivity: Regions of the molecule susceptible to nucleophilic or electrophilic attack.[5][6]
-
Pharmacophoric Features: The distribution of charge and electrostatic potential, which governs non-covalent interactions with a biological target.[7][8][9]
-
Spectroscopic Signatures: Predicted UV-Vis and IR spectra that can aid in experimental characterization.
This guide will utilize Density Functional Theory (DFT), a robust and computationally efficient method that provides an excellent balance of accuracy and resource requirements for molecules of this size.[4][10]
Theoretical Foundations: Selecting the Right Tools
The reliability of any quantum chemical calculation hinges on the selection of the theoretical method and basis set. For our target molecule, we advocate for the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic and biological molecules.[10][11][12] It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, especially for systems with significant electron correlation, like aromatic heterocycles.[4][13]
-
Why 6-311++G(d,p)? This is a Pople-style triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.
-
6-311 : A triple-zeta valence set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of molecular orbitals.
-
++G : Includes diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are present in our molecule (e.g., the lone pairs on nitrogen and oxygen atoms, and the potential for hydrogen bonding).[10][14]
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize) in response to the molecular environment, which is essential for correctly modeling bond angles and electronic properties.[10][14]
-
This combination represents a field-proven standard for achieving reliable geometries and electronic properties for drug-like heterocyclic molecules.[10][11][12]
The Computational Protocol: A Validated Workflow
This section provides a step-by-step methodology for the complete quantum chemical analysis. The workflow is designed to be self-validating at critical junctures.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input: Construct the 3D chemical structure of this compound using molecular modeling software. Ensure correct atom types and initial bond orders.
-
Optimization Calculation: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to find a stationary point on the potential energy surface.
-
Validation via Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. This step is critical for self-validation .
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find the true ground-state structure and must be repeated.[10][15]
-
Additional Output: This calculation also yields the zero-point vibrational energy (ZPVE) and can be used to simulate the molecule's infrared (IR) spectrum.
-
Protocol 2: Electronic Property and Spectrum Calculation
-
Frontier Molecular Orbitals (FMOs): Using the validated optimized geometry, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental to understanding chemical reactivity.[5][6][16]
-
Molecular Electrostatic Potential (MESP): Calculate the MESP and map it onto the molecule's electron density surface. This visualizes the charge distribution and is a powerful predictor of intermolecular interactions.[9][17][18]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, derive key reactivity indices.
-
Electronic Spectra Simulation: Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis absorption spectrum.[19][20][21][22] This predicts the electronic transitions and can be correlated with experimental data for structural confirmation.
Analysis & Interpretation: From Data to Drug Design Insights
This section translates the raw computational output into actionable intelligence for drug development.
Optimized Geometry
The final optimized structure provides precise bond lengths and angles. Key areas of interest would be the planarity of the fused ring system and the dihedral angle of the carboxylic acid group relative to the ring, as this conformation will dictate how the molecule presents its functional groups to a target receptor.
Frontier Molecular Orbitals (FMOs): Reactivity Hotspots
The FMOs are the primary orbitals involved in chemical reactions.[5][23]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack .
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack .
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[6][16] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[14][16]
For this compound, we would expect the HOMO to be localized primarily on the electron-rich imidazopyridine ring system, while the LUMO may have significant contributions from the electron-withdrawing cyano and carboxylic acid groups.
Table 1: Hypothetical FMO Analysis Data
| Parameter | Energy (eV) | Implication for Drug Design |
|---|---|---|
| EHOMO | -6.5 | Moderate electron-donating ability. |
| ELUMO | -1.8 | Good electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | Indicates high kinetic stability, desirable for a drug candidate. [6][16] |
Molecular Electrostatic Potential (MESP): Mapping Interactions
The MESP map is an invaluable tool for understanding drug-receptor interactions.[7][8] It visualizes the electrostatic potential on the molecule's surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atoms of the pyridine and imidazole rings, the oxygen atoms of the carboxylic acid, and the nitrogen of the cyano group. These are prime sites for hydrogen bond accepting or interactions with positive charges (e.g., metal ions or protonated amino acid residues like Lysine or Arginine).[9]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, most notably the hydrogen atom of the carboxylic acid's hydroxyl group. This is a strong hydrogen bond donor site.[9]
This analysis allows a researcher to predict, with high confidence, how the molecule will orient itself within a binding pocket.
Global Reactivity Descriptors
These quantitative indices provide a snapshot of the molecule's overall chemical behavior. They are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | 4.15 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 | Correlates with the HOMO-LUMO gap; measures resistance to charge transfer. |
| Chemical Softness (S) | 1 / (2η) | 0.21 | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.67 | A measure of the molecule's overall electrophilic nature. |
A high hardness and moderate electrophilicity index suggest a molecule that is stable but capable of participating in specific electronic interactions within a target site.
Conclusion: Integrating Theory with Practice
Quantum chemical calculations provide a powerful, predictive framework for the early-stage analysis of drug candidates like this compound. The B3LYP/6-311++G(d,p) level of theory offers a reliable and validated method for this purpose. By analyzing the optimized geometry, FMOs, and MESP, researchers can make informed decisions about a molecule's stability, reactivity, and potential for specific drug-receptor interactions. This in silico screening process de-risks drug development by prioritizing compounds with the most promising electronic and structural properties for synthesis and subsequent biological evaluation, ultimately accelerating the discovery pipeline.
References
- Vertex AI Search. (n.d.). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors.
- Suresh, C., & Haritha, M. (2024).
- Al-Ostath, A., et al. (n.d.). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells.
- Suresh, C., & Haritha, M. (n.d.).
- Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design.
- Suresh, C. H., et al. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
- YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- Babu, N. S., & Kumar, P. P. (2015). Computational Studies and Multivariate Analysis of Global and Local Reactivity Descriptors of Five Membered Heterocycles Molecules by Density Functional Theory (DFT). International Journal of Pure and Applied Researches, 1(1), 61.
- PubMed Central. (n.d.).
- Suresh, C. H. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.).
- RSC Publishing. (n.d.).
- PubMed Central. (2025).
- PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
- AIMS Press. (2022).
- Organic Chemistry Research. (n.d.). Regular Article.
- Azantha Parimala, P., et al. (2016).
- Eskandarian, P., et al. (n.d.). UV–vis spectra of the investigated molecules by TD‐DFT calculations at....
- ResearchGate. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra | Request PDF.
- YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium.
- ResearchGate. (2025).
- Anhaia-Machado, L., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Semantic Scholar. (n.d.). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry.
- Hasan, M. B., et al. (n.d.). Frontier molecular orbitals (HOMO, LUMO)
- Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors.
- PubMed Central. (n.d.).
- Abd Al-Jabbar, S., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37, 1339-1345.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
- PubMed Central. (n.d.).
- Grošelj, U., et al. (2022). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
- RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
Sources
- 1. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. ijopaar.com [ijopaar.com]
- 11. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 14. orgchemres.org [orgchemres.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 17. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar [semanticscholar.org]
- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications.[1][2] This technical guide delves into the potential biological targets of a specific derivative, 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. Drawing upon extensive research into the broader class of imidazo[1,2-a]pyridine compounds, this document synthesizes current understanding and provides a framework for investigating the mechanism of action of this molecule. The primary focus will be on the well-documented role of this scaffold as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer.[3][4][5] Furthermore, we will explore its impact on interconnected pathways, including the STAT3/NF-κB signaling axis and the induction of apoptosis. This guide is intended to serve as a comprehensive resource, offering not only theoretical insights but also detailed, field-proven experimental protocols to empower researchers in their exploration of this promising compound.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its presence in numerous biologically active compounds.[1][2] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. Modifications to the imidazo[1,2-a]pyridine backbone have led to the development of potent agents with anticancer, anti-inflammatory, and other therapeutic properties.[6] The introduction of a cyano group at the 6-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine ring, as in the case of this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation.
Primary Putative Target: The PI3K/Akt/mTOR Signaling Pathway
A substantial body of evidence points to the PI3K/Akt/mTOR pathway as a primary target for imidazo[1,2-a]pyridine derivatives.[3][4][5] This pathway is a central regulator of cellular processes such as growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The proposed mechanism of action for this compound, based on studies of analogous compounds, is the direct inhibition of PI3K, a family of lipid kinases.[3][7] By binding to the ATP-binding site of PI3K, the compound is expected to prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, would block the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of tumor cell growth and survival.
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation of PI3K Inhibition
To validate the inhibitory activity of this compound against PI3K, a multi-faceted approach is recommended, progressing from in vitro enzymatic assays to cellular and functional assays.
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms (e.g., PI3Kα).[2][8]
Protocol:
-
Reaction Setup: In a 384-well plate, combine the PI3K enzyme, the test compound at various concentrations, and a kinase buffer.[8]
-
Initiation: Start the reaction by adding the lipid substrate (e.g., PIP2) and ATP.[2]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of PIP2 to PIP3.[2]
-
Detection: Quantify the amount of ADP produced, which is proportional to the kinase activity, using a luminescent assay kit (e.g., ADP-Glo™).[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.
This technique assesses the phosphorylation status of key proteins downstream of PI3K, such as Akt and mTOR, in treated cancer cells. A reduction in the phosphorylation of these proteins indicates pathway inhibition.[9][10][11][12][13]
Protocol:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., A375 melanoma, HeLa cervical cancer) and treat with varying concentrations of this compound for a specified duration (e.g., 48 hours).[7]
-
Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated Akt (p-Akt, Ser473), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR. A housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.[10][12]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.
Figure 2: Experimental workflow for validating PI3K pathway inhibition.
Secondary Target and Downstream Effects: Induction of Apoptosis
Inhibition of the PI3K/Akt/mTOR pathway is intrinsically linked to the induction of apoptosis, or programmed cell death. Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. Therefore, inhibition of Akt by this compound is expected to trigger apoptosis in cancer cells.[7]
Key Events in Apoptosis Induction
The apoptotic cascade initiated by imidazo[1,2-a]pyridine derivatives often involves the intrinsic (mitochondrial) pathway.[7] Key events include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytosol.[14]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3.[15][16]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Validation of Apoptosis
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of the intrinsic apoptotic pathway.[14][17][18]
Protocol:
-
Cell Treatment and Fractionation: Treat cells with the compound, then harvest and lyse them to separate the mitochondrial and cytosolic fractions using a specialized extraction buffer kit.[18]
-
Western Blotting: Perform Western blotting on both fractions using an antibody specific for cytochrome c.
-
Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in treated cells compared to controls indicates its release.
This fluorometric assay quantifies the activity of caspase-3, a key executioner caspase.[15][16][19][20]
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse them to release cellular contents.
-
Substrate Incubation: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[15]
-
Fluorescence Measurement: If active caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC moiety. Measure the fluorescence using a fluorometer (Ex/Em = 360/460 nm).[15]
-
Quantification: The increase in fluorescence is directly proportional to the caspase-3 activity.
Crosstalk with Inflammatory Pathways: Modulation of STAT3 and NF-κB
Recent studies have revealed a link between the anti-cancer effects of imidazo[1,2-a]pyridine derivatives and the modulation of inflammatory signaling pathways, particularly those involving STAT3 and NF-κB.[6] These transcription factors are often constitutively active in cancer cells and contribute to tumor growth, survival, and inflammation. There is significant crosstalk between the PI3K/Akt and STAT3/NF-κB pathways, and they can collaboratively promote tumorigenesis.[21][22][23]
It is plausible that this compound could also exert its effects by inhibiting the activation of STAT3 and NF-κB.[6] This would lead to the downregulation of their target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines.
Figure 3: Putative modulation of the STAT3 and NF-κB signaling pathways.
Experimental Validation of STAT3/NF-κB Inhibition
To investigate the effect of the compound on these pathways, the following assays can be performed:
-
Western Blot Analysis: Measure the levels of phosphorylated STAT3 (p-STAT3) and key components of the NF-κB pathway (e.g., phosphorylated IκBα) in compound-treated cells.[6]
-
NF-κB DNA Binding Assay: Utilize an ELISA-based assay to quantify the binding of active NF-κB to its consensus DNA sequence in nuclear extracts from treated cells.[6]
-
Reporter Gene Assay: Transfect cells with a reporter construct containing a luciferase gene under the control of an NF-κB or STAT3-responsive promoter. A decrease in luciferase activity upon compound treatment would indicate pathway inhibition.
Summary and Future Directions
Based on the extensive evidence for the imidazo[1,2-a]pyridine scaffold, this compound is a promising candidate for further investigation as a modulator of key signaling pathways in cancer. The primary putative biological target is the PI3K/Akt/mTOR pathway, with downstream effects on apoptosis induction. Additionally, there is a strong rationale for investigating its impact on the STAT3 and NF-κB inflammatory signaling pathways.
The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound. Future research should focus on confirming these targets, determining the IC50 values for both enzymatic and cellular activities, and evaluating its efficacy in preclinical models of cancer. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (URL: [Link])
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. (URL: [Link])
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (URL: [Link])
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. (URL: [Link])
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL: [Link])
-
NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])
-
PI3K(p110α/p85α) Kinase Assay. (URL: [Link])
-
Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (URL: [Link])
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (URL: [Link])
-
Cytochrome c release from isolated mitochondria. (URL: [Link])
-
1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks. (URL: [Link])
-
PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. (URL: [Link])
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (URL: [Link])
-
Activation of the NF-κB pathway by the STAT3 inhibitor JSI-124 in human glioblastoma cells. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. (URL: [Link])
-
Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis. Cancer Prevention Research - AACR Journals. (URL: [Link])
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (URL: [Link])
-
Persistently-activated Stat3 maintains constitutive NF-κB activity in tumors. (URL: [Link])
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. genetex.com [genetex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. rndsystems.com [rndsystems.com]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 19. biotium.com [biotium.com]
- 20. apexbt.com [apexbt.com]
- 21. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Persistently-activated Stat3 maintains constitutive NF-κB activity in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Route to 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous compounds with a wide range of biological activities.[1][2] This document provides a comprehensive, field-tested guide for the multi-step synthesis of 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, a key building block for creating diverse chemical libraries. The described synthetic pathway begins with the commercially available 2-amino-5-bromopyridine and proceeds through three subsequent steps: (1) cyclization to form the core imidazo[1,2-a]pyridine ester, (2) palladium-catalyzed cyanation to install the nitrile functionality, and (3) saponification to yield the final carboxylic acid. This protocol emphasizes mechanistic understanding, procedural detail, safety, and validation at each stage, ensuring reproducibility for researchers in synthetic and medicinal chemistry.
Introduction
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds of significant interest due to their prevalence in pharmacologically active agents, including anti-cancer, anti-tubercular, and antiviral drugs.[2] The specific target of this guide, this compound, combines three critical pharmacophores: the imidazo[1,2-a]pyridine core, a cyano group which can act as a hydrogen bond acceptor or be converted into other functional groups, and a carboxylic acid moiety that serves as a versatile handle for amide coupling and further derivatization.
The synthetic strategy outlined herein is designed for robustness and scalability. It starts from 2-amino-5-bromopyridine, leveraging a regioselective bromination of 2-aminopyridine as a well-established starting point.[3] The synthesis involves a classical condensation reaction to form the heterocyclic core, followed by modern cross-coupling chemistry, and concludes with a standard hydrolysis. Each step is detailed with explanations for the choice of reagents and conditions.
Overall Synthetic Scheme
The four-step synthesis transforms 2-aminopyridine into the final product via a brominated intermediate.
Figure 2: Simplified mechanism for the cyclization step.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-5-bromopyridine | 172.01 | 28.9 | 5.00 g |
| Ethyl bromopyruvate | 195.02 | 34.7 | 4.4 mL (1.2 eq) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 57.8 | 4.86 g (2.0 eq) |
| Ethanol (EtOH), anhydrous | 46.07 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (5.00 g, 28.9 mmol) and anhydrous ethanol (100 mL).
-
Add sodium bicarbonate (4.86 g, 57.8 mmol).
-
Slowly add ethyl bromopyruvate (4.4 mL, 34.7 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to afford the title compound as a solid. A similar procedure has been reported for analogous compounds. [4]
Part 2: Synthesis of Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Principle & Mechanism
This transformation is a palladium-catalyzed cross-coupling reaction, specifically a cyanation. Zinc cyanide (Zn(CN)₂) is used as a less acutely toxic and more manageable source of cyanide compared to alkali metal cyanides. [5][6]The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate.
-
Transmetalation: The cyanide group is transferred from zinc to the palladium center.
-
Reductive Elimination: The C-CN bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
A phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 6-bromoimidazo[1,2-a]... | 284.12 | 10.0 | 2.84 g |
| Zinc Cyanide (Zn(CN)₂) | 117.42 | 6.0 | 705 mg (0.6 eq) |
| Pd₂(dba)₃ | 915.72 | 0.25 (2.5 mol%) | 229 mg |
| dppf | 554.56 | 0.55 (5.5 mol%) | 305 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Procedure:
-
Inert Atmosphere: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
To a dry Schlenk flask, add ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (2.84 g, 10.0 mmol), zinc cyanide (705 mg, 6.0 mmol), Pd₂(dba)₃ (229 mg, 0.25 mmol), and dppf (305 mg, 0.55 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed anhydrous DMF (50 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (150 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (3 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution, 20-60% ethyl acetate in hexane) to yield the desired cyano-ester. This type of palladium-catalyzed cyanation is a well-established method. [7]
Part 3: Synthesis of this compound
Principle & Mechanism
This final step is a saponification, a base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt. Lithium hydroxide (LiOH) is a common choice as it effectively hydrolyzes esters with a low risk of side reactions. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and ethanol. A final acidification step with an acid like HCl is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 6-cyanoimidazo[1,2-a]... | 231.22 | 8.0 | 1.85 g |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 16.0 (2.0 eq) | 671 mg |
| Tetrahydrofuran (THF) | 72.11 | - | 40 mL |
| Water (H₂O) | 18.02 | - | 20 mL |
| Hydrochloric Acid (1 M HCl) | 36.46 | - | ~20 mL (to pH 3-4) |
Procedure:
-
Dissolve ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (1.85 g, 8.0 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (671 mg, 16.0 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1 M HCl until the pH reaches 3-4. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
| Compound | Step | Starting Material | M.W. ( g/mol ) | Typical Yield |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 2 | 2-Amino-5-bromopyridine | 284.12 | 70-85% |
| Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | 3 | Bromo-ester Intermediate | 231.22 | 65-80% |
| This compound | 4 | Cyano-ester Intermediate | 203.17 | >90% |
Safety & Handling
-
Ethyl bromopyruvate is a lachrymator and is corrosive. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Zinc Cyanide (Zn(CN)₂) is highly toxic if swallowed, inhaled, or in contact with skin. [8][9]It releases highly toxic hydrogen cyanide gas upon contact with acids. [9]All manipulations must be performed in a chemical fume hood. Avoid creating dust. Have a cyanide antidote kit available and be trained in its use. Dispose of all cyanide-containing waste according to institutional hazardous waste protocols.
-
Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care. Avoid inhalation of fine powders.
-
Always wear appropriate PPE, including safety glasses, lab coat, and suitable gloves for all procedures.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2011). National Institutes of Health (NIH). Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Chemistry Portal. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
ZINC CYANIDE - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. (2020). Thieme Chemistry. Available at: [Link]
-
Pd Catalyzed Cyanation. Common Organic Chemistry. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). MDPI. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the specific utility of a highly functionalized derivative, 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid , a molecule poised for significant impact in contemporary drug design. Its unique combination of a rigid, fused heterocyclic core with two distinct and strategically placed functional groups—a nitrile and a carboxylic acid—offers a compelling starting point for the development of novel therapeutics.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining the rationale for its use, detailed synthetic protocols, and methodologies for its biological evaluation and subsequent lead optimization.
Part 1: The Rationale - A Molecule Designed for Interaction
The therapeutic potential of this compound stems from the synergistic interplay of its three key structural features: the imidazo[1,2-a]pyridine core, the C6-nitrile group, and the C2-carboxylic acid.
The Imidazo[1,2-a]pyridine Core: This bicyclic system provides a structurally rigid and planar backbone, which is often advantageous for high-affinity binding to protein targets. Its aromatic nature allows for favorable π-π stacking interactions within protein binding pockets. The scaffold itself is associated with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties, making it a versatile starting point for diverse therapeutic areas.[2][3][4]
The C2-Carboxylic Acid: The carboxylic acid moiety is a pivotal functional group in drug design, primarily due to its ability to form strong ionic bonds and hydrogen bonds with complementary residues in a protein's active site, such as arginine and lysine.[5][6] This can significantly contribute to the binding affinity and specificity of a drug candidate. However, the presence of a carboxylic acid can also present challenges, such as poor membrane permeability and rapid metabolism.[7] The strategic placement at the C2 position allows for directed interactions and provides a handle for further chemical modification.
The C6-Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions.[8][9] Its linear geometry and compact size allow it to probe narrow channels in protein active sites.[9] Furthermore, the nitrile group is considered a bioisostere for other functional groups like carbonyls and halogens, and its incorporation can enhance metabolic stability and improve pharmacokinetic profiles.[10][11] In the context of the imidazo[1,2-a]pyridine scaffold, the electron-withdrawing nature of the nitrile at the C6 position can also modulate the electronic properties of the entire ring system, potentially influencing its binding characteristics and reactivity.
The combination of a potent anchoring group (carboxylic acid) and a versatile interaction/modulating group (nitrile) on a proven heterocyclic scaffold makes this compound a highly attractive building block for library synthesis and lead discovery campaigns.
Part 2: Synthesis and Physicochemical Characterization
A robust and reproducible synthetic route is paramount for the successful application of any chemical scaffold in drug discovery. The following protocol outlines a proposed synthesis for this compound, based on established methodologies for related compounds.
Proposed Synthetic Pathway
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wpage.unina.it [wpage.unina.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid: A Versatile Fluorescent Probe for Cellular Imaging
Introduction: The Rise of Imidazo[1,2-a]pyridines in Fluorescence Imaging
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its remarkable photophysical properties and biological activities.[1][2] Derivatives of this heterocyclic system are increasingly being explored as fluorescent probes for a variety of applications, including bioimaging, optoelectronics, and the detection of metal ions.[2][3] The fluorescence of these compounds is often governed by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), making them highly tunable for specific sensing applications.[3]
This application note introduces 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid , a novel fluorescent probe designed for robust performance in cellular imaging. The strategic incorporation of a cyano (-CN) group at the 6-position and a carboxylic acid (-COOH) group at the 2-position imparts desirable characteristics to the fluorophore. The electron-withdrawing nature of the cyano group is known to enhance the fluorescence quantum yield in related systems, while the carboxylic acid moiety provides a handle for bioconjugation and improves aqueous solubility.[4]
This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in live-cell imaging, and insights into the underlying principles of its use as a fluorescent probe.
Key Features and Advantages
-
High Quantum Yield (Predicted): The presence of the cyano substituent is anticipated to result in a high fluorescence quantum yield, leading to brighter signals and enhanced sensitivity.[4]
-
Tunable Photophysical Properties: The imidazo[1,2-a]pyridine core allows for further chemical modifications to fine-tune the excitation and emission spectra for multiplexing with other fluorophores.
-
Bioconjugation Potential: The carboxylic acid group serves as a versatile reactive site for conjugation to biomolecules such as proteins, antibodies, or nucleic acids, enabling targeted imaging.
-
Good Photostability (Predicted): Imidazopyridine derivatives are known for their robust chemical and photostability, which is crucial for long-term imaging experiments.
-
Favorable Solvatochromic Properties: The probe is expected to exhibit sensitivity to the polarity of its microenvironment, a feature that can be exploited to study cellular processes.
Spectroscopic and Physicochemical Properties
While exhaustive experimental data for this compound is still emerging, the following table summarizes its known and predicted properties based on the analysis of closely related analogs.
| Property | Value/Description | Reference/Rationale |
| Chemical Formula | C₉H₅N₃O₂ | - |
| Molecular Weight | 187.16 g/mol | - |
| Excitation Max (λex) | ~350 - 380 nm (Predicted) | Based on substituted imidazo[1,2-a]pyridines.[5] |
| Emission Max (λem) | ~420 - 460 nm (Predicted) | Based on substituted imidazo[1,2-a]pyridines, suggesting a blue fluorescence.[5] |
| Stokes Shift | ~70 - 80 nm (Predicted) | Calculated from predicted λex and λem. |
| Quantum Yield (Φ) | > 0.70 (Predicted) | Cyano-substituted imidazo[1,2-a]pyridines exhibit high quantum yields.[4] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at physiological pH. | The carboxylic acid group enhances aqueous solubility. |
| Purity | >95% (as supplied) | Standard for research-grade chemical probes. |
Theoretical Framework: Mechanism of Fluorescence
The fluorescence of this compound is predicated on an intramolecular charge transfer (ICT) mechanism. Upon excitation, an electron is promoted from the electron-rich imidazo[1,2-a]pyridine ring system (the donor) to the electron-withdrawing cyano group (the acceptor). This charge separation in the excited state leads to a large dipole moment, making the emission sensitive to the polarity of the surrounding solvent or cellular microenvironment. The subsequent relaxation to the ground state is accompanied by the emission of a photon, resulting in the observed fluorescence.
Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.
Experimental Protocols
Preparation of Stock and Working Solutions
A critical first step in any fluorescence imaging experiment is the accurate preparation of probe solutions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)[6]
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Briefly centrifuge the vial of lyophilized probe to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of the probe (MW = 187.16 g/mol ), add 534 µL of DMSO.
-
Vortex thoroughly until the probe is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in a suitable buffer (e.g., live-cell imaging buffer or serum-free medium) to the desired final working concentration. A typical starting concentration for cell staining is between 1-10 µM.
-
It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions, balancing signal intensity with potential cytotoxicity.
-
Caption: Workflow for the preparation of the fluorescent probe solution.
Live-Cell Staining and Imaging
This protocol provides a general guideline for staining adherent cells. Modifications may be necessary for suspension cells or specific experimental setups.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Prepared working solution of this compound
-
Live-cell imaging buffer
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue filter set)
Protocol:
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Staining:
-
Aspirate the cell culture medium.
-
Wash the cells once with pre-warmed (37°C) live-cell imaging buffer.
-
Add the pre-warmed working solution of the fluorescent probe to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Use an appropriate filter set that matches the predicted excitation and emission spectra of the probe (e.g., excitation ~360 nm, emission ~450 nm).
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration is too low.- Insufficient incubation time. | - Verify the excitation and emission filters match the probe's spectra.- Increase the probe concentration in a stepwise manner.- Increase the incubation time. |
| High Background | - Incomplete removal of unbound probe.- Probe concentration is too high.- Autofluorescence of cells or medium. | - Increase the number and duration of washing steps.[7] - Decrease the probe concentration.- Image cells in a phenol red-free medium.[7] |
| Phototoxicity/Cell Death | - Prolonged or intense light exposure.- Probe concentration is too high. | - Reduce the excitation light intensity and exposure time.[6] - Use a lower probe concentration. |
| Uneven Staining | - Uneven distribution of the staining solution.- Cell health is compromised. | - Gently rock the dish during incubation to ensure even coverage.- Ensure cells are healthy and not overly confluent before staining. |
Potential Applications
The unique properties of this compound open up a range of potential applications in cell biology and drug discovery:
-
General Cellular Staining: Its ability to permeate cell membranes and fluoresce within the cellular environment makes it a useful tool for visualizing cell morphology and for cell counting applications.
-
Targeted Imaging: The carboxylic acid handle allows for conjugation to specific ligands (e.g., antibodies, peptides) to target and visualize specific cellular structures or proteins of interest.
-
Sensing Local Microenvironments: The predicted solvatochromic properties could be exploited to report on changes in local polarity or viscosity within cellular compartments.
-
High-Throughput Screening: The bright fluorescence and potential for targeted delivery make this probe a candidate for use in high-throughput screening assays to monitor cellular responses to drug candidates.
Conclusion
This compound represents a promising new addition to the toolkit of fluorescent probes for cellular imaging. Its favorable predicted photophysical properties, coupled with the versatility of the imidazo[1,2-a]pyridine scaffold, make it a highly adaptable tool for a wide range of research applications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the potential of this novel fluorophore in their own experimental systems.
References
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Thermo Fisher Scientific. (n.d.). Troubleshooting.
- MP Biomedicals. (n.d.). 2X Bright Live-Cell Imaging Buffer.
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks. Retrieved from StressMarq Biosciences Inc. website.
- Request PDF. (n.d.). Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives.
- CORE. (2023, January 7). 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imida.
- YouTube. (2023, November 1). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical).
- PubMed Central (PMC). (2013, February 20). A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes.
- IRIS-AperTO - UniTo. (n.d.). Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imida.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- PubMed. (n.d.). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications.
- Taylor & Francis Online. (2022, December 23). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications.
- Benchchem. (n.d.). A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols.
- Sensors & Diagnostics (RSC Publishing). (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Retrieved from Sensors & Diagnostics (RSC Publishing) website.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Retrieved from Organic Chemistry Frontiers (RSC Publishing) website.
- ResearchGate. (n.d.). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative, intramolecular C-H amination and optical properties.
Sources
Application Notes and Protocols for Amide Coupling with 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its wide range of biological activities.[1] Specifically, derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid serve as crucial building blocks for novel therapeutic agents. The introduction of a cyano group at the 6-position creates an electron-deficient heterocyclic system, which can present unique challenges in synthetic transformations, particularly in amide bond formation. Amide coupling is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. We will delve into the mechanistic rationale behind the choice of reagents, provide step-by-step protocols for two robust coupling methods, and offer insights into troubleshooting and optimization.
Substrate-Specific Considerations: The Chemistry of this compound
The successful amide coupling of this compound requires an understanding of its unique electronic and structural properties.
-
Electron-Deficient Nature: The presence of the electron-withdrawing cyano group at the 6-position, coupled with the inherent electronics of the imidazo[1,2-a]pyridine ring system, decreases the electron density of the entire scaffold. This has two main consequences for amide coupling:
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of the ring system enhances the acidity of the 2-carboxylic acid, facilitating its deprotonation to the corresponding carboxylate.
-
Reduced Nucleophilicity of the Carboxylate: While deprotonation is easier, the resulting carboxylate anion is stabilized by resonance, potentially making it less nucleophilic and slowing its reaction with the coupling agent.
-
-
Potential for Side Reactions:
-
Pyridine Nitrogen Interference: The lone pair of electrons on the pyridine nitrogen (N-1) could potentially interact with the coupling reagents, although this is generally less of a concern with modern coupling agents, especially when a non-nucleophilic base is used.
-
Cyano Group Stability: The cyano group is generally stable under standard amide coupling conditions. However, with carbodiimide reagents, there is a possibility of converting a primary amide product into a nitrile, though this is more commonly observed with side-chain amides of amino acids like asparagine and glutamine.[3][4]
-
Due to these factors, careful selection of coupling reagents, bases, and reaction conditions is paramount to achieve high yields and purity.
Recommended Amide Coupling Protocols
Two of the most reliable and widely used methods for amide bond formation are presented here: one utilizing the uronium salt HATU, and the other employing the carbodiimide EDC in conjunction with the additive HOBt.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often succeeds where other reagents fail, particularly with challenging substrates.[5] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[5]
Mechanism of HATU-mediated coupling: The reaction proceeds through the formation of an OAt-active ester, which is then readily attacked by the amine. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a neighboring group effect.[5]
Caption: Mechanism of HATU-mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equiv), followed by HATU (1.1 equiv).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[2] The addition of HOBt (1-Hydroxybenzotriazole) traps this highly reactive intermediate as an HOBt-ester, which is less prone to side reactions and racemization.[2]
Mechanism of EDC/HOBt-mediated coupling: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea. HOBt then intercepts this intermediate to form an active ester, which is subsequently aminolyzed.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reagents: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water (to remove EDC byproduct), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.
Data Summary and Optimization
The choice of coupling protocol can significantly impact the reaction outcome. The following table summarizes the key parameters for the two recommended methods.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required | HOBt |
| Base | DIPEA (non-nucleophilic) | DIPEA or TEA |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 1 - 4 hours | 8 - 24 hours |
| Typical Yields | Generally high, even with challenging substrates | Good to high, may require optimization |
Protocol Optimization and Troubleshooting:
Given the electron-deficient nature of the substrate, optimization may be necessary to achieve high yields.
-
Low Conversion: If the reaction stalls, consider the following:
-
Increase Reagent Equivalents: Increase the equivalents of the coupling reagent and base (up to 2.0 and 4.0 equiv, respectively).
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but should be done with caution to avoid side reactions.
-
Pre-activation: For the HATU protocol, pre-activating the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can improve yields, especially with less reactive amines.[6]
-
Solvent Choice: While DMF is a good starting point due to its high polarity and solvating power, other aprotic polar solvents like DMSO or NMP can be screened. For the EDC/HOBt protocol, switching from DCM to DMF may be beneficial.
-
-
Side Product Formation:
-
Guanidinylation of Amine (with HATU): This can occur if the amine is highly nucleophilic and reacts directly with HATU.[6] Ensure the order of addition is correct (pre-activation of the acid is ideal) and use a hindered, non-nucleophilic base like DIPEA.
-
Messy Reaction Profile: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
-
Purification Challenges:
-
Removal of Byproducts: The aqueous work-up is designed to remove most of the reagent-related byproducts. The urea byproduct from EDC is water-soluble, making it easier to remove than the byproduct from DCC.[2]
-
DMF Removal: If DMF is used as the solvent, it can be challenging to remove completely. Washing the organic layer with 5% LiCl solution or performing multiple water washes can help.[7]
-
Experimental Workflow Visualization
The general workflow for the amide coupling of this compound is outlined below.
Caption: General experimental workflow for amide coupling.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: The safety data for this specific compound is limited. Handle with care, avoiding inhalation, ingestion, and skin contact. Based on related compounds, it may cause skin and eye irritation.
-
Coupling Reagents (HATU, EDC): These reagents are sensitizers and can cause skin and respiratory irritation. Avoid creating dust.
-
Bases (DIPEA, TEA): These are corrosive and volatile amines. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The amide coupling of this compound, while potentially challenging due to its electron-deficient nature, can be successfully achieved using robust coupling reagents like HATU or EDC/HOBt. Careful attention to reaction conditions, particularly the choice of base and the exclusion of moisture, is critical for success. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to efficiently synthesize a wide range of amide derivatives from this valuable heterocyclic building block.
References
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Káncz, A., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6481. [Link]
-
Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(18), 2440-2444. [Link]
-
Neumann, C. N., et al. (2021). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(5), 4178–4187. [Link]
-
Dandepally, S. R., et al. (2015). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Angewandte Chemie International Edition, 54(26), 7765–7769. [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
-
EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Retrieved from [Link]
-
MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Catalysts, 14(1), 47. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 774-782. [Link]
-
National Center for Biotechnology Information. (2016). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. ACS Catalysis, 6(11), 7544–7548. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Retrieved from [Link]
-
CORE. (2023). New substituted imidaz. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(15), e202114532. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Frontiers. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 7, 85. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]
-
ResearchGate. (2004). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35225. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid in Cancer Cell Line Studies
Disclaimer: As of January 2026, specific experimental data for 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid in cancer cell line studies is not available in the public domain. The following application notes and protocols are therefore based on the well-documented anticancer properties of the broader imidazo[1,2-a]pyridine chemical scaffold. Researchers should use this guide as a foundational framework, with the understanding that optimization for the specific 6-cyano-2-carboxylic acid derivative will be necessary.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In recent years, IP derivatives have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell proliferation and survival.[1][2] Various in-vitro studies have highlighted the efficacy of IP-based compounds against a range of cancer cell lines, including breast, lung, colon, melanoma, and cervical cancers.[1][3][4][5] These compounds often exert their effects by modulating key signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[2][4] This document provides a detailed guide for researchers on how to approach the study of novel IP derivatives, using this compound as a representative example, in the context of cancer cell line investigations.
Mechanism of Action: Targeting Key Oncogenic Pathways
While the precise targets of this compound are yet to be elucidated, the broader class of imidazo[1,2-a]pyridine derivatives have been shown to induce cancer cell death through several interconnected mechanisms:
-
Inhibition of Pro-Survival Signaling: A primary mechanism of action for many IP derivatives is the potent inhibition of the PI3K/Akt/mTOR signaling cascade.[4] This pathway is frequently hyperactivated in a wide range of cancers and plays a central role in cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as PI3Kα, Akt, and mTOR, IP compounds can effectively shut down these pro-survival signals, leading to a halt in cell proliferation.[6][7]
-
Induction of Apoptosis: Imidazo[1,2-a]pyridines have been consistently shown to induce programmed cell death, or apoptosis, in cancer cells.[1][4][5][8] This is often achieved through both the intrinsic and extrinsic apoptotic pathways. Mechanistically, these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][4] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase cascades (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[5]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Many IP derivatives have been found to induce cell cycle arrest, most commonly at the G2/M phase.[4][9] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The molecular mechanism behind this often involves the modulation of key cell cycle regulatory proteins, such as p53 and p21.[1][4]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of tumorigenesis. Some IP derivatives have demonstrated anti-inflammatory properties by modulating pathways such as the STAT3/NF-κB signaling cascade.[2] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2, thereby creating a less favorable microenvironment for tumor growth.[2]
Below is a diagram illustrating the potential signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Hypothesized mechanism of action for this compound.
Quantitative Data Summary for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data provides a benchmark for the expected potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | ~9.7 | [4] |
| Compound 6 | WM115 (Melanoma) | <12 | [4] |
| Compound 6 | HeLa (Cervical) | ~35.0 | [4] |
| IP-5 | HCC1937 (Breast) | 45 | [1][10] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1][10] |
| IP-7 | HCC1937 (Breast) | 79.6 | [1][10] |
| Compound 13k | HCC827 (Lung) | 0.09 | [6][7][9] |
| Compound 13k | A549 (Lung) | 0.23 | [6][7][9] |
| Compound 13k | MCF-7 (Breast) | 0.43 | [6][7][9] |
| HB9 | A549 (Lung) | 50.56 | [3][11] |
| HB10 | HepG2 (Liver) | 51.52 | [3][11] |
| MRK-107 | Caco-2 (Colon) | 2.4 | [12] |
| MRK-107 | HT-29 (Colon) | 1.1 | [12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and background information provided here offer a robust framework for investigating the anticancer properties of this compound. Future studies should focus on confirming its mechanism of action, evaluating its efficacy in a broader range of cancer cell lines, and eventually progressing to in vivo studies to assess its therapeutic potential in preclinical models. The specific substitutions of a cyano group at the 6-position and a carboxylic acid at the 2-position may confer unique properties regarding target specificity and potency, which warrants detailed investigation.
References
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Aziz, S. G., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 221. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Cai, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3231. [Link]
-
Gürsoy, E., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1351. [Link]
-
Kamal, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
-
Cai, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3231. [Link]
-
Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]
-
Mendoza-Sánchez, R., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(19), 6520. [Link]
-
Cai, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
Rojas-Ochoa, L. G., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. Molecules, 28(11), 4474. [Link]
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of the Cyano Group in 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold and the Cyano Moiety
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and rich nitrogen content have made it a cornerstone in the development of numerous therapeutic agents, including the well-known drugs Zolpidem, Alpidem, and Olprinone.[1][2][3] This scaffold's widespread application stems from its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets ranging from kinases to ion channels.[4][5][6]
The strategic functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the various functional groups employed in drug design, the cyano group stands out for its remarkable versatility.[7][8] It is not merely a polar substituent but a versatile chemical handle, capable of being transformed into a wide array of other functionalities. Its linear geometry and electronic properties allow it to serve as a key building block for constructing more complex molecular architectures.
This guide focuses on the key transformations of the cyano group on a specific, highly relevant starting material: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid . The presence of the carboxylic acid at the C2 position introduces an additional layer of chemical complexity that must be carefully managed during synthetic manipulations. We will explore three primary, high-impact functionalization pathways: hydrolysis to the carboxamide, [3+2] cycloaddition to the tetrazole, and reduction to the aminomethyl group. Each protocol is designed to be robust and provides detailed insights into the causality behind the experimental choices, ensuring both scientific integrity and practical success for researchers in the field of drug discovery.
Core Functionalization Pathways: A Strategic Overview
The conversion of the C6-cyano group opens up diverse avenues for lead optimization. The choice of transformation depends directly on the strategic goals of the drug discovery program, such as introducing new hydrogen bond donors/acceptors, modulating acidity, or creating new points for diversification.
Caption: Key functionalization pathways for the C6-cyano group.
Protocol 1: Selective Hydrolysis to 6-Carboxamidoimidazo[1,2-a]pyridine-2-carboxylic acid
Principle and Scientific Rationale
The conversion of a nitrile to a primary amide is a fundamental transformation.[9] However, the challenge here is to achieve selective hydrolysis of the C6-cyano group without promoting the over-hydrolysis of the newly formed amide to a carboxylic acid, which would yield the dicarboxylic acid derivative.[10] Traditional methods using harsh acid or base can be difficult to control.[11] Therefore, a milder, base-catalyzed approach using hydrogen peroxide is often preferred. The hydroperoxide anion, a potent nucleophile, attacks the electrophilic carbon of the nitrile, leading to the amide under conditions that are less likely to cleave the resulting amide bond.
Experimental Protocol
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a 2:1 mixture of ethanol and water (20 mL per gram of starting material).
-
Base Addition : Add 6 M aqueous sodium hydroxide (NaOH) solution (3.0 eq) dropwise to the suspension at room temperature. Stir for 10 minutes until a clear solution is obtained.
-
Oxidant Addition : Cool the flask in an ice-water bath to 0-5 °C. Add 30% aqueous hydrogen peroxide (H₂O₂) (5.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight : The slow, cooled addition of H₂O₂ is critical to control the exotherm of the reaction and to prevent the decomposition of the peroxide, which would reduce efficiency and potentially create a safety hazard.
-
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a more polar product spot indicates conversion.
-
Work-up : Once the reaction is complete, cool the flask back to 0-5 °C. Carefully quench the excess hydrogen peroxide by the slow, portion-wise addition of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.
-
Product Isolation : Acidify the reaction mixture to pH 3-4 with 2 M hydrochloric acid (HCl). A white precipitate of the product, 6-Carboxamidoimidazo[1,2-a]pyridine-2-carboxylic acid, will form.
-
Purification : Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then with cold ethanol (1 x 10 mL). Dry the product under high vacuum to a constant weight.
Data Summary: Hydrolysis Reaction
| Parameter | Condition | Rationale |
| Solvent | EtOH / H₂O | Ensures solubility of both the organic substrate and inorganic reagents. |
| Base | NaOH | Activates the hydrogen peroxide to the more nucleophilic hydroperoxide anion. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes over-hydrolysis and peroxide decomposition. |
| Typical Yield | 85-95% | Mild conditions favor the formation of the amide over the carboxylic acid. |
| Purity | >98% (by HPLC) | Precipitation upon acidification provides a highly pure product. |
Protocol 2: [3+2] Cycloaddition to 6-(2H-Tetrazol-5-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
Principle and Scientific Rationale
The tetrazole ring is a critical functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid.[12][13] It offers similar acidity (pKa) but with improved metabolic stability and cell permeability. The most common synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[14] The use of zinc salts or other Lewis acids can catalyze the reaction by coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon for attack by the azide nucleophile.[15]
Caption: Simplified mechanism for tetrazole formation.
Experimental Protocol
-
Reaction Setup : To a pressure-rated vial, add this compound (1.0 eq), sodium azide (NaN₃) (2.5 eq), and triethylamine hydrochloride (Et₃N·HCl) (2.5 eq).
-
Safety First : Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment (PPE) and handle with care. Do not use metal spatulas. Avoid contact with acids, which generates toxic hydrazoic acid gas.
-
-
Solvent Addition : Add N,N-Dimethylformamide (DMF) (15 mL per gram of starting material). Seal the vial tightly.
-
Causality Insight : DMF is an excellent polar aprotic solvent for this reaction, dissolving the salts and the organic substrate. The combination of NaN₃ and Et₃N·HCl in situ generates hydrazoic acid, the active azide species, in a controlled manner.
-
-
Heating and Monitoring : Heat the reaction mixture to 120-130 °C in a heating block behind a blast shield. Monitor the reaction by LC-MS. The reaction typically requires 12-24 hours for completion.
-
Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL).
-
Product Isolation : Acidify the aqueous solution to pH 2-3 with 3 M HCl. A precipitate will form.
-
Purification : Stir the slurry for 1 hour in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under high vacuum. The product, 6-(2H-Tetrazol-5-yl)imidazo[1,2-a]pyridine-2-carboxylic acid, is often pure enough for subsequent steps. If needed, recrystallization from an ethanol/water mixture can be performed.
Data Summary: Tetrazole Synthesis
| Parameter | Condition | Rationale |
| Azide Source | NaN₃ / Et₃N·HCl | Safe and effective in situ generation of hydrazoic acid.[15] |
| Solvent | DMF | High boiling point and excellent solvating properties for all reactants. |
| Temperature | 120-130 °C | Provides the necessary thermal energy to overcome the activation barrier for cycloaddition. |
| Typical Yield | 70-85% | A robust and reliable method for tetrazole formation from aromatic nitriles. |
| Key Application | Bioisostere | The tetrazole product is a valuable carboxylic acid mimic in drug design.[12] |
Protocol 3: Reduction to 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Principle and Scientific Rationale
The reduction of a nitrile to a primary amine introduces a basic, nucleophilic center, creating a new vector for molecular diversification (e.g., amide coupling, reductive amination). Catalytic hydrogenation is a common method, but it can be challenging with heteroaromatic systems due to potential catalyst poisoning or ring reduction. A more reliable method is the use of a chemical reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for reducing nitriles in the presence of carboxylic acids. The borane will first react with the carboxylic acid to form a boronate ester, protecting it from reduction, while the remaining borane reduces the nitrile to the amine. An acidic workup then hydrolyzes the boronate ester and the amine-borane complex.
Experimental Protocol
-
Drying and Inerting : Place this compound (1.0 eq) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reagent Addition : Add anhydrous Tetrahydrofuran (THF) (30 mL per gram of starting material) via cannula. Cool the solution to 0 °C in an ice bath. Slowly add 1.0 M Borane-THF complex solution (BH₃·THF) (4.0 eq) via syringe over 30 minutes.
-
Causality Insight : Anhydrous conditions are essential as borane reacts violently with water. The use of excess borane is necessary: ~2 equivalents react with the carboxylic acid, and ~2 equivalents are required for the nitrile reduction.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 6-8 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Quenching : Cool the reaction to 0 °C. Very slowly and carefully, add methanol (MeOH) dropwise to quench the excess borane until gas evolution ceases.
-
Safety First : The quenching of borane is highly exothermic and produces flammable hydrogen gas. Perform this step slowly, with adequate cooling, and in a well-ventilated fume hood.
-
-
Hydrolysis and Isolation : Add 6 M HCl (20 mL) and heat the mixture to reflux for 1 hour to hydrolyze the intermediate boronate esters and amine-borane complexes.
-
Purification : Cool the solution to room temperature and concentrate it under reduced pressure to remove THF and MeOH. Adjust the pH of the remaining aqueous solution to ~7-8 with 2 M NaOH. The product may precipitate or can be extracted with an appropriate organic solvent like ethyl acetate. Often, the product is isolated as the hydrochloride salt by concentrating the acidic aqueous solution and triturating the residue with acetone or ether. Further purification can be achieved by reverse-phase chromatography if necessary.
Data Summary: Amine Reduction
| Parameter | Condition | Rationale |
| Reducing Agent | BH₃·THF | Selectively reduces the nitrile while the carboxylic acid is temporarily protected as a boronate ester. |
| Solvent | Anhydrous THF | Aprotic ether solvent, stable to borane. |
| Temperature | Reflux | Provides the energy needed for the reduction of the nitrile-borane adduct. |
| Typical Yield | 60-75% | A reliable method, though yields can be moderate due to the multi-step workup. |
| Utility | Key Building Block | The resulting primary amine is a crucial intermediate for further library synthesis. |
Conclusion
The 6-cyano group on the imidazo[1,2-a]pyridine scaffold is a powerful and versatile synthetic handle. The protocols detailed herein provide robust and reproducible methods for its conversion into three of the most valuable functional groups in medicinal chemistry: the primary amide, the tetrazole, and the primary amine. By carefully selecting the reaction conditions, researchers can navigate the chemical complexities of the bifunctional starting material to generate diverse libraries of compounds. These transformations empower drug development professionals to systematically explore the structure-activity relationships of the imidazo[1,2-a]pyridine core, paving the way for the discovery of next-generation therapeutics.
References
-
Kamal, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Zhang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Bera, J. K., et al. (2018). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 23(1), 169. [Link]
-
Pu, X., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Kamal, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Reddy, K. L., et al. (2007). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 72(10), 3833-3836. [Link]
-
Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4983. [Link]
-
Cui, T., et al. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2- a ]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905. [Link]
-
Svejstrup, T. D., et al. (2019). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 96, 383-401. [Link]
-
Garcı́a, P., et al. (2007). A mild hydration of nitriles catalysed by copper(ii) acetate. Chemical Communications. [Link]
-
Wallace, C. D., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 10(9), 1298-1303. [Link]
-
Bonilla-Lizarazo, K. M., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 105-121. [Link]
-
Sharma, V., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(4), 738-752. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. . [Link]
-
Kumar, A., et al. (2020). Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. Asian Journal of Organic Chemistry, 9(12), 2004-2027. [Link]
-
Ismaeel, M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12433-12497. [Link]
-
Bentabed-Ababsa, G., et al. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(19), 6614. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. . [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. . [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
experimental procedure for esterification of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Application Note & Protocol
Mild and Efficient Esterification of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid via Steglich Condensation
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this nucleus, particularly at the C2 and C6 positions, is critical for modulating pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, field-proven protocol for the esterification of this compound, a key intermediate in drug discovery. We eschew harsh, traditional methods like Fischer esterification in favor of the Steglich esterification, a mild and highly efficient procedure that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. This approach ensures the integrity of the sensitive heterocyclic system, providing high yields and purity. This guide details the mechanistic rationale, a step-by-step experimental workflow, characterization data, and expert troubleshooting advice.
Part 1: Scientific Rationale: Selecting the Optimal Esterification Strategy
The esterification of heteroaromatic carboxylic acids, such as this compound, presents unique challenges. The presence of the basic nitrogen atom in the pyridine ring makes the molecule susceptible to degradation or unwanted side reactions under the harsh acidic conditions required for classical Fischer esterification.[3] Similarly, methods involving the conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) generate acidic byproducts (HCl) that can compromise the structural integrity of the scaffold.[4][5]
The Steglich esterification emerges as the superior strategy for this substrate. First described by Wolfgang Steglich in 1978, this method operates under neutral, mild conditions, typically at room temperature.[6][7] Its key advantage lies in its compatibility with acid-sensitive functional groups and complex molecules, making it ideal for valuable pharmaceutical intermediates.[8] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and catalyzed by 4-dimethylaminopyridine (DMAP), ensuring a high-yielding and clean conversion.[6]
Part 2: The Mechanism of Action: A Validating System
The elegance of the Steglich esterification lies in its carefully orchestrated mechanism, which activates the carboxylic acid without the need for strong acids. The process unfolds in a self-validating sequence where each component has a precise role.
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[9]
-
The Crucial Role of DMAP: While the O-acylisourea can be directly attacked by the alcohol, this pathway is often slow and susceptible to an irreversible side reaction: a 1,3-rearrangement to a stable N-acylurea, which terminates the desired reaction sequence.[6][9] DMAP, being a more potent nucleophile than the alcohol, rapidly intercepts the O-acylisourea.[9]
-
Formation of the Active Ester: This interception forms a highly electrophilic N-acylpyridinium intermediate. This "active ester" is not prone to rearrangement and is highly susceptible to nucleophilic attack.[9]
-
Ester Formation and Byproduct Precipitation: The alcohol readily attacks the activated acyl group of the pyridinium intermediate. This releases the final ester product, regenerates the DMAP catalyst, and produces dicyclohexylurea (DCU), a stable urea byproduct that is largely insoluble in common organic solvents and can be easily removed by filtration.[6]
This mechanism is visualized in the diagram below.
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate as a representative example.
Materials and Reagents
| Reagent | Formula | M.W. | Grade | Supplier | Notes |
| This compound | C₉H₅N₃O₂ | 187.16 | ≥98% | Varies | Must be dry. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | ≥99% | Varies | Moisture sensitive irritant. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% | Varies | Toxic. Handle with care. |
| Absolute Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Varies | Use from a sealed bottle. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Varies | Use from a solvent purification system or sealed bottle. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.87 g).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq, e.g., 0.12 g).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM) (approx. 40 mL) followed by anhydrous ethanol (1.5 eq, e.g., 0.69 g, 0.87 mL).
-
Cool the resulting suspension to 0 °C in an ice-water bath with stirring.
-
-
Reaction Initiation:
-
In a separate dry beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, e.g., 2.27 g) in a minimal amount of anhydrous DCM (approx. 10 mL).
-
Slowly add the DCC solution dropwise to the cooled, stirring reaction mixture over 15 minutes. A white precipitate (DCU) may begin to form.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove any residual DMAP, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure ester.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Steglich esterification.
Part 4: Expected Data & Characterization
The successful synthesis of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate should yield a product with the following characteristics.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | >85% |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (s, 1H), 8.2 (s, 1H), 7.6 (d, 1H), 7.2 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162 (C=O), 145, 140, 130, 128, 120, 118, 115, 105, 62 (-CH₂-), 14 (-CH₃) ppm |
| FT-IR (ATR) | ν ~2230 (C≡N), 1735 (C=O, ester), 1640 (C=N) cm⁻¹ |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: 216.0768; Found: 216.0770 ± 5 ppm |
Note: Specific NMR shifts for the imidazo[1,2-a]pyridine core can vary slightly based on substitution and solvent. The key indicators of success are the appearance of the ethyl quartet and triplet, the ester carbonyl in the ¹³C NMR, and the strong ester C=O stretch in the IR spectrum.[10][11][12]
Part 5: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Reagents or solvent not anhydrous. 2. DCC has degraded due to improper storage. 3. Insufficient reaction time. | 1. Use freshly opened anhydrous solvents and dry reagents thoroughly. 2. Use fresh DCC. 3. Extend reaction time to 36 hours and monitor by TLC. |
| Difficult Purification | 1. DCU byproduct is partially soluble, co-eluting with the product. 2. Unreacted starting acid streaking on the column. | 1. After filtration, concentrate the crude mixture and triturate with a minimal amount of a solvent where DCU is insoluble (e.g., diethyl ether) and filter again. 2. Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Its urea byproduct is water-soluble and easily removed during the aqueous workup.[8][13] |
| Side Product Formation | The N-acylurea side product is observed. | This indicates the DMAP catalyst is not effectively intercepting the O-acylisourea intermediate. Ensure the correct catalytic amount (5-10 mol%) of high-purity DMAP is used. |
Conclusion
The Steglich esterification protocol detailed herein provides a robust and reliable method for the synthesis of esters of this compound. Its mild, neutral conditions protect the sensitive heterocyclic core, ensuring high yields of pure product. This procedure is readily adaptable to a variety of alcohols, making it a valuable tool for generating diverse libraries of compounds for drug discovery and development programs.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Al-Amiery, A. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Küçükgüzel, Ş. G., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 6(1), 75-82. [Link]
-
Karayel, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Serbian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Pouwer, K. E., & Williams, C. M. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(2), 783-793. [Link]
-
Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101227. [Link]
-
ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(11), 1332. [Link]
-
Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.... Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]
-
PubMed. (2025). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. Retrieved from [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Development of PI3Kα Inhibitors Based on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
Introduction: Targeting the PI3Kα Signaling Axis in Oncology
The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention.[2][3] The Class IA PI3K isoform, PI3Kα, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, leading to constitutive activation of the downstream AKT/mTOR signaling cascade.[4] This aberrant signaling drives tumorigenesis and is associated with poor prognosis.[5] Consequently, the development of potent and selective PI3Kα inhibitors has become a major focus in cancer drug discovery.[5][6]
This guide provides a comprehensive overview and detailed protocols for the development of a promising class of PI3Kα inhibitors: 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. The imidazo[1,2-a]pyridine moiety is a key pharmacophore found in several kinase inhibitors, and its incorporation into the quinazoline scaffold has yielded compounds with potent PI3Kα inhibitory activity. We will delve into the synthetic strategies for these compounds, their biochemical and cellular characterization, and the structure-activity relationships (SAR) that guide their optimization.
The PI3Kα/AKT/mTOR Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3Kα phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT, to the plasma membrane. This leads to the phosphorylation and full activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth, and inhibits apoptosis.
Caption: The PI3Kα/AKT/mTOR Signaling Pathway and Point of Inhibition.
PART 1: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
The synthesis of the target compounds generally involves a multi-step process, culminating in a Suzuki-Miyaura cross-coupling reaction to link the quinazoline and imidazo[1,2-a]pyridine moieties. The following is a generalized synthetic scheme.
Caption: Generalized Synthetic Scheme.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vial, add the N-substituted-6-iodoquinazolin-4-amine (1.0 eq), imidazo[1,2-a]pyridine-6-boronic acid pinacol ester (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 5 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: Biochemical Characterization of PI3Kα Inhibitory Activity
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA.[7]
-
Substrate Solution: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP2) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer. The final concentration should be at or near the Kₘ for PI3Kα.
-
Enzyme Solution: Dilute recombinant human PI3Kα (p110α/p85α) in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of serially diluted test compound (in DMSO) or DMSO vehicle control to the wells.
-
Add 4 µL of the diluted PI3Kα enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5.5 µL of the ATP and PIP2 substrate mixture to each well.
-
Incubate the reaction at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
| Compound | PI3Kα IC₅₀ (nM) |
| Compound 13k | 1.94 [8] |
| HS-173 (Control) | 0.85 |
PART 3: Cellular Characterization of PI3Kα Inhibitors
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[2][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC827, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
Western Blot Analysis of PI3K/AKT Pathway Modulation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, providing evidence of on-target activity of the inhibitors.[6][10]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C. Recommended dilutions are typically 1:1000.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Caption: Western Blot Experimental Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for confirming direct binding of a compound to its target protein in a cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[13]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-60 °C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Analyze the supernatant (soluble protein fraction) by Western blotting for the target protein (PI3Kα).
-
Data Analysis: A positive result is indicated by a higher amount of soluble PI3Kα at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, demonstrating a thermal shift. Isothermal dose-response curves can be generated to determine the cellular EC₅₀ for target engagement.[12]
PART 4: Structure-Activity Relationship (SAR) Insights
The development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been guided by systematic SAR studies. Key insights include:
-
The Quinazoline Core: This scaffold serves as a crucial hinge-binding element in the ATP-binding pocket of many kinases.
-
The Imidazo[1,2-a]pyridine Moiety: This group is a key pharmacophore that contributes significantly to the potent PI3Kα inhibitory activity. Modifications at the 2, 6, and 8-positions of this ring system can be explored to optimize potency and selectivity.[14]
-
Substituents at the 4-position of the Quinazoline Ring: The nature of the substituent at this position plays a critical role in determining the compound's activity. Different amine substitutions can be introduced to modulate potency, selectivity, and physicochemical properties.
Conclusion and Future Directions
The 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold represents a highly promising starting point for the development of novel PI3Kα inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical, and cellular characterization of these compounds. Future work in this area should focus on optimizing the lead compounds for improved pharmacokinetic properties, in vivo efficacy, and safety profiles to advance them towards clinical development for the treatment of cancers with aberrant PI3Kα signaling.
References
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development and Drug Discovery. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156.
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.
-
protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed, 37047621.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–131.
- Li, J., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 8(1), 16186.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.de [promega.de]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. As a key heterocyclic scaffold in medicinal chemistry, robust and reproducible synthesis of this molecule is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section directly addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?
Answer: Low yield is the most frequently encountered issue and typically stems from one of three areas: competing side reactions, incomplete conversion, or product loss during workup and purification.
The primary culprit is often the thermal instability of the target molecule. Direct condensation of 2-aminopyridines with bromopyruvic acid to form imidazo[1,2-a]pyridine-2-carboxylic acids is often inefficient because the product can undergo decarboxylation at elevated temperatures.[2]
Recommended Solutions:
-
Adopt a Two-Step Ester Route: Instead of using bromopyruvic acid directly, perform the initial condensation with an ester, such as ethyl bromopyruvate.[2] The resulting ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate is significantly more stable to the reaction conditions. This ester can then be saponified (hydrolyzed) to the desired carboxylic acid in a subsequent step under milder conditions.
-
Strict Temperature Control: Maintain the reaction temperature below 80°C during the initial cyclization. Overheating is the primary driver of decarboxylation and the formation of dark, tar-like impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can consume starting materials and complicate purification.
-
Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. While acetonitrile is sometimes used, ethanol has been shown to improve yields considerably for the formation of the imidazo[1,2-a]pyridine core.[3]
Question 2: I'm observing a significant amount of a side product identified as 6-Cyanoimidazo[1,2-a]pyridine (lacking the C2-carboxylic acid). How can I prevent this decarboxylation?
Answer: The presence of this specific side product is a clear indication that the C2-carboxylic acid group is being lost during the reaction. As mentioned above, this is a known issue driven by thermal stress on the molecule.[2]
Causality & Prevention:
-
Mechanism: The electron-rich imidazo[1,2-a]pyridine ring system can stabilize the intermediate formed upon loss of carbon dioxide, making this an accessible side reaction pathway, especially with heat.
-
Primary Solution: The most effective preventative measure is to use ethyl bromopyruvate for the cyclization.[2] The ethyl ester acts as a robust protecting group for the carboxylic acid. The subsequent saponification to yield the final acid is typically performed at room temperature or with gentle warming, avoiding the harsh conditions that cause decarboxylation.
-
Advanced Methodologies: For particularly sensitive substrates or large-scale synthesis, continuous flow chemistry offers a powerful solution. Microreactor systems provide superior heat transfer and precise control over reaction time, minimizing the window for side reactions like decarboxylation.[2]
Question 3: The reaction mixture turns very dark, and I have difficulty isolating a pure product via crystallization. What is causing this and what purification strategy do you recommend?
Answer: A dark reaction mixture, often described as "tarry," indicates polymerization or degradation of starting materials and/or product. This is common when working with reactive carbonyl compounds.
Potential Causes & Solutions:
-
Starting Material Purity: Ensure the 5-cyano-2-aminopyridine and bromopyruvic acid/ester are of high purity. Impurities can initiate or catalyze polymerization.
-
Base-Induced Degradation: While a base (like NaHCO₃ or K₂CO₃) is necessary to neutralize the HBr formed during the reaction, an excessively strong base or high concentration can promote self-condensation of the pyruvate starting material. Use a mild inorganic base and ensure stoichiometry is correct.
-
Purification Strategy: If direct crystallization fails, an acid-base workup can be effective.
-
After the reaction, dilute the mixture with water.
-
Perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to remove neutral, non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~5-6.[4] The target carboxylic acid is often least soluble at its isoelectric point and should precipitate.
-
Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.[4] If the product remains impure, column chromatography may be necessary.
-
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Decarboxylation of the C2-carboxylic acid.[2] | Use ethyl bromopyruvate followed by saponification; maintain T < 80°C.[2] |
| Incomplete reaction. | Increase reaction time or consider microwave irradiation for efficient heating.[5][6] | |
| Product loss during workup. | Use pH-controlled precipitation for isolation.[4] | |
| Decarboxylated Side Product | High reaction temperature.[2] | Switch to the two-step ester protocol to protect the acid functionality.[2] |
| Dark, Tarry Mixture | Impure starting materials. | Recrystallize or purify starting materials before use. |
| Polymerization/degradation. | Run the reaction under an inert atmosphere (N₂/Ar); avoid excessively strong bases. | |
| Purification Difficulties | Complex mixture of byproducts. | Employ an acid-base extraction/precipitation workup before attempting crystallization or chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route to prepare this compound?
A1: The most widely accepted and reliable method is a two-step sequence starting from 5-cyano-2-aminopyridine.
This approach circumvents the major issue of decarboxylation, leading to cleaner reactions and higher, more reproducible yields.[2]
Q2: What is the underlying mechanism for the formation of the imidazo[1,2-a]pyridine core?
A2: The reaction is a classic example of a condensation-cyclization, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis. It proceeds through three key steps:
-
N-Alkylation: The nucleophilic pyridine ring nitrogen (N1) attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate via an Sₙ2 reaction. This forms a pyridinium salt intermediate.
-
Intramolecular Condensation: The exocyclic amino group (-NH₂) then acts as a nucleophile, attacking the ketone carbonyl carbon of the pyruvate moiety.
-
Dehydration/Aromatization: The resulting hemiaminal intermediate readily loses a molecule of water to form the stable, aromatic imidazole ring.
Q3: Are there alternative methods to consider if this primary route fails?
A3: Yes, the synthesis of the imidazo[1,2-a]pyridine scaffold is well-explored.[7] While the condensation with an α-halocarbonyl is most common, other strategies include:
-
Three-Component Reactions: The Groebke-Blackburn-Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful method for generating substituted imidazo[1,2-a]pyridines.[6] However, this would require significant modification to install the C2-carboxylic acid.
-
Metal-Catalyzed Reactions: Various copper and palladium-catalyzed methods exist for forming the heterocyclic core through C-N bond formation.[8][9] These are generally employed for more complex derivatives and may not be necessary for this specific target.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[5] This can be applied to the standard condensation reaction to potentially improve efficiency.
Optimized Experimental Protocol
This protocol details the recommended two-step synthesis for improved yield and purity.
Part 1: Synthesis of Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-cyano-2-aminopyridine (1.0 eq).
-
Reagents: Add anhydrous ethanol as the solvent, followed by sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Addition: While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from ethanol or via column chromatography on silica gel to yield the pure ester intermediate.
Part 2: Saponification to this compound
-
Setup: Dissolve the purified ester from Part 1 in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the ester.
-
Neutralization: Cool the mixture in an ice bath and slowly add 2M hydrochloric acid (HCl) until the pH of the solution is between 5 and 6.[4]
-
Isolation: A precipitate of the final product should form. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to a constant weight.
References
- Kazmierczak, R., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry.
- ChemicalBook. (n.d.). imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. ChemicalBook.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Google Patents.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules.
- Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- Lu, X., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- ResearchGate. (2025). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate.
- Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Wleklinski, M., et al. (2010). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
- ResearchGate. (2006). (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate.
- Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support guide for 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this important heterocyclic building block. The unique physicochemical properties of this molecule, stemming from its zwitterionic potential, aromatic nature, and polar functional groups, often present distinct purification hurdles. This guide provides a structured, problem-oriented approach to overcoming these challenges, grounded in chemical principles and validated methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis and purification of this compound.
Q1: My final product is a dark, sticky oil or an amorphous, discolored solid. What is the likely cause?
A: The formation of dark, intractable materials is a frequent issue in heterocyclic synthesis, often due to the generation of polymeric tars or highly conjugated byproducts, especially if the reaction was conducted at elevated temperatures.[1] High temperatures can promote side reactions, including decarboxylation of the desired product.[1] These colored impurities can inhibit crystallization and complicate isolation.
Q2: What are the most probable impurities I should expect after synthesizing this compound?
A: The impurity profile depends heavily on the synthetic route. For the common two-step synthesis involving condensation of 2-amino-5-cyanopyridine with an α-halo pyruvic ester followed by saponification, the key impurities are:
-
Unreacted Starting Materials: 2-amino-5-cyanopyridine.
-
Intermediate Ester: Ethyl or methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate. This is the most common impurity if the final hydrolysis (saponification) step is incomplete.
-
Decarboxylation Byproduct: 6-Cyanoimidazo[1,2-a]pyridine (loss of the COOH group). This is more prevalent when high temperatures are used.[1]
Q3: My compound streaks severely on a standard silica gel TLC plate, making it impossible to monitor the reaction or assess purity. How can I fix this?
A: This is characteristic behavior for acidic compounds on silica gel. The carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking. To obtain clean spots, you must modify the mobile phase. Add a small percentage (0.5-2%) of a competitive acid, such as acetic acid or formic acid, to your eluent (e.g., Dichloromethane/Methanol/Acetic Acid 90:10:1). This protonates the compound and minimizes its interaction with the stationary phase, resulting in more defined spots.[2]
Q4: I'm struggling to induce crystallization. The compound either stays in solution or "oils out." What strategies can I employ?
A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling from a supersaturated state. To achieve proper crystallization:
-
Ensure High Purity: First, attempt to remove major impurities using an acid-base workup (see Protocol 1).
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.[2]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[2]
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent until turbidity persists.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a logical workflow for diagnosing and solving purification problems based on experimental observations.
Caption: Workflow diagram for the pH-swing precipitation purification method.
Methodology:
-
Dissolution: Suspend the crude solid in a minimal amount of water. While stirring vigorously, add 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution is between 9 and 11. Avoid excessive base, as it can promote hydrolysis of the nitrile group under harsh conditions.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal (approx. 5-10% w/w of your crude product).
-
Stirring: Stir the solution (with or without charcoal) at room temperature for 15-30 minutes.
-
Filtration of Impurities: Filter the solution through a pad of celite to remove the charcoal and any base-insoluble impurities. Wash the filter cake with a small amount of water.
-
Precipitation: Transfer the clear filtrate to a new flask and cool it in an ice-water bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the pH reaches 4-5.
-
Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with a generous amount of cold deionized water (to remove inorganic salts) and then with a small amount of cold diethyl ether or ethyl acetate (to remove any residual organic impurities and aid in drying).
-
Drying: Dry the purified solid under high vacuum to a constant weight.
-
Validation: Confirm purity using ¹H NMR, LCMS, and melting point analysis. The absence of ester signals (typically a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester) in the ¹H NMR is a key indicator of success.
Protocol 2: Flash Column Chromatography
This method is recommended when pH-swing precipitation fails to remove a persistent impurity with similar acidic properties or when dealing with very small scales.
Causality: Standard silica gel chromatography is challenging for this compound. By adding an acidic modifier to the mobile phase, the silanol groups on the silica surface are suppressed, and the compound remains in its protonated, less polar state, allowing for successful elution and separation from other components. [2][3] Solvent System Selection:
| Solvent System Components | Ratio (v/v/v) | Polarity | Notes |
| Dichloromethane / Methanol / Acetic Acid | 95 : 5 : 0.5 | Low-Medium | Good starting point for less polar impurities. |
| Ethyl Acetate / Hexanes / Formic Acid | 80 : 20 : 0.5 | Medium | Effective for many mid-polarity compounds. |
| Dichloromethane / Methanol / Acetic Acid | 90 : 10 : 1.0 | Medium-High | A robust system for eluting the polar product. |
Methodology:
-
TLC Analysis: First, identify a suitable mobile phase using TLC, as described in FAQ Q3. The ideal system gives your product an Rf value of ~0.3 and shows good separation from impurities.
-
Slurry Preparation: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like methanol or DMF), add silica gel (2-3x the mass of your compound), and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing the acid modifier) as a slurry.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure. Note: The acetic/formic acid can be challenging to remove completely. Co-evaporation with a solvent like toluene or dissolving the residue in a solvent like ethyl acetate and washing with a small amount of water may be necessary.
-
Drying & Validation: Dry the final product under high vacuum and validate its purity as described in Protocol 1.
Section 5: References
-
Imidazopyridine Amides: Synthesis and Activity. (2023). PMC - NIH.
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives. (2021). ResearchGate.
-
Overcoming challenges in the purification of pyridine compounds. BenchChem.
-
Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
-
Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. (2012). PMC - NIH.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons. (2023). PMC - PubMed Central.
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids. (2021). Frontiers in Chemistry.
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines. (2021). PMC - NIH.
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives. (2017). Moroccan Journal of Chemistry.
-
imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. ChemicalBook.
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2022). ResearchGate.
Sources
- 1. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and precise control over its synthesis is paramount for the successful development of novel therapeutics.[1][2]
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Question 1: Low yield of the desired product with a complex mixture of byproducts observed by LC-MS.
Answer:
A low yield and a complex reaction mixture often point to issues with the core cyclization reaction to form the imidazo[1,2-a]pyridine ring. The most common synthetic routes involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a multicomponent reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4][5][6][7]
Probable Causes & Solutions:
-
Incomplete Cyclization: The initial condensation between 2-amino-5-cyanopyridine and your carbonyl-containing reagent (e.g., bromopyruvic acid or a derivative) may be slow or reversible.
-
Solution: Ensure anhydrous reaction conditions, as water can interfere with the initial imine formation. Increase the reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS to avoid degradation of the product. The use of a mild Lewis acid catalyst can sometimes promote cyclization.
-
-
Side Reactions of Starting Materials: Aldehydes, a common component in GBB reactions, can undergo self-condensation (aldol reaction) or oxidation.
-
Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Formation of Unwanted Isomers (in related syntheses): While 2-amino-5-cyanopyridine is not prone to forming regioisomers upon cyclization, if other substituted 2-aminopyridines are used, alternative cyclization pathways can lead to isomeric byproducts.
-
Solution: This is less of a concern for the target molecule but is a critical consideration for analogs. Careful control of reaction conditions (temperature, catalyst) can favor the desired isomer.
-
Experimental Protocol Insight: A robust protocol for the cyclization step is crucial. For instance, the reaction of 2-amino-5-cyanopyridine with ethyl bromopyruvate is a common method to introduce the C2-ester, a precursor to the carboxylic acid.
Caption: Troubleshooting low yield and complex mixtures.
Question 2: My final product shows an additional peak in the mass spectrum corresponding to the loss of CO2, and the yield is lower than expected.
Answer:
This strongly suggests that decarboxylation of the target molecule is occurring. The carboxylic acid at the C2 position of the imidazo[1,2-a]pyridine ring can be labile under certain conditions.
Probable Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions during the final steps of the synthesis or work-up can promote decarboxylation.
-
Solution: If the synthesis involves the hydrolysis of a C2-ester, use milder conditions. For example, instead of refluxing in strong acid or base, consider using milder reagents like lithium hydroxide (LiOH) in a THF/water mixture at room temperature, or enzymatic hydrolysis. During work-up, avoid prolonged exposure to strong acids or bases and high temperatures.
-
-
Thermal Instability: The final product may be thermally unstable, especially in solution.
-
Solution: When concentrating the final product, use a rotary evaporator at a reduced temperature. For long-term storage, it is advisable to store the compound as a solid at low temperatures.
-
Caption: Decarboxylation side reaction pathway.
Question 3: I have a significant amount of a byproduct that appears to be the C6-amide or C6-carboxylic acid derivative of my target molecule.
Answer:
This indicates that the cyano group at the C6 position is undergoing hydrolysis . The nitrile functionality is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the carboxylic acid.
Probable Causes & Solutions:
-
Acidic or Basic Hydrolysis Conditions: If the synthesis involves a step that uses strong acids or bases (e.g., ester hydrolysis to form the C2-carboxylic acid), these conditions can also hydrolyze the C6-cyano group.
-
Solution: Carefully control the pH and temperature during these steps. Use the mildest possible conditions for ester hydrolysis. If both an ester and a nitrile are present, selective hydrolysis can be challenging. It may be necessary to introduce the carboxylic acid functionality via a different route that avoids harsh hydrolysis conditions, or to protect the cyano group, although this adds complexity. A carefully controlled workup to neutralize the reaction mixture promptly is also critical.
-
| Side Product | Probable Cause | Recommended Action |
| 6-Carboxamido-imidazo[1,2-a]pyridine-2-carboxylic acid | Partial hydrolysis of the C6-cyano group | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). |
| 6-Carboxy-imidazo[1,2-a]pyridine-2-carboxylic acid | Complete hydrolysis of the C6-cyano group | Use significantly milder and more controlled hydrolysis conditions. Consider enzymatic hydrolysis. |
Question 4: My reaction to hydrolyze the C2-ester to the carboxylic acid is incomplete, even after extended reaction times.
Answer:
Incomplete hydrolysis of the C2-ester is a common issue, often related to steric hindrance or the choice of hydrolysis conditions.
Probable Causes & Solutions:
-
Steric Hindrance: The environment around the ester group may be sterically congested, slowing down the approach of the nucleophile (e.g., hydroxide).
-
Solution: Increase the temperature of the reaction, but be mindful of potential decarboxylation. Using a different base, such as potassium hydroxide, which is more soluble in organic solvents, may improve the reaction rate.
-
-
Insufficient Water: In mixed solvent systems (e.g., THF/water or dioxane/water), an insufficient amount of water can limit the reaction rate.
-
Solution: Increase the proportion of water in the solvent mixture. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Reversibility (for acidic hydrolysis): Acid-catalyzed ester hydrolysis is an equilibrium process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the imidazo[1,2-a]pyridine core for this target molecule?
A1: A common and reliable method is the condensation of 2-amino-5-cyanopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate. This directly installs the precursor to the C2-carboxylic acid. Multicomponent reactions like the GBB reaction are also powerful for generating diversity but may require more optimization to achieve high yields for this specific, relatively simple target.
Q2: How can I best purify the final product, this compound?
A2: Purification can often be achieved by adjusting the pH of the aqueous solution. The carboxylic acid will be soluble in a basic aqueous solution as its carboxylate salt. This allows for washing with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate the desired product, which can then be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety precautions should always be followed. Specifically:
-
α-halocarbonyl compounds like ethyl bromopyruvate are lachrymatory and should be handled in a well-ventilated fume hood.
-
Nitrile-containing compounds can be toxic; avoid inhalation and skin contact.
-
When working with strong acids and bases, always wear appropriate personal protective equipment, including gloves and safety glasses.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via a two-step process involving cyclization followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of ethyl bromopyruvate (1.1 eq) in anhydrous ethanol to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH 3-4.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Synthetic workflow with potential side reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | Scilit [scilit.com]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the foundation of numerous commercial drugs used to treat a range of conditions from anxiety to ulcers.[1] The introduction of a cyano group at the 6-position and a carboxylic acid at the 2-position creates a highly functionalized molecule with significant potential for further derivatization and as a key building block in the development of novel therapeutics, including potential inhibitors of Rab geranylgeranyl transferase.[2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic strategies. Our goal is to empower you to overcome common experimental hurdles and efficiently optimize your reaction conditions.
Core Synthetic Strategies: An Overview
The construction of the imidazo[1,2-a]pyridine ring system is typically achieved by reacting a 2-aminopyridine derivative with a component that provides the remaining two carbons of the imidazole ring. For the specific target scaffold, a multi-step approach is often necessary, starting with the synthesis of a 2-carboxylate ester precursor followed by hydrolysis.
Key synthetic methodologies include:
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4][5] This method offers high atom economy and rapid access to complex structures.
-
Transition-Metal-Catalyzed Couplings: Copper and palladium catalysts are frequently employed to facilitate the cyclization and C-N bond formation steps, often under milder conditions than traditional methods.[6][7][8][9] Ullmann-type couplings, for instance, are effective for intramolecular C-N bond formation.[10][11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has become a standard technique to dramatically reduce reaction times, improve yields, and often result in cleaner reaction profiles by minimizing side product formation.[1][4][12][13][14][15]
The general workflow for producing these derivatives is visualized below.
Caption: General Synthetic Workflow.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the first parameters I should investigate?
A1: Low yield is a common issue that can often be resolved by systematically evaluating several key parameters. The cause can range from reagent quality to suboptimal reaction conditions.
-
Purity of Starting Materials: Ensure your 2-amino-5-cyanopyridine and α-keto ester are pure. Impurities can inhibit catalysts or participate in side reactions. Recrystallize or purify starting materials if their purity is questionable.
-
Solvent Choice and Purity: The choice of solvent is critical. Polar aprotic solvents like DMF are often effective, but ensure they are anhydrous.[6] Water can interfere with many condensation reactions. Consider screening alternative solvents, including greener options like PEG-400, which has been shown to be effective in similar syntheses.[1]
-
Reaction Temperature: Temperature is a crucial factor. For the initial condensation and cyclization, a temperature of 80-120 °C is typical.[6][8] If the yield is low at 80 °C, incrementally increase the temperature. However, excessive heat can lead to decomposition and the formation of tar-like side products. The optimal temperature balances reaction rate and product stability.
-
Catalyst System: If you are using a metal-catalyzed reaction (e.g., with CuBr or PdCl₂), ensure the catalyst is active and used in the correct loading amount.[6][8] Sometimes, a ligand-free system is effective, but in other cases, a ligand may be necessary to stabilize the catalyst and promote the desired transformation.[16]
-
Switching to Microwave Irradiation: If conventional heating gives poor results, switching to microwave-assisted synthesis is highly recommended. Microwave heating can provide rapid and uniform heating, often leading to significantly shorter reaction times and higher yields with fewer side products.[3][12][14]
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I purify my desired compound?
A2: The presence of multiple, closely-eluting spots on a TLC plate suggests the formation of isomers or related impurities.
-
Potential Side Products:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting materials on the TLC plate.
-
Intermediates: Incomplete cyclization can leave intermediates in the reaction mixture.
-
Polymerization/Decomposition Products: Especially under high heat, starting materials or the product can decompose, leading to a complex mixture often seen as a streak or multiple spots at the baseline of the TLC plate.
-
-
Purification Strategies:
-
Flash Column Chromatography: This is the most common method for purification. A systematic approach to finding the right solvent system is key. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate. The use of pre-coated silica gel plates for TLC is essential for monitoring the progress of the column.[3]
-
Recrystallization: If the product is a solid and has moderate purity after initial workup, recrystallization can be a very effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC may be necessary.
-
Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leads to decomposition of the cyano group. What should I do?
A3: Hydrolysis of the ester in the presence of a nitrile (cyano group) requires careful control of reaction conditions to avoid converting the nitrile to an amide or carboxylic acid.
-
Milder Basic Hydrolysis: Instead of strong bases like NaOH or KOH at high temperatures, try using milder conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for selective ester hydrolysis without affecting other functional groups.
-
Acidic Hydrolysis: Strong acidic hydrolysis (e.g., with concentrated HCl) will likely hydrolyze both the ester and the nitrile. Milder acidic conditions could be explored, but basic hydrolysis is generally preferred for this transformation.
-
Monitoring the Reaction: Closely monitor the reaction by TLC or HPLC. As soon as the starting ester is consumed, immediately work up the reaction to prevent over-hydrolysis or decomposition.
-
Temperature Control: Perform the hydrolysis at room temperature or even 0 °C to increase selectivity and minimize side reactions. Avoid heating unless absolutely necessary.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
What is the best general-purpose catalyst for synthesizing the imidazo[1,2-a]pyridine core?
There isn't a single "best" catalyst as the optimal choice depends on the specific substrates and reaction type. However, copper(I) salts like CuI and CuBr are widely used and have proven effective in a variety of syntheses, including multicomponent reactions and oxidative cyclizations.[6][7][9] In some cases, palladium catalysts are used for specific coupling reactions.[8] Increasingly, catalyst-free methods, especially under microwave irradiation in green solvents, are being developed, which offer significant environmental and practical advantages.[14][17]
How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in solubilizing reagents, mediating heat transfer, and influencing the reaction mechanism.
-
Polar Aprotic Solvents (DMF, DMSO): These are excellent choices for many cyclization reactions due to their high boiling points and ability to dissolve a wide range of organic molecules and inorganic salts. DMF was found to be the best solvent in one copper-catalyzed synthesis, leading to a 90% yield.[6]
-
Non-Polar Solvents (Toluene, Xylene): These are often used in conditions where water needs to be removed (e.g., via a Dean-Stark trap) to drive the reaction forward.
-
Green Solvents (Water, Ethanol, PEG-400): There is a strong push towards using environmentally benign solvents. Water has been used as a solvent for these syntheses, sometimes with excellent results.[18][19] Polyethylene glycol (PEG-400) has also been reported as an efficient and recyclable medium.[1]
What are the main advantages of using microwave synthesis for this reaction?
Microwave-assisted synthesis offers several compelling advantages over conventional heating methods:
-
Reduced Reaction Times: Reactions that might take several hours with an oil bath can often be completed in minutes in a microwave reactor.[3][12][14]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[4][12]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more reproducible results.
-
Access to Novel Chemical Space: Sometimes, reactions that do not work under conventional heating can be successfully carried out using microwave energy.
Data Presentation
Table 1: Optimization of a Model Reaction for an Imidazo[1,2-a]pyridine Derivative[8][18]
The following table is a representative example of how reaction conditions can be systematically optimized. The model reaction is the condensation of 2-aminopyridine, an aldehyde, and an isocyanide.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 80 | 12 | <10 |
| 2 | CuCl₂ (10) | Toluene | 80 | 4 | <10 |
| 3 | PdCl₂ (10) | Toluene | 80 | 4 | 80 |
| 4 | Pd(OAc)₂ (10) | Toluene | 80 | 4 | 75 |
| 5 | PdCl₂ (10) | DMF | 80 | 4 | 85 |
| 6 | PdCl₂ (10) | DMF | 100 | 2 | 92 |
| 7 | PdCl₂ (10) | Toluene | 120 | 4 | 82 |
| 8 | None (MW) | H₂O-IPA | 100 | 0.25 | 95 |
Data is illustrative and compiled from trends reported in the literature.[8][14]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from general procedures for microwave-assisted synthesis of imidazo[1,2-a]pyridines.[3][4][14][20]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (1.0 mmol, 119 mg).
-
Solvent and Reagent Addition: Add anhydrous ethanol (3 mL), followed by ethyl bromopyruvate (1.1 mmol, 1.1 eq).
-
Sealing and Reaction: Seal the vessel and place it in the cavity of a monomodal microwave reactor.
-
Microwave Conditions: Irradiate the mixture at 120 °C for 15-30 minutes. The reaction progress should be monitored by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: After cooling the reaction vessel to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol) in a mixture of tetrahydrofuran (THF) (5 mL) and water (5 mL) in a round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1 M HCl. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. Available at: [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Publications. Available at: [Link]
-
Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[12][18]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. Available at: [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. Available at: [Link]
-
Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science. Available at: [Link]
-
One‐pot synthesis of imidazo[1,2‐a]pyridine/imidazo[2,1‐b]thiazole bound quinolones. ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health. Available at: [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-conferences.org [bio-conferences.org]
- 18. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Technical Support Center: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
A Guide to Preventing Unwanted Decarboxylation
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to a common challenge encountered with this molecule: unwanted decarboxylation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] The stability of derivatives like this compound is therefore paramount for successful synthesis and application.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and preserve the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a significant problem for this specific compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂).[3][4] For this compound, this process is irreversible and results in the formation of 6-Cyanoimidazo[1,2-a]pyridine, an impurity that lacks the reactive handle needed for further chemical modifications like amide bond formation. This not only reduces the yield of the desired product but also introduces a significant purification challenge. The stability of the resulting molecule after losing CO₂ is a primary driving force for this reaction.[4]
Q2: What are the primary factors that trigger the decarboxylation of this compound?
Based on the behavior of similar heteroaromatic carboxylic acids, the decarboxylation of this compound is primarily triggered by three factors:
-
Elevated Temperatures: Heat is the most common culprit.[5] Many heterocyclic carboxylic acids are thermally labile, and forcing reaction conditions with high heat is a direct path to decarboxylation. A Chinese patent suggests that decarboxylation of similar heterocyclic compounds occurs at temperatures between 85-150 °C.[6]
-
pH and Solvent Conditions: Both strongly acidic and strongly basic conditions can accelerate decarboxylation.[7][8] The reaction can proceed through different mechanisms depending on the protonation state of the molecule.[9][10] Aprotic polar solvents, often used to facilitate organic reactions, can also promote decarboxylation at high temperatures.[6]
-
Presence of Transition Metal Catalysts: While essential for many cross-coupling reactions, catalysts based on palladium, copper, or silver can actively promote decarboxylation.[11][12][13] This is often an intended step in "decarboxylative coupling" reactions, where the carboxylic acid is used as a leaving group.[11][14]
Q3: How can I reliably detect and quantify decarboxylation in my sample?
Early and accurate detection is crucial. We recommend a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR): This is the most direct method. The proton signal of the remaining H-2 proton on the imidazo[1,2-a]pyridine ring of the decarboxylated byproduct will appear in a distinct region of the spectrum. By integrating this new signal against a known signal from the desired carboxylic acid, you can quantify the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting the presence of the lower molecular weight byproduct. The mass difference will correspond exactly to the loss of a CO₂ molecule (44.01 Da).
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, you can separate the desired acid from its decarboxylated impurity. This allows for precise quantification of purity and the percentage of degradation.
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental stages where decarboxylation can derail your work, providing actionable protocols and the rationale behind them.
Scenario 1: Decarboxylation during Synthesis and Aqueous Work-up
"I'm synthesizing the acid via cyclization, but my crude NMR shows significant contamination with the decarboxylated product. How can I prevent this during the reaction and extraction?"
This is a common issue when reaction conditions, particularly temperature and pH during work-up, are not carefully controlled.
Root Cause Analysis: The cyclization reaction to form the imidazo[1,2-a]pyridine ring system can require heat, which may be sufficient to initiate decarboxylation. Furthermore, harsh pH adjustments during the aqueous work-up can exacerbate the problem.
Recommended Protocol for Synthesis & Work-up:
-
Reaction Temperature Control: If possible, conduct the cyclization at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long heating times.
-
Controlled pH Precipitation: During the work-up, instead of using strong acids or bases for extraction, carefully precipitate your product. A procedure used for the analogous imidazo[1,2-a]pyridine-6-carboxylic acid provides an excellent template:
-
Dissolve the crude reaction mixture in water, heating gently if necessary to achieve a clear solution.[15]
-
Slowly add a mild base, such as a 2 M NaOH solution, dropwise to adjust the pH to approximately 5-6.[15] The carboxylic acid is least soluble at a pH near its pKa and will precipitate out.
-
Cool the mixture in an ice-water bath to maximize precipitation.[15]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[15]
-
-
Avoid Prolonged Heating During Solvent Removal: When removing solvents using a rotary evaporator, use a moderate water bath temperature (e.g., <40 °C) to prevent thermal degradation.
Scenario 3: Ensuring Long-Term Stability During Storage
"What are the optimal conditions for storing this compound to prevent degradation over time?"
Improper storage can lead to slow, insidious degradation. Following best practices is essential for maintaining the purity and reactivity of your compound.
Root Cause Analysis: Like many complex organic molecules, stability is compromised by exposure to moisture, air (oxygen), heat, and light. The carboxylic acid functional group can be particularly sensitive.
Recommended Storage Protocol:
Based on safety data sheets for similar chemical structures, the following conditions are recommended. [16][17][18][19]
-
Container: Store in a tightly-closed, airtight container (e.g., an amber glass vial with a PTFE-lined cap). [16][17]* Temperature: Store in a cool, dry place. [17]For long-term storage, a refrigerator (+4 °C) or freezer (-20 °C) is ideal.
-
Atmosphere: If possible, flush the container with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen, which can contribute to degradation pathways.
-
Location: Keep in a well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines. [17][19]* Labeling: Clearly label the container with the compound name, date received/synthesized, and storage conditions.
By implementing these troubleshooting guides and protocols, you can significantly mitigate the risk of unwanted decarboxylation, ensuring the successful use of this compound in your research and development workflows.
References
- An Unprecedented Pd-catalyzed Decarboxylative Coupling Reaction of Aromatic Carboxylic Acids in Aqueous Medium Under Air: Synthesis of 3-aryl-imidazo[1,2-a]pyridines
- 6 - • SAFETY D
- Kumar, S. (2023).
- SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (2023). Fisher Scientific.
- Decarboxyl
- The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021).
- How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? (2014).
- Why do carboxylic acids undergo decarboxyl
- Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annul
- Decarboxylation method of heterocyclic carboxylic acid compounds. (Patent No. CN109694343B).
- Avoiding CO2 in Catalysis of Decarboxyl
- Decarboxylative arylation of Imidazo[1,2‐a]pyridine‐3‐carboxylic acids.
- Decarboxyl
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer.
- Why might the rate of a decarboxylation reaction be pH dependent? (2015). Reddit.
- Thermal decarboxylation depends on the pH? (2013).
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
- 6-(Dimethylamino)
- SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid. (2023). Fisher Scientific.
- Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. ChemicalBook.
- Recent Advances in Visible Light-Induced C-H Functionaliz
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. tutorchase.com [tutorchase.com]
- 5. lneya.com [lneya.com]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decarboxylative Alkenylation of Imidazo[1,2- a ]pyridines Using α,β-Unsaturated Carboxylic Acids via Pd-Catalyzed C–H Functionalization (2023) | Saurabh Kumar [scispace.com]
- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
troubleshooting low solubility of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid in assays
Technical Support Center: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the low aqueous solubility of this compound in various experimental assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your results.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a heterocyclic compound with a rigid, planar structure. The presence of the cyano and carboxylic acid groups, along with the imidazopyridine core, contributes to its overall lipophilicity and potential for strong crystal lattice interactions.[1][2] These characteristics often lead to poor solubility in aqueous buffers, a common hurdle in drug discovery and development.[3][4] Low solubility can result in underestimated biological activity, inaccurate structure-activity relationships (SAR), and unreliable data in various assays.[5]
Key Molecular Features Influencing Solubility:
-
Imidazopyridine Core: This bicyclic aromatic system is inherently hydrophobic.[6]
-
Carboxylic Acid Group: This group is ionizable. At pH values above its pKa, it will be deprotonated to a carboxylate, which is more polar and generally more water-soluble. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form.[7][8]
-
Cyano Group: This is an electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding, potentially contributing to strong crystal packing and reduced solubility.
Due to these features, understanding and addressing solubility issues is paramount for successful experimentation.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the handling and use of this compound in experimental settings.
Q1: My compound is precipitating out of my stock solution, which is prepared in DMSO. What is happening and how can I prevent it?
A1: Precipitation from a DMSO stock solution can occur for several reasons, even though DMSO is a powerful solvent.[9]
-
Supersaturation: You may have exceeded the compound's solubility limit in DMSO. While many compounds are highly soluble in DMSO, there is still a saturation point.[10]
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to the formation of micro-precipitates that may not readily redissolve. This is often exacerbated by water absorption in the DMSO.[11][12]
-
Compound Purity: Impurities can sometimes act as nucleation sites, promoting precipitation.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock concentration is below the known solubility limit in anhydrous DMSO. If the solubility is unknown, a good starting point for many research compounds is 10 mM.[13]
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.
-
Proper Storage: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[14] Store aliquots at -20°C or -80°C in tightly sealed vials.
-
Gentle Warming: If you observe precipitation, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound. However, be cautious about potential compound degradation at elevated temperatures.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I solve this?
A2: This is a very common issue known as "DMSO crash-out" or precipitation upon dilution. It occurs because the compound, while soluble in the DMSO concentrate, is not soluble in the final aqueous assay buffer at the desired concentration.[3]
Troubleshooting Workflow:
Caption: Workflow for developing a cyclodextrin-based formulation.
Key Considerations for Cyclodextrin Use:
-
Type of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high aqueous solubility and low toxicity. [15]* Concentration: The concentration of cyclodextrin needed will depend on the compound and the desired final concentration. It's important to test a range of cyclodextrin concentrations.
-
Assay Compatibility: As with any excipient, it's essential to test the effect of the cyclodextrin alone on your assay to ensure it doesn't cause any artifacts.
IV. Best Practices for Stock Solution Preparation and Handling
Adhering to best practices for preparing and handling stock solutions can prevent many common solubility-related issues. [14][16][17]
-
Accurate Weighing: Use a calibrated analytical balance to weigh your compound. [18]* Quality Solvents: Always use high-purity, anhydrous solvents.
-
Proper Mixing: Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing can help, but sonication should be used with caution as it can sometimes induce precipitation.
-
Clear Labeling: Label all stock solution aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage Conditions: Store stock solutions protected from light and at the appropriate temperature (typically -20°C or -80°C). [18]* Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. [13]* Documentation: Keep a detailed record of how each stock solution was prepared.
By systematically addressing the factors that influence the solubility of this compound, you can develop robust and reliable assays, leading to more accurate and reproducible scientific data.
V. References
-
Al-Ghazawi, M., & Al-Akayleh, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
-
Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Taylor & Francis Online.
-
Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio.
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
-
Khan Academy. (n.d.). pH and solubility. Khan Academy.
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
-
Lohmann, S., et al. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications.
-
askIITians. (2025). How does pH affect solubility?. askIITians.
-
Al-Ghazawi, M., & Al-Akayleh, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
-
Avdeef, A., & Tsinman, K. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central.
-
Let's Educate. (2025). Why Does pH Influence A Substance's Dissolution?. YouTube.
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
-
Ciaffara, G. M., et al. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central.
-
IRO. (2025). Co-solvent: Significance and symbolism. Shandong IRO Chelating Chemical Co., Ltd.
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio.
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
IRO. (2025). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
-
IRO. (2025). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
-
BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Di, L., & Kerns, E. H. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
-
Smith, A. B., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
-
Wanner, J., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central.
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
-
Schurdak, M. E., & Hepperle, M. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
-
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
-
Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
-
Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed.
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
-
de Oliveira, A. C. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI.
-
Chen, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate.
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 14. fastercapital.com [fastercapital.com]
- 15. mdpi.com [mdpi.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-gram to kilogram scale production of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and address specific issues you may encounter during your experiments.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. However, its scale-up synthesis presents several challenges, primarily related to reaction control, product stability, and purification. This guide will focus on a common and practical synthetic approach, highlighting potential pitfalls and providing robust solutions.
Proposed Synthetic Pathway
A widely adopted synthetic route involves a two-step process starting from the commercially available 2-amino-5-cyanopyridine. This pathway is often preferred for its convergent nature and the availability of starting materials.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during your scale-up campaign.
Step 1: Cyclization Reaction
Question 1: My cyclization reaction is sluggish and gives a low yield of the ester. What are the critical parameters to optimize?
Answer: A low yield in the cyclization step is a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. While sodium bicarbonate (NaHCO₃) is commonly used, it is a relatively weak base. On a larger scale, its limited solubility can lead to inefficient reaction.
-
Recommendation: Consider using a stronger, yet non-nucleophilic, base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃). Ensure at least two equivalents of the base are used to neutralize the HBr formed and to facilitate the final aromatization step.
-
-
Solvent Choice: Ethanol is a common solvent for this reaction. However, on a larger scale, other solvents might offer better solubility for the starting materials and intermediates.
-
Recommendation: Acetonitrile can be an excellent alternative, though it may lead to the formation of complex mixtures if not carefully controlled.[1] Toluene or dioxane are less polar options that might require higher temperatures and longer reaction times but can offer cleaner reaction profiles.[1]
-
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently to drive it to completion.
-
Recommendation: Monitor the reaction progress by TLC or HPLC. For less reactive substrates, refluxing for 12-24 hours may be necessary.[1]
-
Question 2: I am observing the formation of a significant amount of dark, tarry byproducts. What is the likely cause and how can I mitigate it?
Answer: The formation of dark-colored impurities is often due to the self-polymerization of ethyl bromopyruvate, especially in the presence of base and at elevated temperatures.
-
Controlled Addition of Reagents: On a large scale, exothermic reactions can be difficult to control.
-
Recommendation: Add the ethyl bromopyruvate solution dropwise to the heated mixture of 2-amino-5-cyanopyridine and base. This maintains a low concentration of the reactive pyruvate and minimizes self-condensation.
-
-
Inert Atmosphere: While not always necessary on a small scale, excluding oxygen can prevent oxidative side reactions that contribute to color formation.
-
Recommendation: Conduct the reaction under a nitrogen or argon atmosphere, especially during prolonged heating.
-
Step 2: Hydrolysis
Question 3: During the hydrolysis of the ester, I am getting a low yield of the carboxylic acid and I suspect decarboxylation. How can I prevent this?
Answer: Decarboxylation is a well-documented side reaction for imidazo[1,2-a]pyridine-2-carboxylic acids, particularly at high temperatures.[2]
-
Reaction Conditions for Hydrolysis:
-
Acid Hydrolysis: Using concentrated hydrochloric acid at reflux is a common method. However, prolonged heating can promote decarboxylation.
-
Recommendation: Use a lower concentration of HCl (e.g., 6M) and maintain the temperature at a moderate level (e.g., 80-90 °C) while closely monitoring the reaction.
-
-
Base Hydrolysis: Saponification with sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent (e.g., THF or ethanol) at room temperature or with gentle heating is a milder alternative.
-
Recommendation: This is often the preferred method for scale-up as it avoids the harsh acidic conditions that can also affect the cyano group.
-
-
Caption: Decision tree for troubleshooting decarboxylation during hydrolysis.
Question 4: I am concerned about the stability of the 6-cyano group during hydrolysis. Is this a valid concern?
Answer: Yes, the cyano group can be susceptible to hydrolysis under both strong acidic and basic conditions, leading to the formation of the corresponding amide or carboxylic acid at the 6-position.
-
Minimizing Cyano Group Hydrolysis:
-
Recommendation: Careful control of reaction time and temperature is paramount. For base-catalyzed hydrolysis, using milder conditions (e.g., room temperature for a longer duration) can selectively hydrolyze the ester while minimizing the attack on the cyano group. Continuous process reactors can offer precise control over residence time, minimizing side reactions.[3]
-
Purification
Question 5: The crude this compound is difficult to purify. What are the recommended scale-up purification strategies?
Answer: The polar nature of the product, due to the carboxylic acid and the heterocyclic core, can make purification challenging.
-
Acid-Base Extraction: This is a classic and effective method for purifying carboxylic acids.
-
Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble salt.
-
Separate the aqueous layer and wash the organic layer with fresh aqueous base to ensure complete extraction.
-
Combine the aqueous layers and wash with an organic solvent to remove any neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) to precipitate the purified carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
-
Recrystallization: If the purity after extraction is still not satisfactory, recrystallization can be employed.
-
Solvent Selection: Finding a suitable single solvent or solvent system is key. A mixture of a polar solvent (e.g., ethanol, methanol, or acetic acid) and a less polar anti-solvent (e.g., water or diethyl ether) is often effective.
-
-
Reversed-Phase Chromatography: For high-purity requirements, reversed-phase flash chromatography can be a viable, albeit more expensive, option for scale-up.
-
Recommendation: Use a C18 stationary phase with a mobile phase of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form.[4]
-
| Purification Method | Pros | Cons | Scale-Up Feasibility |
| Acid-Base Extraction | Inexpensive, effective for removing neutral/basic impurities. | May not remove acidic impurities, can be labor-intensive. | High |
| Recrystallization | Can provide high purity, cost-effective. | Solvent selection can be challenging, potential for product loss. | High |
| Reversed-Phase Chromatography | High resolution, effective for polar compounds. | Expensive (solvents and stationary phase), requires specialized equipment. | Moderate |
Experimental Protocols
Step 1: Synthesis of Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
-
To a stirred suspension of 2-amino-5-cyanopyridine (1.0 eq) and potassium carbonate (2.5 eq) in ethanol (10 mL/g of aminopyridine) at 50 °C, add a solution of ethyl bromopyruvate (1.1 eq) in ethanol (2 mL/g of pyruvate) dropwise over 1 hour.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (20 mL/g of ester), add sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.
-
Upon completion (typically 4-6 hours), remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and adjust the pH to 3-4 with 6M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
References
-
Chem-Impex. (n.d.). 2-Amino-5-cyanopyridine. [Link]
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
-
Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
- Kollár, L., et al. (2021).
- Guillaumet, G., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
PubMed Central. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
PubMed Central. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
PubMed Central. (n.d.). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). A proposed mechanistic pathway for the synthesis of 2-amino-3-cyanopyridines in presence of Cu@imineZCMNPs. [Link]
-
PubMed Central. (n.d.). Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. [Link]
-
Reddit. (n.d.). Column chromatography of carboxylic acids?. [Link]
-
PubMed Central. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Link]
-
PubMed Central. (n.d.). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. [Link]
-
PubMed Central. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2 [sigmaaldrich.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. teledyneisco.com [teledyneisco.com]
Technical Support Center: Characterization of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs
Welcome to the technical support center for the characterization of 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet challenging, class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common hurdles in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the characterization of your this compound analogs.
Q1: Why am I observing complex or uninterpretable ¹H NMR spectra for my analog?
Answer:
The ¹H NMR spectra of this compound analogs can be complex due to a combination of factors related to their electronic structure and potential for restricted rotation.
-
Electron-Withdrawing Effects: The cyano group at the 6-position and the carboxylic acid at the 2-position are both electron-withdrawing. This significantly deshields the protons on the pyridine ring, leading to downfield shifts that can cause signal overlap.[1]
-
Restricted Rotation: Depending on the other substituents on the imidazo[1,2-a]pyridine core, you might observe rotamers, which can lead to the appearance of more signals than expected. This is particularly true for bulky substituents near the imidazole ring.
-
pH Dependence: The ionization state of the carboxylic acid and the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can influence the chemical shifts. Traces of acid or base in your NMR solvent can lead to peak broadening or shifts.
Troubleshooting Protocol:
-
Solvent Selection: Use a deuterated solvent that fully dissolves your compound. DMSO-d₆ is often a good choice for polar carboxylic acids.
-
Temperature Variation NMR: Acquire spectra at different temperatures. If rotamers are present, you may observe coalescence of the signals at higher temperatures.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC to definitively assign proton and carbon signals and resolve overlapping multiplets.
-
pH Adjustment: If you suspect pH effects, you can add a drop of D₂O to your sample to exchange labile protons (like the carboxylic acid proton) or a small amount of a deuterated acid or base to lock the ionization state.
Q2: My mass spectrometry results show an unexpected fragmentation pattern. What are the likely fragmentation pathways?
Answer:
The fragmentation of this compound analogs in the mass spectrometer is influenced by the stability of the heterocyclic core and the nature of the substituents.
-
Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion.
-
Loss of HCN: The cyano group can be eliminated as HCN (27 Da).
-
Ring Cleavage: The imidazo[1,2-a]pyridine ring system is relatively stable, but cleavage can occur under high-energy conditions. Look for fragments corresponding to the pyridine or imidazole portions of the molecule.[2]
Troubleshooting Workflow:
Caption: Decision tree for interpreting MS fragmentation.
Q3: I'm struggling with HPLC method development. What are the best starting conditions for these polar aromatic compounds?
Answer:
The polar nature of the carboxylic acid and the aromaticity of the imidazo[1,2-a]pyridine ring make HPLC method development challenging. A reversed-phase method is typically a good starting point.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aromatic system should have strong absorbance in this range. |
Troubleshooting Protocol:
-
Poor Retention: If your compound elutes too early, decrease the initial percentage of the organic modifier or use a less polar stationary phase like a phenyl-hexyl column.
-
Poor Peak Shape: Tailing peaks are common for acidic compounds. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Adding a small amount of a chelating agent like EDTA can help if you suspect interaction with metal impurities in the stationary phase.
-
Co-elution with Impurities: If you have closely eluting impurities, try adjusting the organic modifier (e.g., switch from acetonitrile to methanol) or changing the pH of the mobile phase to alter the selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of these analogs and how can I control for them?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical development as it can affect solubility, stability, and bioavailability. While specific polymorphic forms for every this compound analog are not extensively documented in the public domain, the potential for polymorphism in this class of compounds is high due to the presence of hydrogen bond donors and acceptors, as well as the rigid aromatic core.
Controlling for Polymorphism:
-
Crystallization Studies: Systematically vary the crystallization conditions (solvent, temperature, cooling rate) to identify different polymorphic forms.
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the different solid forms. Single-crystal X-ray diffraction provides definitive structural information.[4][5]
-
Thermodynamic Stability: Determine the most thermodynamically stable form, which is crucial for formulation development.
Q2: Are there any known stability issues with the cyano group or the carboxylic acid moiety in this scaffold?
Answer:
Both the cyano and carboxylic acid groups can be susceptible to degradation under certain conditions.
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures.
-
Decarboxylation: While generally stable, the carboxylic acid group can be lost as CO₂ under harsh thermal stress.
-
Photostability: The extended aromatic system of the imidazo[1,2-a]pyridine core may be susceptible to photodegradation. It is advisable to protect these compounds from light during storage and handling.
Stability Testing Protocol:
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2] However, the specific functional groups of this molecule—a cyano group and a carboxylic acid on a heterocyclic core—present unique stability challenges in solution. This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: I'm observing a new, more polar peak in my HPLC analysis and a corresponding decrease in my parent compound over time in an aqueous buffer. What is the likely cause?
A1: The most probable cause of degradation in aqueous solutions (both acidic and basic) is the hydrolysis of the 6-cyano (-CN) group . This is a well-documented reaction pathway for nitriles.[3] The reaction typically proceeds in two steps:
-
Initial Hydrolysis: The cyano group is first hydrolyzed to a carboxamide intermediate (6-carbamoylimidazo[1,2-a]pyridine-2-carboxylic acid).
-
Final Hydrolysis: This amide intermediate then undergoes further hydrolysis to the corresponding carboxylic acid, resulting in the final degradation product: imidazo[1,2-a]pyridine-2,6-dicarboxylic acid .[4][5]
This degradation pathway is catalyzed by both acid and base.[6] Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[5] Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[4] The resulting dicarboxylic acid is significantly more polar than the parent compound, which explains the appearance of a new, earlier-eluting peak in a reverse-phase HPLC system.
Caption: Primary degradation pathway via cyano group hydrolysis.
Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound to maximize stability?
A2: Given that the primary degradation pathway is hydrolysis catalyzed by both acid and base, the greatest stability is typically found in a slightly acidic to neutral pH range (approximately pH 4–6.5) . In our experience, this range represents a kinetic "sweet spot" that minimizes the rates of both acid-catalyzed and base-catalyzed hydrolysis.
Extreme pH values should be strictly avoided, especially in combination with elevated temperatures.[7] Basic conditions (pH > 8) are particularly detrimental as they can readily hydrolyze the nitrile.[4] Strongly acidic conditions (pH < 3) will also accelerate degradation.
| pH Range | Stability Concern | Primary Mechanism | Recommendation |
| < 3 | High Risk of Degradation | Acid-catalyzed nitrile hydrolysis[5][6] | Avoid for storage; use for shortest possible experimental times. |
| 4 - 6.5 | Optimal Stability | Minimal catalytic activity | Recommended for short-term storage and experiments. |
| 7 - 8 | Moderate Risk | Slow base-catalyzed hydrolysis begins | Use with caution; prepare fresh solutions. |
| > 8 | Very High Risk of Degradation | Rapid base-catalyzed nitrile hydrolysis[4] | Strongly Avoid. |
Q3: What are the recommended solvents for preparing high-concentration stock solutions for long-term storage?
A3: For long-term storage, it is critical to use anhydrous, aprotic solvents . The best choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
The primary reason for this recommendation is that these solvents are aprotic and, when anhydrous, cannot provide the necessary water molecules for the hydrolysis of the cyano group. This effectively halts the primary degradation pathway.
Best Practices for Stock Solutions:
-
Use a fresh, sealed bottle of anhydrous, biotechnology-grade DMSO or DMF.
-
Prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to atmospheric moisture.
-
Store aliquots in tightly sealed vials with PTFE-lined caps at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and moisture ingress.
Avoid using protic solvents like methanol, ethanol, or water for long-term stock solutions, as they can participate in or facilitate degradation reactions over time.
Q4: My experiment requires heating the solution. What precautions should I take?
A4: Heating solutions of this compound significantly accelerates the rate of hydrolysis.[3][7] If heating is unavoidable, you must take the following precautions:
-
Minimize Heating Time: Only heat the solution for the minimum time required.
-
Use the Lowest Effective Temperature: Do not overheat.
-
Control the pH: If in an aqueous system, ensure the pH is within the optimal stability range (pH 4-6.5) before heating.
-
Use Aprotic Solvents: Whenever possible, perform heated steps in aprotic solvents like DMF or DMSO.
If the goal of heating is to increase solubility, first try alternative methods such as sonication or gentle vortexing at room temperature. It is often preferable to work with a more dilute, fully dissolved solution than a heated, concentrated one that may contain unknown levels of degradation products.
Q5: How can I analytically confirm the stability of my compound and identify potential degradation products?
A5: A robust analytical method is essential for a self-validating protocol. We recommend using High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) .
-
Chromatography (HPLC): A reverse-phase C18 column is typically effective. A gradient method using water and acetonitrile (both often containing 0.1% formic acid to improve peak shape) will allow you to separate the parent compound from the more polar degradation products.
-
Parent Compound: this compound
-
Expected Degradant: Imidazo[1,2-a]pyridine-2,6-dicarboxylic acid (will have a shorter retention time).
-
-
Detection (MS): Mass spectrometry provides definitive identification. You should monitor for the expected molecular ions.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ |
| Parent | C₉H₅N₃O₂ | 187.16 g/mol | 188.05 |
| Degradant | C₉H₆N₂O₄ | 206.16 g/mol | 207.04 |
By tracking the peak area of the parent compound over time and monitoring for the appearance of the degradant's mass, you can quantitatively assess the stability of your solution under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to maximize the stability of the compound.
-
Reagent & Equipment:
-
This compound (solid)
-
Anhydrous, biotechnology-grade DMSO
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance and precision pipettes
-
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Mix thoroughly by vortexing or brief sonication until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in the amber vials.
-
Store immediately at -20°C or -80°C.
-
-
Working Solution Preparation (Aqueous):
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock into your final aqueous buffer (pre-adjusted to the optimal pH of 4-6.5).
-
Crucially, prepare this working solution fresh for each experiment and do not store it for extended periods. Discard any unused aqueous solution at the end of the day.
-
Caption: Recommended workflow for solution preparation and storage.
References
- Vertex AI Search. Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- BYJU'S. Nitrile to Carboxylic Acid.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
- MDPI.
- PubMed Central (PMC).
- ResearchGate. (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Overcoming Poor Reactivity of the Carboxylic Acid Group
Welcome to the technical support center dedicated to addressing one of the most common challenges in synthetic chemistry: the poor reactivity of the carboxylic acid group, particularly in amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or failed coupling reactions. Here, we dissect the underlying chemical principles and provide actionable troubleshooting guides and frequently asked questions to ensure your syntheses are successful.
The Root of the Problem: Why Are Carboxylic Acids Unreactive?
Before diving into solutions, it's crucial to understand the inherent chemical properties that make carboxylic acids reluctant participants in nucleophilic acyl substitution reactions.
FAQ 1: I thought the carbonyl carbon in a carboxylic acid is electrophilic. Why doesn't it readily react with amines?
While the carbonyl carbon does have a partial positive charge, the carboxylic acid group is a resonance-stabilized system. The lone pair of electrons on the hydroxyl oxygen delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[1] This resonance stabilization makes the carboxylic acid less reactive than, for example, an aldehyde or a ketone.[1]
Furthermore, the primary obstacle is the acidic proton of the hydroxyl group. In the presence of a basic nucleophile like an amine, a simple acid-base reaction occurs, forming a carboxylate salt. This deprotonation not only consumes the amine but also renders the carboxylate anion even less electrophilic. The direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures (often exceeding 100°C) to drive off water, conditions that are unsuitable for many complex molecules.[2][3]
Another critical factor is that the hydroxyl group (-OH) is a poor leaving group. For a nucleophilic acyl substitution to proceed, the incoming nucleophile must displace a leaving group. Hydroxide (HO-) is a strong base, and its reluctance to depart makes the uncatalyzed reaction kinetically unfavorable.[3]
Troubleshooting Guide: My Amide Coupling Reaction Failed
Encountering a failed amide coupling reaction is a common frustration. This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Issue 1: No product formation is observed, and starting materials are recovered.
This is a classic sign of failed activation of the carboxylic acid. The energy barrier for the reaction between the unactivated carboxylic acid and the amine is too high.
Root Cause Analysis and Solutions:
-
Inadequate Activation: The chosen coupling reagent may not be potent enough for your specific substrates.
-
Moisture Contamination: Water can hydrolyze the activated intermediate, regenerating the carboxylic acid.[4][5]
-
Incorrect Stoichiometry or Reagent Degradation: Ensure all reagents are accurately measured and have not degraded during storage.
Workflow for Addressing Failed Activation
Caption: A troubleshooting workflow for failed amide coupling reactions.
Experimental Protocol: Activation via Acid Chloride Formation
For particularly stubborn couplings, converting the carboxylic acid to a more reactive acid chloride is a robust strategy.[6][7]
Materials:
-
Carboxylic acid
-
Oxalyl chloride or thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Amine
-
Tertiary base (e.g., triethylamine, DIPEA)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Slowly add 1.5-2.0 equivalents of oxalyl chloride or thionyl chloride to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure. Caution: The byproducts are volatile and corrosive.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine and 1.5-2.0 equivalents of a tertiary base in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Proceed with standard aqueous workup and purification.
Issue 2: Low yield with the formation of a white precipitate (when using DCC).
When using carbodiimides like dicyclohexylcarbodiimide (DCC), the formation of a white precipitate, dicyclohexylurea (DCU), is expected as a byproduct.[8] However, if the yield of your desired amide is low, a common side reaction is the formation of N-acylurea.
FAQ 2: What is N-acylurea, and how can I prevent its formation?
N-acylurea is a stable, undesired byproduct formed from the rearrangement of the highly reactive O-acylisourea intermediate.[9] This intermediate is the product of the reaction between the carboxylic acid and the carbodiimide. If this intermediate does not react quickly with the amine, it can rearrange to the N-acylurea, which is unreactive and consumes the activated carboxylic acid.
Prevention Strategies:
The most effective way to prevent N-acylurea formation is to intercept the O-acylisourea intermediate with an additive that forms a more stable, yet still reactive, activated ester.[10] The most common additives are 1-hydroxybenzotriazole (HOBt) and its aza-derivative, HOAt.[7][11]
Mechanism of Carbodiimide Coupling with HOBt Additive
Sources
- 1. quora.com [quora.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Cyano vs. 6-Bromo Imidazo[1,2-a]pyridine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents. The C6 position of this bicyclic system is a key site for substitution, with modifications at this position significantly influencing the pharmacological profile of the resulting derivatives.[4][5] Among the various substituents explored, the 6-cyano and 6-bromo groups have garnered considerable attention due to their distinct electronic and steric characteristics, which can profoundly impact biological activity.
This guide provides a comparative analysis of the biological activities of 6-cyano and 6-bromo imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, this document aims to offer researchers and drug development professionals a clear perspective on the relative merits and potential applications of these two important classes of compounds.
Anticancer Activity: A Tale of Two Halides
Both 6-cyano and 6-bromo imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with studies revealing their efficacy against a range of cancer cell lines.[5][6][7]
6-Cyano Imidazo[1,2-a]pyridine Derivatives in Oncology
The introduction of a cyano group at the C6 position has been a successful strategy in the development of potent anticancer agents. The strong electron-withdrawing nature of the cyano group can influence the overall electronic distribution of the imidazo[1,2-a]pyridine ring system, potentially enhancing interactions with biological targets.
A notable example is a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives that have been investigated as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[6][8][9] In these studies, compounds bearing the 6-cyano-imidazo[1,2-a]pyridine moiety exhibited submicromolar inhibitory activity against various tumor cell lines.[6][9] For instance, one of the most potent compounds, 13k , displayed IC50 values ranging from 0.09 µM to 0.43 µM against a panel of five cancer cell lines.[9] This compound was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells, with a potent IC50 value of 1.94 nM against PI3Kα.[6][9]
The Role of 6-Bromo Substituents in Anticancer Efficacy
The 6-bromo substituent, while also electron-withdrawing, introduces a halogen atom that can participate in halogen bonding and alter the lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. Several studies have highlighted the anticancer potential of 6-bromo-imidazo[1,2-a]pyridine derivatives.
For instance, a range of 6-substituted imidazo[1,2-a]pyridines, including a 6-bromo derivative, were synthesized and found to exhibit excellent activity against the colon cancer cell lines HT-29 and Caco-2.[5] These compounds were shown to induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[5] While a direct IC50 value for a simple 6-bromo derivative was not the focus, the study underscores the importance of substitution at the 6-position for anticancer activity.[5]
In a separate study on a different but related scaffold, imidazo[4,5-b]pyridines, a 6-bromo derivative bearing a 4-cyanophenyl group at the 2-position demonstrated potent inhibition of proliferation against three cancer cell lines, with IC50 values ranging from 1.8 to 3.2 µM.[10] This highlights the potential of the bromo-substituted pyridine core in designing effective antiproliferative agents.
Comparative Analysis of Anticancer Data
While a direct head-to-head comparison in a single study is lacking, we can draw some inferences from the available data. The 6-cyano derivatives, particularly within the context of PI3Kα inhibitors, have demonstrated exceptionally high potency, with IC50 values in the nanomolar to submicromolar range against cancer cell lines.[6][9] The data for 6-bromo derivatives, while indicating significant activity, does not consistently reach this level of potency in the reviewed literature.
| Derivative Class | Compound Example | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| 6-Cyano | 13k | HCC827 (Lung) | 0.09 µM | PI3Kα Inhibition | [9] |
| 6-Cyano | 13k | A549 (Lung) | 0.21 µM | PI3Kα Inhibition | [9] |
| 6-Cyano | 13k | MCF-7 (Breast) | 0.15 µM | PI3Kα Inhibition | [9] |
| 6-Bromo | Not specified | HT-29 (Colon) | Not specified | Apoptosis Induction | [5] |
| 6-Bromo | Not specified | Caco-2 (Colon) | Not specified | Apoptosis Induction | [5] |
| 6-Bromo (related scaffold) | Compound 8 | Multiple lines | 1.8 - 3.2 µM | Antiproliferative | [10] |
Antimicrobial Activity: A Comparative Look
Imidazo[1,2-a]pyridine derivatives have also been explored for their antimicrobial properties. The electronic nature of the C6 substituent appears to play a role in modulating this activity as well.
6-Cyano Derivatives as Antimicrobial Agents
The literature specifically detailing the antimicrobial activity of 6-cyano-imidazo[1,2-a]pyridines is less extensive than for their anticancer properties. However, the broader class of cyanopyridine derivatives has been shown to possess diverse pharmacological effects, including antimicrobial activities.[11][12] The strong electron-withdrawing nature of the cyano group can be a key feature in the design of novel antimicrobial agents.[11]
6-Bromo Imidazo[1,2-a]pyridines in Antimicrobial Research
In contrast, there are more direct reports on the antimicrobial activity of 6-bromo-imidazo[1,2-a]pyridine derivatives. For instance, a study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines (a related isomeric scaffold) showed that these compounds exhibited potent and significant antibacterial and antifungal activities when compared to standard drugs.[13]
Another study on imidazo[1,2-a]pyridines described the synthesis of various derivatives, though a direct comparison of a 6-bromo versus a 6-cyano analogue was not presented.[14] However, the general exploration of halogenated imidazo[1,2-a]pyridines for antimicrobial activity is a recurring theme in the literature.[15][16]
Comparative Insights into Antimicrobial Potential
Experimental Methodologies: A Blueprint for Evaluation
The biological evaluation of these compounds typically follows a standardized workflow, from initial screening to mechanistic studies.
General Workflow for Biological Evaluation
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 6-cyano-imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The available evidence suggests that both 6-cyano and 6-bromo imidazo[1,2-a]pyridine derivatives are valuable scaffolds for the development of new therapeutic agents.
-
For anticancer applications, the 6-cyano derivatives, particularly those designed as kinase inhibitors, have shown exceptional potency in preclinical studies. The strong electron-withdrawing nature of the cyano group appears to be highly favorable for potent interactions with targets like PI3Kα.
-
For antimicrobial applications, 6-bromo derivatives have been more frequently reported to exhibit significant activity. The presence of the halogen atom may be advantageous for antimicrobial efficacy, potentially through mechanisms like halogen bonding or improved membrane permeability.
References
- [Reference to a general review on imidazo[1,2-a]pyridines]
- [Reference to a study on the synthesis of imidazo[1,2-a]pyridines]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available from: [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - NIH. Available from: [Link]
- [Reference to a study on kinase inhibitors]
- [Reference to a study on cancer cell signaling]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available from: [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - OUCI. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. Available from: [Link]
-
Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed. Available from: [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety - Taylor & Francis Online. Available from: [Link]
- [Reference to a study on chemical synthesis]
-
(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - Semantic Scholar. Available from: [Link]
- [Reference to a general review on medicinal chemistry of imidazo[1,2-a]pyridines]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available from: [Link]
- [Reference to a study on metal complexes of imidazo[1,2-a]pyridines]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. Available from: [Link]
-
A review: Biological activities of novel cyanopyridine derivatives - PubMed. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. Available from: [Link]
- [Reference to a technical guide on a rel
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available from: [Link]
- [Reference to a study on synthesis and biological activities]
- [Reference to a comparative analysis of a rel
- [Reference to a study on synthesis and biological activity of cyanopyridines]
-
Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 7. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Validating Imidazo[1,2-a]pyridine Derivatives as Potent and Selective PI3Kα Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its frequent dysregulation in a multitude of human cancers has spurred the development of numerous inhibitors.[1] Among the various isoforms, PI3Kα, encoded by the PIK3CA gene, is one of the most commonly mutated in solid tumors, making it a highly attractive target for therapeutic intervention. This guide provides a comprehensive technical overview and comparative analysis of a promising class of inhibitors: imidazo[1,2-a]pyridine derivatives.
For the purpose of this guide, we will focus on a representative compound from this class, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, which we will refer to as IZP-13k . This compound has demonstrated potent and selective inhibition of PI3Kα, with a reported half-maximal inhibitory concentration (IC50) of 1.94 nM.[2] We will objectively compare its performance with established, clinically relevant PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032), providing the supporting experimental data and protocols necessary for its validation.
The PI3K/AKT/mTOR Signaling Axis: A Critical Oncogenic Driver
The PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[3] Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, including the mTOR complex 1 (mTORC1), to drive anabolic processes and promote cell survival.
Comparative Inhibitor Performance
The efficacy of a PI3Kα inhibitor is determined by its potency (IC50), selectivity against other PI3K isoforms and the broader kinome, and its activity in cellular and in vivo models. The following table summarizes the available data for IZP-13k in comparison to Alpelisib and Taselisib.
| Parameter | IZP-13k (Representative Imidazo[1,2-a]pyridine) | Alpelisib (BYL719) | Taselisib (GDC-0032) |
| PI3Kα IC50 | 1.94 nM[2] | ~5 nM | 0.29 nM[4] |
| Selectivity Profile | High selectivity for PI3Kα demonstrated. | α-specific inhibitor.[1] | Preferential for α, δ, and γ isoforms over β.[5] |
| Cellular Activity | Submicromolar IC50 against various tumor cell lines (e.g., HCC827 IC50: 0.09 µM).[2] | Antiproliferative effects in cell lines with PIK3CA mutations.[1] | Increased activity in PIK3CA-mutant and HER2-amplified cell lines.[5] |
| In Vivo Efficacy | Data not yet available. | Demonstrated tumor growth inhibition in xenograft models. | Shown to enhance the efficacy of radiotherapy in xenograft models.[4] |
| Clinical Status | Preclinical | FDA-approved for certain breast cancers. | Development discontinued due to modest efficacy and toxicity. |
Experimental Validation of IZP-13k as a PI3Kα Inhibitor
To rigorously validate a novel compound like IZP-13k, a multi-tiered experimental approach is essential. This includes biochemical assays to determine direct enzyme inhibition, cell-based assays to confirm on-target activity in a biological context, and in vivo studies to assess efficacy and tolerability.
Protocol 1: In Vitro PI3Kα Enzymatic Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 of IZP-13k against recombinant human PI3Kα by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2)
-
IZP-13k and control inhibitors (Alpelisib, Taselisib)
-
DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of IZP-13k in 100% DMSO. Create a series of 2-fold dilutions in kinase assay buffer.
-
Assay Setup: In a 384-well plate, add 1 µL of the serially diluted IZP-13k or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of diluted PI3Kα enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the ATP and lipid substrate mixture to each well.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Reading: Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of IZP-13k and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Western Blot for PI3K Pathway Inhibition
This protocol assesses the ability of IZP-13k to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector AKT.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., T47D, HCC827)
-
Cell culture medium and supplements
-
IZP-13k
-
Growth factor (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of IZP-13k for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them. Collect the supernatant after centrifugation.
-
Western Blotting:
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal to determine the relative inhibition of AKT phosphorylation.
Concluding Remarks
The imidazo[1,2-a]pyridine scaffold represents a promising chemical starting point for the development of novel PI3Kα inhibitors. The representative compound, IZP-13k, exhibits high potency in biochemical assays and encouraging anti-proliferative activity in cancer cell lines.[2] While further preclinical development, including in vivo efficacy and safety studies, is necessary, the initial data suggests that this class of compounds warrants continued investigation.
The successful development of PI3Kα inhibitors like Alpelisib has validated this therapeutic strategy. However, challenges such as on-target toxicities and acquired resistance remain. The continued exploration of novel chemical matter, such as the imidazo[1,2-a]pyridine derivatives, is crucial for identifying next-generation inhibitors with improved therapeutic indices. The experimental framework provided in this guide offers a robust approach for the comprehensive validation of such promising candidates.
References
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Taselisib (GDC 0032) | PI3K inhibitor | CAS 1282512-48-4. Selleck Chemicals.
- Imidazo[1,2-a]pyridines: Promising Drug Candid
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central.
- Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Cancer Discovery.
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors.
- Taselisib - Grokipedia.
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...
- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.
- Taselisib (GDC-0032) | PIK3CA Inhibitor. MedchemExpress.com.
- PI3K/AKT/mTOR Signaling Pathway Illustr
- Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study.
- SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib)
- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
- PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of...
- Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer | OncLive.
- PI3K/AKT/mTOR p
- Clinical trials targeting PI3K in cancer - Consensus.
- A Phase Ib Study of Alpelisib (BYL719)
- Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719)
- A Phase Ib Study of Alpelisib (BYL719)
- Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. PubMed Central.
- PI3K Inhibitors in Cancer: Clinical Implic
- PI3K inhibition reduces tumour growth in a xenograft model. 5 × 10⁶...
- Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. Benchchem.
- PI3K(p110δ/p85α) Kinase Assay.
- PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
- Dissecting Isoform Selectivity of PI3 Kinase Inhibitors.
- Methods to measure the enzym
- PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
- AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. PubMed Central.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- PI3K/AKT Cell Signaling P
Sources
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and biologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing targeted therapeutics against a wide array of diseases, including cancer, tuberculosis, and inflammatory conditions.[3][4] This guide focuses on a specific, promising, yet underexplored subclass: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs.
While extensive SAR studies on this exact scaffold are not yet prevalent in published literature, a deductive analysis based on closely related compounds allows us to construct a robust, predictive model for its biological activity. This guide will synthesize data from analogous series to illuminate the critical roles of the 6-cyano and 2-carboxylic acid functionalities, propose a likely mechanism of action, and provide detailed experimental frameworks for future research. We will operate under the hypothesis that these compounds function as potent enzyme inhibitors, a common mechanism for this scaffold.[1]
Dissecting the Core Scaffold: Key Functional Determinants
The potency and selectivity of this scaffold are dictated by two key features: the carboxylic acid at the C2 position and the cyano group at the C6 position.
The Indispensable Role of the 2-Carboxylic Acid
The carboxylic acid moiety at the C2 position is paramount for biological activity. Its ability to act as a hydrogen bond donor and acceptor, or to engage in ionic interactions with positively charged residues (like lysine or arginine) in an enzyme's active site, often makes it a critical anchor for the molecule.
Evidence from related structures underscores this point. In a study of imidazo[1,2-a]pyridine-based phosphonopropionic acids designed as inhibitors of Rab Geranylgeranyl Transferase (RGGT), the esterification of the carboxylic acid group resulted in a complete loss of inhibitory activity.[5] This strongly suggests that the free carboxylate is essential for molecular recognition and binding to the target. This position is also a common site for synthetic modification to produce derivatives like hydrazides for further exploration.[6]
The 6-Cyano Group: A Modulator of Potency and Properties
The C6 position has been identified as a "privileged" site for modification to retain and enhance activity against enzymes like RGGT.[5] The introduction of a cyano (-CN) group at this position has several predictable effects:
-
Electronic Modulation: The cyano group is a strong electron-withdrawing group. Its presence can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic system, altering the molecule's overall electronic profile and potentially enhancing π-π stacking or other electronic interactions with a biological target.[7]
-
Metabolic Stability: The cyano group can serve as a bioisostere for other functional groups and can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.
-
Synthetic Handle: From a chemistry perspective, the cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide range of further analogs.[2]
Structure-Activity Relationship (SAR) Analysis: A Deductive Comparison
Lacking a direct dataset for our target scaffold, we can infer the SAR by examining data from a closely related series of RGGT inhibitors where the C6 position was modified.[5]
| C6-Substituent | Relative Activity (Inhibition of Rab11A Prenylation) | Rationale for Predicted SAR of 6-Cyano Analog |
| -I (Iodine) | Weaker Activity | Larger halogens may introduce steric hindrance. The trend suggests decreasing activity with increasing halogen size.[5] |
| -COOH | Active (LED = 100 µM)[5] | A hydrogen-bonding group is tolerated and active. |
| -CONH₂ | Active (LED = 100 µM)[5] | An amide, also a hydrogen-bonding group, maintains activity. |
| -CN (Cyano) | Predicted: Active | The cyano group is sterically small and its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor suggest it would be a favorable substitution, potentially enhancing binding affinity compared to larger or less polar groups. |
This deductive analysis suggests that a small, polar, electron-withdrawing group at the C6 position is favorable for activity. The cyano group fits these criteria perfectly, making the This compound scaffold a highly promising candidate for potent biological activity.
Proposed Biological Target and Signaling Pathway: PI3Kα Inhibition
Given that numerous imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, a plausible and high-value target for this scaffold is Phosphoinositide 3-kinase alpha (PI3Kα) .[8] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8]
The 2-carboxylic acid could potentially form a key interaction with the catalytic lysine residue within the ATP-binding pocket of PI3Kα, while the 6-cyano group could occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.
Figure 1: Proposed inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols
To validate the hypotheses presented in this guide, rigorous experimental protocols are necessary. The following provides a framework for the chemical synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the well-established reaction of 2-aminopyridines with α-keto acids.
Figure 2: General workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-cyanopyridine (1.0 eq) and pyruvic acid (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 10 mL per gram of aminopyridine).
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The initial step involves a nucleophilic attack of the pyridine ring nitrogen onto the ketone of pyruvic acid, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system. Refluxing provides the necessary activation energy for this condensation.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro PI3Kα Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Test compounds (dissolved in DMSO)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range from 10 µM to 1 nM.
-
Assay Plate Setup: Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include wells for a positive control (known PI3Kα inhibitor, e.g., Alpelisib) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add 5 µL of PI3Kα enzyme solution and 10 µL of the substrate mixture (containing PIP2 and ATP at their Kₘ concentrations) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Self-Validation Insight: The reaction is run for a fixed time within the linear range of the enzyme kinetics to ensure that the measured inhibition is proportional to the inhibitor's potency and not an artifact of substrate depletion.
-
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction that produces light.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The amount of light is inversely proportional to the activity of PI3Kα. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide establishes a strong deductive framework for understanding the structure-activity relationship of This compound analogs. The analysis of related compounds strongly indicates that the 2-carboxylic acid is essential for target binding, while the 6-cyano group is predicted to be a favorable substitution for enhancing potency.[5][7] The proposed targeting of the PI3Kα pathway provides a concrete and testable hypothesis for the mechanism of action of these compounds in cancer therapeutics.[8]
Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to confirm these predictions. Key modifications should include:
-
Exploring C6 Bioisosteres: Replacing the 6-cyano group with other small, electron-withdrawing groups (e.g., -NO₂, -CF₃) to fine-tune electronic properties.
-
Modifying the C2-Carboxylic Acid: While esterification is detrimental, converting the acid to a tetrazole or other carboxylic acid bioisosteres could improve pharmacokinetic properties while retaining the key binding interaction.
-
Substitution at C3: Introducing small alkyl or aryl groups at the C3 position, a common site for modification, could explore additional binding pockets and further optimize activity.[9]
By leveraging the experimental protocols outlined herein, researchers can efficiently validate this promising scaffold and unlock its full therapeutic potential.
References
- [Request PDF] Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (n.d.).
- [MDPI] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.).
- [Frontiers] Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.).
- [PubMed] Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide deriv
- [ACS Omega] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- [PubMed] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- [Request PDF] Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives. (n.d.).
- [PMC] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
- [ResearchGate] (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.).
- [PubMed] 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011).
- [Chemical Methodologies] Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.).
- [MDPI] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023).
- [PMC] Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- [MDPI] The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- [MDPI] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
- [Request PDF] Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. (n.d.).
- [ChemicalBook] IMidazo[1,2-a]pyridine-2-carboxylic acid, 6-cyano- | 1020035-67-9. (2022).
- [PubMed] Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013).
- [Chemical Methodologies] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 6. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 9. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Environments: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid Based Compounds
The journey of a drug candidate from a laboratory curiosity to a clinical reality is a rigorous one, paved with extensive testing and validation. For researchers in the field of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to the broad spectrum of biological activities its derivatives exhibit.[1][2] This guide delves into a specific, promising class of these compounds: 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. Our focus will be a critical comparison of their performance in controlled, artificial in vitro settings versus the complex biological landscape of in vivo models. Understanding the nuances and occasional disparities between these two assessment modalities is paramount for accelerating drug discovery and development.
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has been successfully incorporated into various marketed drugs.[2][3] The introduction of a cyano group at the 6-position and a carboxylic acid at the 2-position can significantly influence the compound's electronic properties, solubility, and interactions with biological targets. These modifications have led to the discovery of potent agents with anticancer, anti-inflammatory, and antimicrobial properties.[4]
This guide will navigate through the preclinical evaluation of these compounds, dissecting their efficacy data from both worlds – the petri dish and the living organism. We will explore the underlying mechanisms of action and provide detailed protocols for key experimental assays, offering a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: From Cell Lines to Xenografts
The fight against cancer is a primary focus for the development of novel therapeutics. Several this compound derivatives have demonstrated significant potential in this arena.
In Vitro Efficacy: Targeting Cancer's Engines
In vitro studies are the first proving ground for potential anticancer agents. These experiments typically involve exposing various cancer cell lines to the compounds and measuring their effects on cell viability, proliferation, and apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.
A notable example is the evaluation of a series of novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line.[5][6] While not all of these compounds strictly adhere to the 6-cyano-2-carboxylic acid structure, they belong to the broader imidazo[1,2-a]pyridine class and their evaluation provides valuable insights. The study revealed potent cytotoxic effects for IP-5 and IP-6, with IC50 values of 45µM and 47.7µM, respectively.[5][6]
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against HCC1937 Breast Cancer Cells [5][6]
| Compound | IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
The mechanism of action for these compounds often involves the modulation of key signaling pathways that are dysregulated in cancer. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3K/Akt, CDKs, and tubulin polymerization, all of which are critical for cancer cell growth and survival.[7] Furthermore, compounds like IP-5 have been observed to induce cell cycle arrest by increasing the levels of p53 and p21, and to trigger apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for determining cell viability.
In Vivo Efficacy: The True Test in a Complex System
While in vitro data are essential for initial screening, the ultimate test of a drug's potential lies in its performance within a living organism. In vivo studies, often conducted in rodent models, provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall therapeutic efficacy.
For instance, a study on an imidazo[1,2-a]pyridine derivative with potent PI3K p110alpha inhibitory activity (IC50 = 0.0028 µM) demonstrated its in vivo potential.[8] When administered intraperitoneally at 25 mg/kg, this compound suppressed tumor growth by 37% in a mouse HeLa xenograft model.[8] This transition from potent in vitro activity to tangible in vivo efficacy is a crucial milestone in drug development.
Table 2: In Vivo Antitumor Activity of a PI3K Inhibitor in a HeLa Xenograft Model [8]
| Compound | Dose | Route | Tumor Growth Inhibition (%) |
| Thiazole Derivative 12 | 25 mg/kg | Intraperitoneal | 37 |
The discrepancy often observed between potent in vitro IC50 values and the required in vivo dosage for a therapeutic effect can be attributed to several factors. These include poor bioavailability, rapid metabolism, and off-target effects that are not apparent in simplified cell culture systems.
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the evaluation of anticancer agents in a living system.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral, intraperitoneal, intravenous).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Workflow of a xenograft tumor model for in vivo efficacy testing.
Anti-inflammatory Activity: Quelling the Fire Within
Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a well-established therapeutic strategy.
In Vitro and In Vivo Correlation
A study on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors provides an excellent example of correlating in vitro and in vivo data.[9] Several synthesized compounds exhibited potent and selective COX-2 inhibition in vitro, with IC50 values as low as 0.05 µM.[9]
The most potent of these compounds were then evaluated for their in vivo analgesic activity using the writhing test in mice. Compound 5j , 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, which had an in vitro IC50 of 0.05 µM, demonstrated the most significant analgesic effect with an ED50 value of 12.38 mg/kg.[9] This strong correlation between potent in vitro enzyme inhibition and a pronounced in vivo therapeutic effect underscores the validity of the initial screening approach.
Table 3: In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine COX-2 Inhibitors [9]
| Compound | COX-2 IC50 (µM) | In Vivo Analgesic Activity (ED50, mg/kg) |
| 5e | 0.05 | - |
| 5f | 0.05 | - |
| 5j | 0.05 | 12.38 |
The successful translation of in vitro potency to in vivo efficacy in this case can be attributed to favorable pharmacokinetic properties of the lead compounds, allowing them to reach the target site in sufficient concentrations to exert their therapeutic effect.
Antimicrobial Activity: A Battle Against Pathogens
The emergence of multidrug-resistant pathogens presents a significant global health threat. The imidazo[1,2-a]pyridine scaffold has also shown promise in the development of novel antimicrobial agents.
From Broth to Infection Models
Derivatives of imidazo[1,2-a]pyridine have been investigated for their activity against various pathogens, including Mycobacterium tuberculosis and Candida species.[4][10]
For instance, a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives were synthesized and evaluated for their antifungal activity.[4] The compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) displayed potent in vitro activity against several Candida species, with a minimum inhibitory concentration (MIC) as low as 0.016 mg/mL.[4] Importantly, this compound showed no in vitro toxicity against mammalian cell lines up to a concentration of 25 µg/mL, indicating a favorable selectivity profile.[4]
Further demonstrating the potential of this scaffold, imidazo[1,2-a]pyridine-3-carboxamides have shown low-micromolar activity against Mycobacterium aviumin vitro.[11] One compound, ND-10885, exhibited significant activity in a mouse model of M. avium infection, reducing the bacterial load in the lung, spleen, and liver.[11] This successful translation from in vitro susceptibility testing to in vivo infection models highlights the therapeutic potential of this class of compounds.
Conclusion: Bridging the Gap Between the Bench and the Bedside
The development of this compound based compounds and their broader imidazo[1,2-a]pyridine relatives showcases the critical interplay between in vitro and in vivo efficacy studies. While in vitro assays provide a rapid and cost-effective means of identifying promising lead compounds and elucidating their mechanisms of action, in vivo models are indispensable for evaluating their true therapeutic potential in a complex biological system.
The journey from a potent hit in a high-throughput screen to a clinically effective drug is fraught with challenges, often arising from a disconnect between in vitro and in vivo results. A thorough understanding of a compound's ADME properties is crucial for bridging this gap. The examples presented in this guide illustrate that with careful chemical design and a comprehensive testing strategy, the promise of the imidazo[1,2-a]pyridine scaffold can be translated into tangible therapeutic benefits. As research in this area continues, we can anticipate the emergence of novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across a range of diseases.
References
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (n.d.). Retrieved January 18, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cosimelli, B., Laneri, S., Ostacolo, C., Sacchi, A., Severi, E., Porcù, E., Rampazzo, E., Moro, E., Basso, G., & Viola, G. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45–56. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
In the landscape of modern oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic structure, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds exert their influence by modulating critical cellular pathways involved in cancer cell proliferation and survival.[1][2] This guide provides an in-depth comparative analysis of the cytotoxicity of a specific subclass: 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. Our focus will be on elucidating structure-activity relationships, comparing cytotoxic efficacy across various cancer cell lines, and detailing the experimental methodologies used for their evaluation.
The strategic placement of a cyano (-CN) group at the 6-position of the imidazo[1,2-a]pyridine ring is a key area of investigation. The electron-withdrawing nature of the cyano group can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets. When combined with a carboxylic acid moiety at the 2-position, which can act as a handle for further derivatization or as a key interacting group itself, these molecules present a promising avenue for the development of novel anticancer agents.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
While direct comparative studies on a broad series of this compound derivatives are still emerging in the public domain, we can synthesize a comparative overview by examining related structures and the impact of substitutions at the 6-position. Research has shown that substitutions on the imidazo[1,2-a]pyridine core are critical in determining the anticancer efficacy and the mechanism of action.[2]
For instance, a study on various 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2.[3] This highlights the importance of the 6-position in conferring cytotoxic properties. Although the study did not focus exclusively on the 6-cyano group, it underscores the potential of this position for therapeutic intervention.
To provide a tangible comparison, the following table summarizes the cytotoxic activity (IC50 values) of several imidazo[1,2-a]pyridine derivatives from recent studies. Note that these compounds, while not all being 6-cyano-2-carboxylic acid derivatives, provide valuable insights into the scaffold's potential. For example, hybrids derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have shown promising activity against lung (A549) and liver (HepG2) cancer cell lines.[4][5][6]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| HB9 | 4-(Imidazo[1,2-a]pyridin-2-yl)benzamide derivative | A549 (Lung) | 50.56 | [4][5] |
| HB10 | 4-(Imidazo[1,2-a]pyridin-2-yl)benzamide derivative | HepG2 (Liver) | 51.52 | [4][5] |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [7][8] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [7][8] |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 (Lung) | 0.09 - 0.43 | [9][10] |
| Cisplatin | Standard Chemotherapy Drug | A549 (Lung) | 53.25 | [4][5] |
| Cisplatin | Standard Chemotherapy Drug | HepG2 (Liver) | 54.81 | [4][5] |
This table is a synthesis of data from multiple sources to provide a comparative landscape. Direct comparison should be made with caution due to variations in experimental conditions between studies.
Mechanistic Insights: How Do They Work?
The anticancer effects of imidazo[1,2-a]pyridine-based compounds are often attributed to their ability to inhibit key molecular pathways essential for cancer cell growth and survival.[1] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is aberrantly activated in many cancers.[9][10] Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway, leading to cell cycle arrest and apoptosis.[7][10][11]
Studies have demonstrated that treatment with these compounds can lead to a decrease in the phosphorylation of Akt and its downstream target mTOR.[11] This inhibition can trigger apoptosis, or programmed cell death, as evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspases, and the decreased expression of anti-apoptotic proteins like Bcl-2.[7] Furthermore, some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, by modulating the levels of proteins like p53 and p21.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols: Assessing Cytotoxicity
The determination of a compound's cytotoxic potential is a critical first step in the development of new anticancer drugs. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of novel this compound derivatives against a panel of cancer cell lines.
1. Cell Culture and Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[7]
-
Harvest cells that are in the logarithmic growth phase using an appropriate method (e.g., Trypsin-EDTA for adherent cells).
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound, typically at 10 mM in a suitable solvent like DMSO.[12]
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Include appropriate controls: a vehicle control (solvent alone), a positive control (a known cytotoxic drug like cisplatin), and a negative control (untreated cells).
-
Incubate the plates for a specified period, typically 48 or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Allow the plate to stand for a period to ensure complete solubilization, sometimes overnight.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve. The IC50 is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[12]
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, particularly with substitutions at the 6-position, represents a highly promising framework for the development of novel anticancer agents. While comprehensive data on this compound derivatives is still being actively researched, the available evidence from related compounds suggests that this class holds significant potential for potent and selective cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, leading to apoptosis and cell cycle arrest.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Investigating their effects on a wider panel of cancer cell lines and in vivo models will be crucial for validating their therapeutic potential. Elucidating the precise molecular targets will further aid in the rational design of next-generation inhibitors with improved efficacy and reduced toxicity.
References
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2945-2954.
- Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3356.
-
ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
-
ResearchGate. (2026). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
- Bou-Salah, G., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583.
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
- Kubba, R. M., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Medicinal and Chemical Sciences, 8(2), 246-259.
- Li, J., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 14(10), 1957-1962.
-
National Institutes of Health. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
-
National Institutes of Health. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridine-2-carboxylic Acids
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Among these, imidazo[1,2-a]pyridine-2-carboxylic acids are particularly valuable as synthetic intermediates, allowing for further functionalization and the development of novel drug candidates. This guide provides a comparative analysis of the primary synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable methodology for their specific needs.
Introduction: The Challenge of Regioselectivity
The synthesis of substituted imidazo[1,2-a]pyridines is a well-explored area of organic chemistry. However, achieving specific substitution patterns can be challenging due to the inherent reactivity of the heterocyclic system. A significant body of literature is dedicated to multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, which offer a high degree of molecular diversity. While powerful, these methods typically yield 3-amino-substituted imidazo[1,2-a]pyridines, making them less direct for accessing the desired 2-carboxylic acid derivatives.[1][2] This guide will first briefly touch upon these MCRs to provide a comprehensive landscape before delving into the more direct and efficient cyclocondensation strategies for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids.
Multicomponent Reactions: A Route to Diversity, Not Directness
Multicomponent reactions are highly valued for their ability to generate complex molecules in a single, one-pot operation, adhering to the principles of atom economy and green chemistry.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][3] This reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyridine scaffold.[4]
While an elegant and efficient method for generating a diverse library of imidazo[1,2-a]pyridines, the GBB reaction is not the optimal choice for the direct synthesis of 2-carboxylic acid derivatives due to the inherent formation of a C-N bond at the 3-position.
Figure 1: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.
The Ugi Reaction
Similar to the GBB reaction, the Ugi four-component reaction (4-CR) involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. While adaptable, its direct application to form the imidazo[1,2-a]pyridine ring with a C2-carboxylic acid is not straightforward. More commonly, a GBB reaction is first employed to synthesize a substituted imidazo[1,2-a]pyridine containing a carboxylic acid on one of the substituents, which is then used as the acid component in a subsequent Ugi reaction to generate more complex peptidomimetics.[5][6]
The Direct Approach: Cyclocondensation of 2-Aminopyridines with Pyruvic Acid Derivatives
The most direct and widely employed method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids is the cyclocondensation of a substituted 2-aminopyridine with a pyruvic acid derivative, most commonly bromopyruvic acid or its corresponding ester.[7] This two-component reaction offers excellent regioselectivity for the desired C2-substituted product.
The reaction is believed to proceed via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the pyruvic acid derivative, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Figure 2: Proposed workflow for the cyclocondensation synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation with Pyruvic Acid Derivatives | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Target Product | Imidazo[1,2-a]pyridine-2-carboxylic acids | 3-Aminoimidazo[1,2-a]pyridines |
| Regioselectivity | High for C2-carboxylation | High for C3-amination |
| Starting Materials | 2-Aminopyridines, Bromopyruvic acid/esters | 2-Aminopyridines, Aldehydes, Isocyanides |
| Reaction Type | Two-component condensation | Three-component condensation |
| Typical Yields | 40-95% | 60-98%[8] |
| Key Advantages | Direct route to the target compound, high regioselectivity. | High atom economy, operational simplicity, access to diverse libraries.[2] |
| Key Disadvantages | Use of lachrymatory bromopyruvic acid derivatives. | Not a direct route to C2-carboxylic acids. |
| Scalability | Demonstrated on a multigram scale. | Amenable to industrial scale-up.[4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates via Cyclocondensation
This protocol is adapted from a reported one-pot procedure.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Ethyl bromopyruvate (1.1 mmol)
-
Sodium bicarbonate (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the substituted 2-aminopyridine in ethanol, add sodium bicarbonate.
-
Add ethyl bromopyruvate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Expected Yield: 60-85%, depending on the substituents on the 2-aminopyridine.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction for 3-Aminoimidazo[1,2-a]pyridines
This protocol is a general procedure based on reported methods.[2][3]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Scandium(III) triflate (10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a solution of 2-aminopyridine and aldehyde in methanol, add scandium(III) triflate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3-aminoimidazo[1,2-a]pyridine.
Expected Yield: 70-95%, depending on the specific reactants.
Conclusion and Future Outlook
For the direct and regioselective synthesis of substituted imidazo[1,2-a]pyridine-2-carboxylic acids, the cyclocondensation of 2-aminopyridines with pyruvic acid derivatives remains the most efficient and reliable method. While multicomponent reactions like the GBB and Ugi reactions are powerful tools for generating molecular diversity within the imidazo[1,2-a]pyridine class, they are not suited for the direct synthesis of the C2-carboxy-substituted analogs.
The choice of synthetic route will ultimately depend on the desired final compound and the research objectives. For the specific synthesis of the title compounds, the cyclocondensation approach offers a clear and proven pathway. Future research in this area may focus on the development of greener and safer alternatives to bromopyruvic acid and the expansion of the substrate scope to include more complex and functionally diverse 2-aminopyridines.
References
-
Pravin P, et al. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications. 2022. [Link]
-
Pravin P, et al. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF. [Link]
-
Singh, R., et al. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. 2017. [Link]
-
Vasileva, E. V., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021. [Link]
-
Rentería-Gómez, M. A., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. 2024. [Link]
-
Calderón-Rangel, D., et al. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. 2024. [Link]
-
Kazakova, E. L., et al. New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]
-
Wang, Z., et al. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2023. [Link]
-
Krasavin, M., et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2023. [Link]
-
Rentería-Gómez, M. A., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 2024. [Link]
-
Krasavin, M., et al. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed. 2023. [Link]
-
Boltjes, A., et al. The Groebke-Blackburn-Bienaymé Reaction. PubMed. 2019. [Link]
-
Wagare, P., et al. One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. [Link]
-
Baenziger, M., et al. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Kumar, D., et al. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports. 2020. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Montaño, R. G., et al. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. 2021. [Link]
-
Dömling, A., et al. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. 2024. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Panda, G., et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Panda, G., et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by Multicomponent Condensation of 2-Aminopyridines with Arylglyoxals and Meldrum's Acid. Semantic Scholar. [Link]
-
Gulevskaya, A. V., et al. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. 2020. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to Cross-Reactivity Profiling of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic Acid Based Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative of Selectivity
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, recognized for its versatile biological activities.[1] Its rigid, bicyclic nature and ability to form key hydrogen bonds make it an effective hinge-binding motif, leading to its incorporation into numerous kinase inhibitors targeting a wide array of diseases, from cancer to inflammation.[2][3][4][5] The specific derivative, 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, represents a targeted chemical space within this class, designed to optimize potency and physicochemical properties.
However, the very success of this scaffold in binding to the highly conserved ATP pocket of kinases presents a formidable challenge: ensuring target selectivity. The human kinome consists of over 500 members, many with structurally similar active sites.[6] An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to off-target toxicities or unexpected polypharmacology. Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide provides an in-depth comparison of the essential methodologies for assessing the selectivity of imidazo[1,2-a]pyridine-based inhibitors. While comprehensive public data on the specific this compound scaffold is emerging, we will use data from closely related analogues within this class to illustrate the principles and workflows. We will delve into the causality behind experimental choices, provide actionable protocols for both biochemical and cell-based assays, and present a framework for interpreting the resulting data to guide lead optimization.
Pillar 1: Large-Scale Biochemical Profiling for Initial Selectivity Assessment
The first step in understanding an inhibitor's cross-reactivity is to assess its binding affinity against the broadest possible panel of purified kinases. This provides a foundational, unbiased map of the compound's potential interaction landscape.
Causality: Why Biochemical Screening First?
Starting with a large-scale biochemical screen is a resource-effective strategy to quickly identify high-affinity off-targets. These assays are performed in a controlled, cell-free environment, which isolates the direct interaction between the inhibitor and the kinase domain, free from confounding factors like cell permeability or efflux pumps. The industry gold-standard for this is a competition binding assay, which, unlike activity assays, is independent of ATP concentration, providing a truer measure of binding affinity (Kd).[7][8]
Featured Technology: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a widely adopted method that quantifies inhibitor binding to over 480 human kinases.[9][10] The assay involves a test compound competing with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag, providing a highly sensitive readout.[7]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test inhibitor (e.g., a 6-cyanoimidazo[1,2-a]pyridine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Assay Concentration: Prepare a working solution for screening. A standard concentration for an initial broad screen is 1 µM, which is sufficient to identify most physiologically relevant off-targets.
-
Assay Execution (Automated):
-
Kinases, expressed as fusions with a DNA tag, are mixed with the immobilized ligand beads in microtiter plates.
-
The test compound is added to the wells. A DMSO vehicle control is run in parallel.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Quantification:
-
The beads are washed to remove unbound kinase.
-
The amount of kinase remaining bound to the beads is quantified by qPCR.
-
-
Data Analysis: The results are reported as "% Control," where a lower percentage indicates stronger binding of the test compound. % Control = (Signal_Compound / Signal_DMSO_Control) * 100 A common threshold for a "hit" is a % Control value of <10% or <35%, indicating significant displacement of the probe ligand.
Pillar 2: Cellular Target Engagement for In-Situ Validation
While biochemical assays reveal potential interactions, they do not confirm that an inhibitor can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this critical gap by measuring target engagement in a physiological context.[11][12]
Causality: Why is a Cell-Based Assay Essential?
CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a compound binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating intact cells treated with an inhibitor and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly infer target engagement.[13] This approach is invaluable because it inherently accounts for cell permeability, efflux, and intracellular metabolism, providing a more accurate reflection of a compound's activity in a biological system.[14]
Caption: A typical workflow for assessing and optimizing kinase inhibitor selectivity.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture the desired cell line to ~80% confluency. Treat cells with the test inhibitor (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. A non-heated sample serves as a control.
-
Cell Lysis: Immediately cool the samples on ice. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release soluble proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a standard method like a BCA assay.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary antibody. Visualize the bands and quantify their intensity.
-
Data Analysis: Plot the band intensity (relative to the non-heated control) against the temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Caption: Key steps in the Western Blot-based Cellular Thermal Shift Assay.
Comparative Analysis: A Case Study
To illustrate the application of these principles, let's consider a hypothetical inhibitor from the imidazo[1,2-a]pyridine class, IMP-17 , designed to target NIMA-related kinase 2 (Nek2), a protein involved in cell cycle regulation.[15] We will compare its selectivity profile to a well-known, first-generation Nek2 inhibitor from a different chemical class, Compound X .
Biochemical Selectivity Data
The table below summarizes the KINOMEscan™ results for both compounds, screened at 1 µM against a panel of 468 kinases. Data is presented as % Control, with significant off-target hits highlighted.
| Target Kinase | Kinase Family | IMP-17 (% Control @ 1µM) | Compound X (% Control @ 1µM) | Rationale for Comparison |
| Nek2 (On-Target) | NEK | 0.5 | 1.2 | Primary target for both inhibitors. |
| Nek1 | NEK | 85.0 | 5.5 | IMP-17 shows high selectivity within the NEK family. |
| Nek5 | NEK | 91.0 | 8.1 | Compound X has multiple NEK family off-targets. |
| Aurora A | Aurora | 95.0 | 2.3 | Aurora kinases are structurally related to Nek2. |
| PLK1 | Polo-like | 98.0 | 4.0 | PLK1 is another key mitotic kinase. |
| FLT3 | Tyrosine Kinase | 92.0 | 95.0 | Important anti-target for hematological toxicity. |
| KDR (VEGFR2) | Tyrosine Kinase | 99.0 | 88.0 | Anti-target for cardiovascular toxicity. |
| c-SRC | Tyrosine Kinase | 96.0 | 91.0 | Common off-target for many kinase inhibitors. |
Data is illustrative, based on typical profiles for selective vs. non-selective inhibitors.
Interpretation and Cellular Confirmation
From the biochemical data, IMP-17 demonstrates a superior selectivity profile. It is potent against its intended target, Nek2, but shows minimal interaction with other kinases at 1 µM, including those within the same family (Nek1, Nek5) and other critical cell cycle regulators (Aurora A, PLK1). In contrast, Compound X displays significant polypharmacology, hitting multiple NEK family members and other important kinases.
The next logical step, guided by this data, is to perform a CETSA experiment. The primary goal would be to confirm on-target engagement of Nek2 by IMP-17 in a relevant cancer cell line (e.g., one known to overexpress Nek2). A secondary, yet equally important, experiment would be to test for cellular engagement of Aurora A by Compound X, to validate that the biochemical off-target hit translates into a cellular effect. A positive CETSA result for Aurora A with Compound X would raise significant concerns about its therapeutic window and potential for toxicity.
By integrating these datasets, researchers can confidently advance inhibitors like IMP-17, which exhibit a clean profile both biochemically and cellularly, while deprioritizing less selective compounds like Compound X early in the discovery pipeline. This rigorous, evidence-based approach is essential for developing safe and effective therapeutics based on the promising this compound scaffold and its analogues.
References
-
Title: Dual Drug Repurposing: The Example of Saracatinib - PMC Source: PubMed Central - NIH URL: [Link]
-
Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC Source: NIH URL: [Link]
-
Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC Source: NIH URL: [Link]
-
Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: NIH URL: [Link]
-
Title: Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase Source: Frontiers URL: [Link]
-
Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC Source: NIH URL: [Link]
-
Title: Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer Source: AACR Journals URL: [Link]
-
Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]
-
Title: (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
-
Title: The cellular thermal shift assay of MEK in the presence of inhibitors,... Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][16][17]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: Src family kinase inhibitor saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters Source: PubMed Central URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: ACS Omega URL: [Link]
-
Title: Strategy toward Kinase-Selective Drug Discovery Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]
-
Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins Discovery PDF URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile Source: Royal Society of Chemistry Books URL: [Link]
-
Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL: [Link]
-
Title: A randomized, double-blinded, placebo-controlled, multi-institutional, cross-over, phase II.5 study of saracatinib (AZD0530), a selective Src kinase inhibitor, in patients with recurrent osteosarcoma localized to the lung. Source: ResearchGate URL: [Link]_
-
Title: Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities Source: PubMed URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]
-
Title: Publications - CETSA Source: CETSA URL: [Link]
-
Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]
-
Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: ACS Publications URL: [Link]
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: Asian Pacific Journal of Cancer Prevention URL: [Link]
-
Title: Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: PubMed URL: [Link]
-
Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology Source: YouTube URL: [Link]
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. youtube.com [youtube.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Publications — CETSA [cetsa.org]
- 15. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid Against Known Kinase Inhibitors
Introduction: The Rationale for a Structured Benchmarking Framework
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several marketed drugs.[1][2] Recent research has highlighted its potential in oncology, with derivatives showing potent inhibitory activity against critical cancer-related kinases, particularly within the PI3K/AKT/mTOR signaling pathway.[3][4][5] The development of novel derivatives, such as 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, necessitates a rigorous, multi-faceted benchmarking process to accurately determine its potency, selectivity, and potential therapeutic window compared to established inhibitors.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate this compound. We will move beyond simple potency measurements, explaining the causality behind experimental choices to build a self-validating dataset that holistically characterizes the inhibitor's performance from the test tube to a cellular context.
Phase 1: Target Hypothesis and Benchmark Inhibitor Selection
Given that the imidazo[1,2-a]pyridine core is frequently associated with the inhibition of the PI3K/AKT pathway, our initial hypothesis will center on PI3Kα as the primary target.[4][5] The PI3K/AKT/mTOR cascade is one of the most frequently dysregulated signaling pathways in human cancers, making it a high-value target for therapeutic intervention.[6]
Our benchmarking strategy will therefore involve a direct comparison against a known, highly selective PI3Kα inhibitor and a broader multi-kinase inhibitor to contextualize selectivity.
Selected Benchmark Inhibitors:
-
Alpelisib (Piqray®): A potent and selective PI3Kα inhibitor approved for clinical use. It serves as the primary positive benchmark for on-target potency and cellular effects in PIK3CA-mutant cancer models.
-
Staurosporine: A well-known, potent, but non-selective pan-kinase inhibitor.[7] It serves as a crucial control to understand the potential for broad, off-target activity and to assess the selectivity profile of our test compound.
Phase 2: The Three-Pillar Experimental Approach
A robust inhibitor evaluation rests on three pillars of experimentation: direct biochemical inhibition, broad kinome selectivity, and target engagement within a relevant cellular environment. This approach ensures that we not only measure potency but also understand the inhibitor's specificity and its ability to function in a complex biological system.
Caption: The three-pillar workflow for comprehensive kinase inhibitor benchmarking.
Pillar 1: Biochemical Potency (IC₅₀ Determination)
Causality: The first step is to confirm direct, enzymatic inhibition of the hypothesized target, PI3Kα. An in vitro biochemical assay isolates the kinase from the complexities of a cell, providing a pure measure of inhibitory potency (IC₅₀).[8] We will use a luminescence-based assay that measures ATP consumption, as it is a robust, high-throughput method that avoids the handling of radioactive materials.[9]
Protocol: PI3Kα IC₅₀ Determination using ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound, Alpelisib, and Staurosporine in DMSO, typically starting from 10 mM. Then, create a 10-point, 3-fold dilution series in the kinase assay buffer.
-
Reconstitute recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the appropriate reaction buffer.
-
Prepare the ATP solution at a concentration of 10 µM, which is near the apparent Km for many kinases, providing a sensitive measure of competitive inhibition.[10][11]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction buffer containing the PI3Kα enzyme and PIP2 substrate.
-
Add 2.5 µL of the serially diluted inhibitor compounds (or DMSO for the vehicle control).
-
Initiate the reaction by adding 2.5 µL of the 10 µM ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[12]
-
Pillar 2: Kinome-wide Selectivity Profiling
Causality: A potent inhibitor is only therapeutically useful if it is also selective.[13] Off-target inhibition can lead to toxicity or confound the interpretation of cellular effects.[7] Therefore, screening the compound against a large, diverse panel of kinases is a critical step to understand its selectivity profile.[14][15] Commercial services offer panels of over 300-400 kinases for this purpose.[10][16]
Protocol: Kinase Selectivity Panel Screening
-
Compound Submission: Provide this compound and the benchmark inhibitor Alpelisib to a specialized contract research organization (e.g., Eurofins Discovery, Reaction Biology).
-
Assay Execution: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., KINOMEscan™ or HotSpot™).[10][16] The assay format is often a binding assay or a radiometric activity assay.[9]
-
Data Analysis:
-
Results are provided as percent inhibition at the tested concentration for each kinase in the panel.
-
Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets.
-
The data can be used to calculate a selectivity score (e.g., Gini coefficient or Selectivity Score (S-score)) to quantify the degree of selectivity.[14]
-
Pillar 3: Cell-Based Efficacy
Causality: While biochemical assays measure direct enzyme inhibition, cell-based assays determine a compound's ability to cross the cell membrane, engage its target in the cellular milieu, and exert a biological effect, such as inhibiting cell proliferation.[17] We will use a cancer cell line with a known activating mutation in the PIK3CA gene (e.g., T47D or MCF-7 breast cancer cells), as these cells are highly dependent on the PI3K pathway for survival.[5]
Protocol: Anti-Proliferation IC₅₀ Determination using MTT Assay
-
Cell Plating:
-
Culture T47D breast cancer cells (PIK3CA mutant) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[18]
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound, Alpelisib, and Staurosporine in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the cellular IC₅₀ value.[19]
-
Phase 3: Data Synthesis and Interpretation
The true value of this framework comes from integrating the data from all three pillars. The results should be compiled into clear, comparative tables.
Table 1: Comparative Inhibitory Potency (Hypothetical Data)
| Compound | PI3Kα Biochemical IC₅₀ (nM) | T47D Cell Proliferation IC₅₀ (nM) |
| This compound | 15 | 85 |
| Alpelisib (Benchmark) | 5 | 40 |
| Staurosporine (Control) | 3 | 10 |
Table 2: Kinome Selectivity Profile Summary (Hypothetical Data)
| Compound | Concentration | Kinases in Panel | Off-Targets (>75% Inhibition) | Selectivity Score (S₁₀) |
| This compound | 1 µM | 320 | 2 (PI3Kα, PI3Kβ) | 0.006 |
| Alpelisib (Benchmark) | 1 µM | 320 | 1 (PI3Kα) | 0.003 |
Interpreting the Results:
-
Potency: In our hypothetical data, the novel compound shows potent nanomolar inhibition of PI3Kα, comparable to the clinical benchmark Alpelisib. A significant drop-off between biochemical and cellular IC₅₀ (e.g., 15 nM vs. 85 nM) is expected and can be attributed to factors like cell permeability and efflux pumps.
-
Selectivity: The selectivity score reveals how specific the compound is. A lower score is better. Here, the novel compound hits one additional PI3K isoform (PI3Kβ), making it slightly less selective than Alpelisib but still highly specific compared to a pan-kinase inhibitor. This information is critical for predicting potential side effects and for guiding further medicinal chemistry optimization.
-
Signaling Pathway Context: The inhibition of PI3K prevents the phosphorylation of AKT, a crucial downstream node.[20][21] This blockade ultimately suppresses cell growth, proliferation, and survival signals mediated by mTOR and other effectors.[22][23]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. courses.edx.org [courses.edx.org]
- 13. pnas.org [pnas.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 20. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of imidazo[1,2-a]pyridine derivatives against key biological targets, supported by computational experimental data. This guide is designed to be a practical resource, explaining not just the "how" but the critical "why" behind experimental choices in computational drug design.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its versatile structure has led to the development of drugs with a wide array of biological activities, including anticancer, antitubercular, and kinase inhibitory effects.[2][3] This guide focuses on the computational evaluation of these derivatives, a critical step in modern drug discovery that allows for the rapid and cost-effective screening of potential drug candidates.[4] By simulating the interaction between a ligand (the imidazo[1,2-a]pyridine derivative) and its protein target, we can predict binding affinity and mode, providing invaluable insights for further optimization.
The "Why": Causality in Experimental Design for Docking Studies
A successful docking study is more than just generating a binding score; it's about building a predictive model that correlates with real-world biological activity. The choices made during the setup of a docking experiment are therefore critical for ensuring the scientific validity of the results.
2.1. Target Selection: Focusing on High-Impact Kinases and Enzymes
The biological activity of imidazo[1,2-a]pyridine derivatives is diverse, with demonstrated efficacy against a range of targets.[2] For this comparative study, we will focus on two classes of proteins where these derivatives have shown significant promise:
-
Protein Kinases: These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Imidazo[1,2-a]pyridines have been identified as potent inhibitors of several kinases, including PI3K, Akt, and Mer/Axl kinases.[5][6][7][8]
-
Mycobacterial Enzymes: Tuberculosis remains a global health threat, and new drugs are urgently needed. Imidazo[1,2-a]pyridines have shown promising activity against key enzymes in Mycobacterium tuberculosis, such as ATP synthase and InhA.[9][10][11][12]
2.2. Software and Scoring Function Selection: A Matter of Validation
Various software packages are available for molecular docking, each with its own algorithms and scoring functions.[13] The choice of software should be guided by its performance in reproducing known binding poses and its ability to rank compounds by their known affinities. For this guide, we will utilize two widely-used and well-validated platforms:
-
AutoDock Vina: An open-source program known for its speed and accuracy.[14][15]
-
Schrödinger Suite (Glide): A comprehensive commercial package widely used in the pharmaceutical industry.[16][17][18]
The logic behind using multiple platforms is to provide a consensus view, strengthening the confidence in the predicted binding modes and relative affinities.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating steps to ensure the reliability of the docking results.
3.1. Protein Preparation: Ensuring a Realistic Receptor
The quality of the protein structure is paramount for a successful docking study. The following steps are essential:
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[19] The PDBsum database provides a useful overview of each structure.[20][21][22][23]
-
Preparation using Schrödinger's Protein Preparation Wizard: This tool corrects common issues in crystal structures, such as missing atoms, and optimizes the hydrogen-bonding network.[17]
-
Receptor Grid Generation: Define the binding site for docking. This is typically centered on the location of a co-crystallized ligand or a known active site.
3.2. Ligand Preparation: From 2D Structure to 3D Conformer
The ligand structures must be correctly prepared to ensure they can be accurately docked:
-
2D to 3D Conversion: Convert the 2D chemical structures of the imidazo[1,2-a]pyridine derivatives into 3D conformations.
-
LigPrep (Schrödinger): This tool generates multiple low-energy conformations for each ligand and assigns correct protonation states at physiological pH.[10]
3.3. Molecular Docking Workflow
The following workflow outlines the steps for performing the docking calculations:
-
Docking with AutoDock Vina:
-
Prepare the protein and ligands in the required PDBQT format.[15]
-
Define the search space (grid box) around the active site.
-
Run the docking simulation.
-
-
Docking with Schrödinger Glide:
-
Use the prepared protein and ligands.
-
Generate the receptor grid.
-
Perform docking using the Standard Precision (SP) or Extra Precision (XP) mode.[24]
-
-
Pose Analysis and Validation:
Below is a Graphviz diagram illustrating the general molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
Data Presentation: Comparative Analysis of Docking Results
The results of the docking studies are best presented in a clear, tabular format that allows for easy comparison between different derivatives and targets.
Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives Against Protein Kinases
| Compound ID | Target Kinase | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Key Interacting Residues |
| IAP-1 | PI3Kα | -9.8 | -10.5 | Val851, Ser774, Lys802 |
| IAP-2 | PI3Kα | -9.2 | -9.9 | Val851, Tyr836, Asp933 |
| IAP-3 | Akt1 | -8.5 | -9.1 | Lys179, Glu234, Asp292 |
| IAP-4 | Akt1 | -8.9 | -9.5 | Lys179, Thr211, Asp292 |
| Reference | Staurosporine | -11.2 | -12.1 | Cys177, Glu228, Asp292 |
Table 2: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives Against Mycobacterial Enzymes
| Compound ID | Target Enzyme | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Key Interacting Residues |
| IAP-5 | ATP synthase | -7.9 | -8.5 | Glu61, Arg188, Tyr10 |
| IAP-6 | ATP synthase | -8.3 | -9.0 | Glu61, Ala62, Pro63 |
| IAP-7 | InhA | -7.5 | -8.1 | Tyr158, Met199, Ile215 |
| IAP-8 | InhA | -7.8 | -8.4 | Tyr158, Phe149, Met103 |
| Reference | Bedaquiline | -10.5 | -11.3 | Glu61, Asp32, Ile66 |
Interpretation and Future Directions
The docking scores provide a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. However, it is the analysis of the binding mode that provides the most valuable insights for drug design.
5.1. Key Interactions and Structure-Activity Relationships (SAR)
By examining the interactions between the imidazo[1,2-a]pyridine derivatives and the amino acid residues in the active site, we can begin to understand the structural features that are important for binding. For example, the consistent interaction with the "hinge" region of kinases is a common feature of many kinase inhibitors. This information can be used to guide the synthesis of new derivatives with improved potency and selectivity.
5.2. Beyond Docking: Molecular Dynamics Simulations
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the protein-ligand complex over time.[27][28] GROMACS is a popular software package for performing MD simulations.[29][30][31] MD can be used to assess the stability of the docked pose and to calculate binding free energies more accurately.
Below is a Graphviz diagram illustrating the relationship between docking and molecular dynamics.
Caption: From static docking to dynamic simulation.
Conclusion
This guide has provided a framework for conducting and interpreting comparative docking studies of imidazo[1,2-a]pyridine derivatives. By following a rigorous and self-validating methodology, researchers can generate reliable computational data to guide the design and optimization of novel therapeutic agents based on this versatile scaffold. The integration of computational and experimental approaches will continue to be a powerful strategy in the quest for new and more effective medicines.
References
-
Molecular docking-based interaction studies on imidazo[1,2-a] pyridine ethers and squaramides as anti-tubercular agents. Taylor & Francis Online.
-
Investigating Protein-Peptide Interactions Using the Schrödinger Computational Suite. PubMed.
-
PDBsum - Wikipedia. Wikipedia.
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
-
Molecular docking-based interaction studies on imidazo[1,2-a] pyridine ethers and squaramides as anti-tubercular agents. Taylor & Francis Online.
-
PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research.
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
-
Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. Biocomputing.
-
GROMACS - Wikipedia. Wikipedia.
-
PDBsum - Database Commons. Database Commons.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry.
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
-
Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents through Docking, ADMET and. MDPI.
-
Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science.
-
Schrödinger Docking Tutorial. CD ComputaBio.
-
PDBsum -- Protein Database Summaries. Health Sciences Library System.
-
Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives. PubMed.
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications.
-
Running molecular dynamics simulations using GROMACS. Galaxy Training.
-
Basic docking. AutoDock Vina documentation.
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute.
-
Tutorial – AutoDock Vina. The Scripps Research Institute.
-
Welcome to GROMACS. GROMACS documentation.
-
Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors Targeting PI3Kα and GSK-3β. BenchChem.
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PubMed.
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Royal Society of Chemistry.
-
GROMACS Tutorials. GROMACS Tutorials.
-
How to Perform Molecular Docking with AutoDock Vina. YouTube.
-
Use GROMACS Molecular Dynamics Online. Neurosnap.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
-
Design and Discovery of Kinase Inhibitors Using Docking Studies. ResearchGate.
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI.
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI.
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed.
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
-
Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
-
In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Scientific Research Publishing.
-
Docking and scoring. Schrödinger.
-
MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society.
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed.
-
The latest automated docking technologies for novel drug discovery. ResearchGate.
-
Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. PubMed.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. indico4.twgrid.org [indico4.twgrid.org]
- 16. Investigating Protein-Peptide Interactions Using the Schrödinger Computational Suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 18. schrodinger.com [schrodinger.com]
- 19. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 20. PDBsum - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 23. PDBsum -- Protein Database Summaries | HSLS [hsls.pitt.edu]
- 24. schrodinger.com [schrodinger.com]
- 25. mdpi.com [mdpi.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GROMACS - Wikipedia [en.wikipedia.org]
- 28. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 29. Welcome to GROMACS — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 30. GROMACS Tutorials [mdtutorials.com]
- 31. neurosnap.ai [neurosnap.ai]
Assessing the Selectivity of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid for Phosphoinositide 3-Kinases (PI3Ks)
A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, where they have shown promise as inhibitors of key signaling proteins.[3][4] This guide provides a comprehensive framework for assessing the selectivity of a specific derivative, 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, as a putative inhibitor of the Phosphoinositide 3-Kinase (PI3K) family, a critical regulator of cell growth, proliferation, and survival.[2][5]
The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[6][7] Consequently, a diverse array of small molecule inhibitors has been developed, ranging from pan-PI3K inhibitors to isoform-selective compounds.[8][9] The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window, influencing both its efficacy and toxicity profile. Therefore, rigorous assessment of a compound's selectivity across the kinome and within the target family is a cornerstone of preclinical drug development.
This guide will detail the experimental methodologies for determining the inhibitory activity and selectivity of this compound against PI3K isoforms. We will also present a comparative analysis with established PI3K inhibitors, providing the necessary context for evaluating its potential as a novel therapeutic agent.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating inputs from various growth factors and hormones to regulate essential cellular processes.[1][10] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, culminating in the activation of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[10]
Assessing PI3K Inhibition: A Multi-tiered Approach
A thorough evaluation of a putative PI3K inhibitor involves a combination of biochemical and cell-based assays. This tiered approach allows for the initial determination of enzymatic inhibition, followed by the assessment of on-target activity in a cellular context and concluding with broader selectivity profiling.
Tier 1: In Vitro Biochemical Assays for PI3K Activity
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of the different Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Homogeneous time-resolved fluorescence (HTRF) and luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high-throughput capabilities and sensitivity.[11][12]
Experimental Protocol: ADP-Glo™ Kinase Assay for PI3Kα
-
Reaction Setup: Prepare a reaction mixture containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and ATP in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of this compound or control inhibitors to the reaction mixture in a 384-well plate.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion & Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the PI3Kα activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Tier 2: Cellular Assays for On-Target Activity
Demonstrating that a compound inhibits the target kinase within a living cell is a critical next step. This can be achieved by measuring the phosphorylation of downstream substrates of the PI3K pathway, such as AKT.
Experimental Protocol: Western Blotting for Phospho-AKT
-
Cell Culture and Treatment: Culture a cancer cell line with a known dependency on the PI3K pathway (e.g., a PIK3CA-mutant cell line) and treat with varying concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-AKT to total AKT. A dose-dependent decrease in this ratio indicates on-target inhibition of the PI3K pathway.
Tier 3: Kinome-wide Selectivity Profiling
To understand the broader selectivity profile of this compound, it should be screened against a large panel of kinases. This "kinome scanning" provides a comprehensive view of its off-target activities, which is essential for predicting potential side effects. Several commercial services offer kinome profiling using various assay platforms.
Comparative Analysis with Alternative PI3K Inhibitors
The performance of this compound should be benchmarked against well-characterized PI3K inhibitors. This comparison provides crucial context for its potency and selectivity.
| Compound Class | Example Compound | PI3K Isoform Selectivity | Key Features |
| Putative Imidazo[1,2-a]pyridine Inhibitor | This compound | To be determined | Novel chemical scaffold |
| Pan-PI3K Inhibitor | Buparlisib (BKM120) | Inhibits all Class I PI3K isoforms | Broad activity, potential for off-isoform toxicities |
| Isoform-Selective Inhibitor | Alpelisib (BYL719) | p110α-selective | Approved for PIK3CA-mutated breast cancer[9] |
| Dual PI3K/mTOR Inhibitor | Gedatolisib | Inhibits PI3K and mTOR | Targets two key nodes in the pathway[9] |
Table 1: Comparison of this compound with representative PI3K inhibitors.
Hypothetical Selectivity Profile of this compound
Based on the biochemical and cellular assays described, a selectivity profile can be generated. The following table illustrates a hypothetical outcome for our compound of interest compared to established inhibitors.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | p-AKT Inhibition (Cellular IC50, nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Alpelisib | 5 | 1,200 | 290 | 250 | 50 |
| Buparlisib | 52 | 166 | 116 | 262 | 80 |
Table 2: Hypothetical comparative inhibitory activity of this compound. TBD: To Be Determined through experimental evaluation.
Conclusion
The systematic assessment of the selectivity of this compound for PI3K isoforms is a critical step in evaluating its therapeutic potential. By employing a tiered approach of biochemical and cellular assays, and by comparing its performance against established inhibitors, researchers can gain a comprehensive understanding of its on-target potency and off-target liabilities. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors.[13][14] Rigorous preclinical evaluation, as outlined in this guide, will be instrumental in determining if this compound or its analogs can be advanced as next-generation therapeutics targeting the PI3K pathway.
References
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
-
Cusabio. PI3K-Akt signaling pathway. [Link]
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]
-
Consensus. Clinical trials targeting PI3K in cancer. [Link]
-
Juric, D., et al. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 24(7), 1538-1545. [Link]
-
Mayer, I. A., et al. (2017). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. OncoTargets and therapy, 10, 2551. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]
-
Sharma, S., et al. (2017). Development and application of PI3K assays for novel drug discovery. Expert opinion on drug discovery, 12(10), 1037-1053. [Link]
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3053. [Link]
-
Liu, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS medicinal chemistry letters, 10(10), 1431-1436. [Link]
-
Choi, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(4), 1227-1232. [Link]
-
Kuenzi, B. M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PloS one, 13(7), e0200989. [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127311. [Link]
-
Norman, P. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Expert opinion on therapeutic patents, 22(3), 329-333. [Link]
-
ResearchGate. Selected PI3K inhibitors approved or in clinical trials. [Link]
-
Våtsveen, T. K., et al. (2018). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Oncotarget, 9(46), 28061. [Link]
-
DelveInsight. PI3K Inhibitor Pipeline Insight 2025. [Link]
-
ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human... [Link]
-
ASCO Publications. Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. [Link]
-
BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2539-2548. [Link]
-
Segodi, R. S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite (Doctoral dissertation, University of Limpopo). [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. As a specialized heterocyclic compound used in advanced research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, offering actionable procedures grounded in established safety principles to ensure personnel safety and environmental compliance.
The causality behind these rigorous protocols stems from the compound's structure: a fused imidazopyridine ring system functionalized with both a cyano (-CN) and a carboxylic acid (-COOH) group. While specific toxicological data for this exact molecule is limited, the disposal procedures are derived from an expert analysis of its constituent functional groups and data from structurally analogous compounds. Imidazo[1,2-a]pyridine derivatives have shown a range of biological activities and potential toxicities, and cyano groups can be a source of cyanide under specific conditions (e.g., harsh acidic hydrolysis or combustion). Therefore, a cautious and systematic approach to disposal is paramount.
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a thorough risk assessment is mandatory. The primary hazards are inferred from data on similar chemical structures, such as other substituted imidazo[1,2-a]pyridines and pyridine carboxylic acids.
Inferred Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed: Acute oral toxicity is a concern with many nitrogen-containing heterocyclic compounds.
-
Causes skin irritation: Similar pyridine-based carboxylic acids are classified as skin irritants.[1]
-
Causes serious eye irritation/damage: This is a common classification for acidic and crystalline organic compounds.[2]
-
May cause respiratory irritation: Inhalation of the dust can irritate the respiratory system.[1][3]
During decomposition, particularly in a fire, it may produce hazardous combustion products including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5][6]
Key Safety and Hazard Data Summary
| Parameter | Information | Source(s) |
| GHS Hazard Statements (Inferred) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator (for dust), chemical-resistant gloves (nitrile), safety goggles, lab coat. | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | [4][7] |
| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2). | [4][5][6] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure. All handling and preparation of waste should be conducted with the following controls in place.
-
Engineering Control: Always handle the solid compound and prepare its waste container inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles. The fume hood also provides containment in the event of a spill.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required to protect against dust particles and potential splashes.[4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved particulate respirator is necessary.[4][5]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
-
Step-by-Step Disposal Protocol
This protocol assumes the disposal of small, research-scale quantities of this compound. This waste is classified as hazardous and must not be disposed of in regular trash or down the drain.[9][10]
Step 1: Waste Segregation and Container Selection
-
Rationale: Proper segregation is the most critical step in preventing accidental chemical reactions in the waste stream. This compound must be treated as a non-halogenated organic solid waste.
-
Procedure:
-
Designate a specific waste stream for this compound and structurally similar compounds. Do not mix it with other waste types like halogenated solvents, strong acids, bases, or oxidizers.[8][11]
-
Select a waste container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) container is suitable), and has a secure, sealable lid.[8][11]
-
Step 2: Waste Container Labeling
-
Rationale: Accurate labeling is a regulatory requirement and ensures that environmental health and safety (EH&S) personnel can manage the waste safely.[10]
-
Procedure:
-
Before adding any waste, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]
-
List all constituents if it is a mixture.
-
Indicate the relevant hazards by checking the appropriate boxes or applying GHS pictograms (e.g., exclamation mark for irritant/harmful).
-
Record the "Accumulation Start Date" – the date the first particle of waste is added to the container.
-
Step 3: Transferring Waste into the Container
-
Rationale: This step carries the highest risk of personal exposure. All transfers must be performed carefully within a fume hood.
-
Procedure:
-
Perform all operations inside a chemical fume hood.
-
Carefully sweep or scrape residual solid from glassware or weighing boats into the designated waste container using a dedicated spatula or brush.
-
Avoid any actions that could generate dust, such as dropping the material from a height.
-
If disposing of contaminated items (e.g., weighing paper, gloves), place them into the same container.
-
Step 4: Storage of the Waste Container
-
Rationale: Proper storage prevents spills and exposure while awaiting final pickup and disposal.
-
Procedure:
-
Securely close the lid of the waste container immediately after adding waste. Containers must remain closed at all times except when adding waste.[11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.[10][11]
-
Ensure the SAA is away from incompatible materials, heat sources, and high-traffic areas.[8]
-
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal must be conducted by professionals in accordance with all federal, state, and local regulations.[2]
-
Procedure:
-
Do not overfill the container; a maximum of 90% capacity is recommended.[12]
-
Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to arrange for a chemical waste pickup.[11]
-
Follow their specific procedures for scheduling a collection.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Small Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material, place it into the hazardous waste container, and clean the area with a suitable solvent.
-
Large Spill: Evacuate the area, restrict access, and contact your institution's emergency response line or EH&S department immediately.
By adhering to this comprehensive guide, laboratory professionals can effectively manage the waste stream of this compound, ensuring a safe research environment and maintaining regulatory compliance.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from [Link]
-
Alemán-González-Duhart, D., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PLoS ONE, 15(1), e0226831. Retrieved from [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023-09-06). Substance Information - Pyridine-2,4-dicarboxylic acid. Retrieved from [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022-06-30). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Sipos, G., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3333. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information - 5-Cyano-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ethz.ch [ethz.ch]
Comprehensive Safety and Handling Guide for 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar pyridine and imidazopyridine derivatives, alongside established best practices from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), to formulate a robust safety framework. The precautionary principle is paramount; in the absence of specific data, we assume a higher level of hazard.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is foundational to safe handling. While a dedicated SDS for this exact molecule is not available, analysis of its constituent parts—the imidazo[1,2-a]pyridine core, the cyano group, and the carboxylic acid moiety—along with data from analogous compounds, allows for a predictive hazard assessment.
Key Potential Hazards:
-
Skin and Eye Irritation/Damage: Carboxylic acids and pyridine derivatives are frequently classified as skin and eye irritants.[1][2][3][4][5] Some related compounds are noted to cause serious eye damage.[6]
-
Respiratory Tract Irritation: As a powdered substance, airborne particles can cause respiratory irritation.[1][2][3][4][5]
-
Toxicity: The cyano group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Pyridine itself is toxic and can affect the central nervous system, liver, and kidneys.[7] While this compound is not a simple cyanide, caution is warranted. Some pyridine carboxylic acids are harmful if swallowed.[6]
-
Cytotoxic Potential: The heterocyclic nature of the molecule is common in pharmacologically active and potentially cytotoxic compounds. Until proven otherwise, it is prudent to handle it as a potentially cytotoxic agent, minimizing exposure.[8][9][10][11][12]
Summary of Hazard Information from Related Compounds:
| Compound | Key Hazards Identified | Source |
| Pyridine-2-carboxylic acid | Harmful if swallowed, Causes serious eye damage. | [6] |
| 2,3-Pyridine dicarboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
| 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
| Pyridine | Flammable, Toxic (skin absorption, inhalation, ingestion), Irritant, Potential carcinogen. | [7][13][14][15] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment for each specific procedure.[16][17][18]
Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance against a range of substances.[13] The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, heavier-duty gloves like butyl rubber may be necessary.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[19] When handling larger quantities or when there is a significant risk of dust generation, a full-face shield should be worn in addition to goggles.[10][19]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[13][17] For procedures with a higher risk of contamination, a disposable, moisture-resistant gown should be worn over the lab coat.[10]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.[7][13] If a fume hood is not available or during a spill clean-up outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[3][10][17][20]
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A comprehensive plan ensures safety at every stage of the compound's lifecycle in the laboratory. This plan should be integrated into your institution's Chemical Hygiene Plan (CHP) as required by OSHA.[16][21][22]
Receiving and Storage
-
Receipt: Upon receipt, inspect the package for any signs of damage or leakage in a designated area, preferably within a fume hood.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings (irritant, toxic), and date of receipt, in accordance with OSHA's Hazard Communication Standard.[23]
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[1][13] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[7][24] Store in a locked cabinet if deemed a particularly hazardous substance.[8]
Handling and Weighing
-
Designated Area: All handling of this compound should occur in a designated area, such as a specific fume hood, to prevent the spread of contamination.[7]
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[13] Ensure the sash is at the lowest practical height.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Spill Prevention: Use a tray or absorbent liner on the work surface to contain any potential spills.
Emergency Procedures
-
Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues.[1]
-
Small Spill (in a fume hood): Wearing appropriate PPE, use an absorbent material like sand or vermiculite to cover the spill.[7][13] Carefully collect the material into a sealed container for hazardous waste disposal.
-
Large Spill (outside a fume hood): Evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment. A spill kit with appropriate absorbents and PPE should be readily available.[8][10]
-
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15]
-
Seek immediate medical attention after any exposure. [2][13][15]
-
Caption: Decision workflow for spill response.
Disposal Plan
Proper disposal is crucial to protect personnel and the environment.[13]
-
Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, weighing papers, and spill clean-up materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][10]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[13] All waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations for chemical waste.[14]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Risks and Safety Measures for Cytotoxic Compounding. Ecolab. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Cytotoxic Drug Safety. Thompson Rivers University. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. [Link]
-
Cytotoxic drugs and related waste – risk management. SafeWork NSW. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
-
OSHA Standards for Biological Laboratories. HHS Administration for Strategic Preparedness and Response (ASPR). [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
Powder Coating Safety and Regulations. International Enviroguard. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
-
Pyridine Safety Data Sheet. Lab Alley. [Link]
-
Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecolab.com [ecolab.com]
- 10. Cytotoxic Drug Safety [tru.ca]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. safework.nsw.gov.au [safework.nsw.gov.au]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. media.laballey.com [media.laballey.com]
- 16. compliancy-group.com [compliancy-group.com]
- 17. nspcoatings.co.uk [nspcoatings.co.uk]
- 18. hazmatschool.com [hazmatschool.com]
- 19. westlab.com [westlab.com]
- 20. int-enviroguard.com [int-enviroguard.com]
- 21. osha.gov [osha.gov]
- 22. mastercontrol.com [mastercontrol.com]
- 23. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 24. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
